molecular formula C43H53NO14 B12426745 Jatrophane 3

Jatrophane 3

Cat. No.: B12426745
M. Wt: 807.9 g/mol
InChI Key: HCOFSOQJSKXVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jatrophane 3 is a useful research compound. Its molecular formula is C43H53NO14 and its molecular weight is 807.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

IUPAC Name

[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

InChI

InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3

InChI Key

HCOFSOQJSKXVMH-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Jatrophane 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane 3, a complex diterpenoid isolated from plants of the Euphorbia genus, represents a class of natural products with significant therapeutic potential. Belonging to the larger family of jatrophane diterpenes, this molecule has garnered attention for its diverse biological activities, most notably its ability to modulate multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Overcoming Multidrug Resistance

The primary and most studied mechanism of action of jatrophane diterpenes, including by extension this compound, is the reversal of multidrug resistance in cancer. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells, thereby reducing their efficacy.

Jatrophanes act as potent modulators of P-gp. They are believed to directly interact with the transporter, inhibiting its efflux function. This inhibition leads to an increased intracellular concentration of chemotherapeutic agents in resistant cancer cells, restoring their sensitivity to treatment. While the precise binding site of this compound on P-gp has not been definitively elucidated, structure-activity relationship studies of related jatrophanes suggest that the substitution patterns at specific positions on the macrocyclic ring are crucial for activity.

Signaling Pathways Implicated in this compound Action

Beyond direct P-gp inhibition, evidence suggests that jatrophanes influence key intracellular signaling pathways that contribute to their anticancer effects.

PI3K/Akt/NF-κB Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for cell survival, proliferation, and drug resistance. In several cancer models, this pathway is constitutively active, promoting tumor growth and inhibiting apoptosis. Some jatrophane diterpenes have been shown to inhibit the PI3K/Akt/NF-κB pathway. This inhibition can lead to a downstream reduction in the expression of P-gp and an increase in apoptosis, further contributing to the reversal of multidrug resistance.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates NF-κB NF-κB Akt->NF-κB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits P-gp Expression P-gp Expression NF-κB->P-gp Expression Promotes This compound This compound This compound->PI3K Inhibits

Proposed inhibition of the PI3K/Akt/NF-κB pathway by this compound.
Autophagy Modulation

Autophagy is a cellular process of self-degradation of cellular components. In the context of cancer, it can have a dual role, either promoting cell survival or leading to cell death. Recent studies have indicated that some jatrophane diterpenes can activate the lysosomal-autophagy pathway. This induction of autophagy may contribute to the cytotoxic effects observed in certain cancer cell lines.

Quantitative Data

While extensive quantitative data specifically for this compound's activity in cancer cell lines is limited in publicly available literature, some data on its biological effects and that of closely related jatrophanes is available.

Table 1: Biological Activity of this compound

Activity TypeAssayOrganism/Cell LineResult (EC50)Reference
AntifeedantAntifeedant AssaySpodoptera littoralis0.43 µg/cm²[1][2][3][4]

Table 2: MDR Reversal Activity of Selected Jatrophane Diterpenes (for comparative context)

CompoundCell LineChemotherapeutic AgentConcentration (µM)Reversal FoldReference
Euphodendroidin DHuman MDR1-transfected mouse lymphomaDaunomycinNot Specified> Cyclosporin A (by 2-fold)Not Specified
Jatrophane Derivative 1MCF-7/ADRDoxorubicin1012.9Not Specified
Jatrophane Derivative 2MCF-7/ADRDoxorubicin1036.82Not Specified

Note: The data in Table 2 is for jatrophane derivatives other than this compound and is provided to illustrate the general potency of this class of compounds. "Reversal Fold" indicates the factor by which the cytotoxicity of the chemotherapeutic agent is increased in the presence of the jatrophane.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

P-glycoprotein (P-gp) Efflux Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.

Materials:

  • MDR cancer cell line overexpressing P-gp (e.g., NCI/ADR-RES) and the parental sensitive cell line.

  • Rhodamine 123 (stock solution in DMSO).

  • This compound (stock solution in DMSO).

  • Verapamil (positive control, stock solution in DMSO).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer.

Protocol:

  • Cell Seeding: Seed the MDR and parental cells in 6-well plates and allow them to adhere overnight.

  • Rhodamine 123 Loading: Wash the cells with PBS and incubate with Rhodamine 123 (e.g., 5 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux and Treatment: Add fresh, pre-warmed medium containing different concentrations of this compound, Verapamil (positive control), or vehicle (DMSO) to the cells.

  • Incubation: Incubate the cells for 1-2 hours at 37°C to allow for P-gp-mediated efflux.

  • Cell Harvesting: Wash the cells with ice-cold PBS and detach them using trypsin.

  • Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).

  • Data Analysis: The increase in intracellular fluorescence in this compound-treated cells compared to vehicle-treated cells indicates inhibition of P-gp efflux.

Pgp_Efflux_Assay cluster_0 Cell Preparation cluster_1 Rhodamine 123 Loading cluster_2 Treatment and Efflux cluster_3 Analysis Seed_Cells Seed MDR and parental cells Adhere Allow to adhere overnight Seed_Cells->Adhere Wash_1 Wash with PBS Adhere->Wash_1 Load_Rho123 Incubate with Rhodamine 123 Wash_1->Load_Rho123 Wash_2 Wash with ice-cold PBS Load_Rho123->Wash_2 Add_Treatment Add medium with This compound / Controls Wash_2->Add_Treatment Incubate_Efflux Incubate for efflux Add_Treatment->Incubate_Efflux Harvest_Cells Harvest cells Incubate_Efflux->Harvest_Cells Flow_Cytometry Analyze fluorescence by flow cytometry Harvest_Cells->Flow_Cytometry

Experimental workflow for the P-gp Efflux Inhibition Assay.
Western Blot Analysis of PI3K/Akt Pathway

This protocol details the detection of key phosphorylated proteins in the PI3K/Akt pathway to assess the effect of this compound.

Materials:

  • Cancer cell line of interest.

  • This compound (stock solution in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-PI3K, anti-phospho-Akt, anti-total-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural product with a primary mechanism of action centered on the modulation of multidrug resistance through the inhibition of P-glycoprotein. Its influence on critical signaling pathways such as PI3K/Akt and autophagy further underscores its potential as a multi-faceted anticancer agent. While the available quantitative data for this compound itself is still emerging, the consistent and potent activity of related jatrophane diterpenes provides a strong rationale for its continued investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise molecular interactions and cellular effects of this intriguing compound, paving the way for its potential development as a therapeutic agent.

References

Jatrophane 3: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane 3 is a complex diterpenoid belonging to the jatrophane family, a class of natural products primarily isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus and Jatropha curcas. Jatrophane diterpenes are characterized by a unique macrocyclic skeleton and have garnered significant interest in the scientific community for their diverse and potent biological activities. These activities range from anti-inflammatory, antiviral, and cytotoxic effects to the modulation of multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the currently understood biological activities of this compound, including available quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows. While specific data for this compound is emerging, this guide also draws upon findings from closely related jatrophane compounds to provide a broader context for its potential mechanisms of action.

Quantitative Biological Activity Data

The known biological activities of this compound are summarized in the tables below. It is important to note that research is ongoing, and the full spectrum of its biological effects is still under investigation.

Activity Assay Target Value Reference
Antifeedant ActivityCotton Bollworm Antifeedant AssayHelicoverpa armigera (Cotton Bollworm)EC50: 0.43 µg/cm²[1][2]
Enzyme InhibitionNADH Oxidase Inhibition AssayBovine Heart Mitochondrial NADH OxidasepIC50: 5.155

Key Biological Activities and Mechanisms of Action

Multidrug Resistance (MDR) Reversal

A significant area of interest for jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of the cell. While direct quantitative data for this compound's MDR reversal activity is not yet widely published, numerous studies on other jatrophane polyesters have demonstrated their potent P-gp inhibitory effects. The proposed mechanism involves the direct binding of the jatrophane molecule to P-gp, thereby inhibiting its efflux function and increasing the intracellular concentration of chemotherapeutic agents.

Potential Anticancer and Cytotoxic Effects

This compound has been identified in plant extracts with noted selective cytotoxicity against various cancer cell lines. However, specific IC50 values for this compound are not yet prevalent in the literature. Studies on the broader class of jatrophanes suggest that their anticancer effects may be linked to the induction of apoptosis and cell cycle arrest.

Putative Modulation of the PI3K/Akt/NF-κB Signaling Pathway

Research on the closely related jatrophane diterpene, jatrophone, has revealed its ability to inhibit the PI3K/Akt/NF-κB signaling pathway in resistant breast cancer cells. This pathway is crucial for cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Jatrophone was shown to down-regulate the expression levels of PI3K, Akt, and NF-κB, leading to decreased proliferation, cell cycle arrest, and induction of apoptosis and autophagy.[3][4][5] Given the structural similarities among jatrophane diterpenes, it is plausible that this compound may exert its biological effects through a similar mechanism. Further investigation is required to confirm the direct impact of this compound on this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Exclusion)

This assay is a common method to determine the P-gp inhibitory activity of a compound.

1. Cell Culture:

  • Utilize a P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its non-resistant parental cell line (e.g., MCF-7).

  • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Rhodamine 123 Accumulation:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound (or a known P-gp inhibitor like verapamil (B1683045) as a positive control) for 1-2 hours.

  • Add Rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of approximately 5 µM and incubate for a further 30-60 minutes at 37°C.

3. Measurement:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm).

4. Data Analysis:

  • An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the fluorescence intensity against the concentration of this compound.

Western Blot Analysis for PI3K/Akt/NF-κB Pathway Proteins

This protocol outlines the steps to investigate the effect of this compound on key proteins in the PI3K/Akt/NF-κB signaling cascade.

1. Cell Treatment and Lysis:

  • Treat cancer cells with this compound at various concentrations and time points.

  • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and NF-κB overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the ratio of phosphorylated to total protein for Akt and NF-κB would suggest inhibition of the pathway.

Antifeedant Activity Assay (Cotton Bollworm)

This assay evaluates the ability of a compound to deter feeding in insects.

1. Preparation of Diet:

  • Prepare an artificial diet for the cotton bollworm (Helicoverpa armigera).

  • Incorporate this compound at various concentrations into the diet. A control diet without the compound should also be prepared.

2. Bioassay:

  • Place a standardized amount of the treated and control diet into individual wells of a multi-well plate.

  • Introduce one pre-weighed third-instar larva of H. armigera into each well.

  • Maintain the plates under controlled environmental conditions (e.g., 25°C, 12:12 light:dark cycle).

3. Data Collection and Analysis:

  • After a set period (e.g., 24 or 48 hours), record the weight of the larvae and the amount of diet consumed.

  • Calculate the feeding deterrence index (FDI) using the formula: FDI (%) = [(C-T)/(C+T)] x 100, where C is the consumption of the control diet and T is the consumption of the treated diet.

  • Determine the EC50 value, which is the concentration required to cause a 50% reduction in food consumption.

NADH Oxidase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of NADH oxidase.

1. Reaction Mixture Preparation:

  • In a cuvette or 96-well plate, prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Add a source of NADH oxidase (e.g., bovine heart mitochondria).

  • Add NADH as the substrate.

2. Inhibition Assay:

  • Add varying concentrations of this compound to the reaction mixture. A control without the inhibitor should be run in parallel.

  • Initiate the reaction by adding the enzyme or substrate.

3. Measurement:

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • The rate of the reaction is proportional to the slope of the absorbance versus time plot.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Determine the pIC50 value (-log of the IC50) from the dose-response curve.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt IKK IKK pAkt->IKK Activation IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release and Activation Nucleus Nucleus NFkB_active->Nucleus Gene Gene Transcription (Proliferation, Survival, Anti-apoptosis) Nucleus->Gene Translocation Jatrophane3 This compound (inferred) Jatrophane3->PI3K Inhibition (inferred from jatrophone) Jatrophane3->pAkt Jatrophane3->NFkB_active

Caption: Inferred inhibitory effect of this compound on the PI3K/Akt/NF-κB signaling pathway.

Experimental Workflows

G cluster_pgp P-glycoprotein Inhibition Assay Workflow A1 Culture P-gp overexpressing and parental cells A2 Pre-incubate cells with This compound A1->A2 A3 Add Rhodamine 123 A2->A3 A4 Incubate A3->A4 A5 Wash and lyse cells A4->A5 A6 Measure intracellular fluorescence A5->A6 A7 Calculate IC50 A6->A7

Caption: Workflow for assessing P-glycoprotein inhibition by this compound.

G cluster_wb Western Blot Analysis Workflow B1 Treat cells with this compound and prepare lysates B2 Protein quantification B1->B2 B3 SDS-PAGE B2->B3 B4 Protein transfer to membrane B3->B4 B5 Blocking B4->B5 B6 Primary antibody incubation (e.g., p-Akt, Akt) B5->B6 B7 Secondary antibody incubation B6->B7 B8 Detection and analysis B7->B8

Caption: Workflow for Western blot analysis of signaling pathway modulation.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its demonstrated antifeedant and enzyme inhibitory properties, coupled with the strong potential for multidrug resistance reversal and anticancer effects inferred from related jatrophane diterpenes, position it as a valuable lead compound for drug development. The methodologies and conceptual frameworks presented in this guide offer a foundation for researchers to explore the full therapeutic potential of this compound. Future studies should focus on elucidating its specific molecular targets, confirming its effects on key signaling pathways, and establishing a comprehensive profile of its in vitro and in vivo efficacy and safety.

References

The Isolation of Jatrophane 3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the natural sources and detailed isolation protocols for Jatrophane 3, a complex diterpene polyester (B1180765) of significant scientific interest.

This compound belongs to the jatrophane class of diterpenoids, characterized by a highly functionalized macrocyclic skeleton. These natural products are of considerable interest due to their diverse and potent biological activities. This document outlines the primary plant sources of this compound and provides a synthesized, step-by-step guide to its extraction, isolation, and purification based on published scientific literature.

Natural Sources of this compound

This compound and its structural analogues are predominantly found in plants belonging to the Euphorbiaceae family. The primary species from which these compounds have been isolated include:

  • Euphorbia peplus : The whole fresh plants are a known source of this compound.[1][2]

  • Euphorbia helioscopia : This species has been a source for the isolation of various jatrophane diterpenoids.

  • Euphorbia platyphyllos : The whole, dried plants have yielded novel jatrophane polyesters.

  • Euphorbia dendroides : A source of new jatrophane diterpenoids.

  • Jatropha curcas L. : The branches of this plant have been reported to contain this compound.[3][4]

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and related compounds is presented below. This data is critical for the identification and characterization of the isolated compounds.

PropertyDataReference
Molecular Formula C43H53NO14[3]
Molecular Weight 807.9 g/mol [3]
CAS Number 210108-87-5[3]
Spectroscopic DataDescription
1H NMR Provides information on the proton environment in the molecule.
13C NMR Characterizes the carbon skeleton of the molecule.
HR-ESI-MS Used for accurate mass determination and molecular formula confirmation.
IR Spectroscopy Identifies functional groups present in the molecule.
UV Spectroscopy Provides information on the presence of chromophores.

Note: Specific spectral data can be found in the cited literature and may vary slightly depending on the solvent used.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a synthesized methodology based on various reported procedures for the isolation of jatrophane diterpenoids from plant sources. The specific solvents, gradients, and fractions to be collected will require optimization based on the specific plant material and the instrumentation available.

Plant Material Collection and Preparation
  • Collection: Collect the specified plant parts (e.g., whole plants, aerial parts).

  • Drying: Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

Extraction
  • Solvent Extraction: The powdered plant material is typically extracted with an organic solvent. Common solvents used include chloroform (B151607) or 80% ethanol.[5] The extraction is often performed at room temperature with stirring for an extended period or through maceration.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Column Chromatography: The crude extract is often first fractionated using polyamide column chromatography or vacuum liquid chromatography (VLC) on silica (B1680970) gel.[1] Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a methanol/water mixture has been used with polyamide columns.[1]

  • Further Chromatographic Separations: The fractions obtained from the initial chromatography are further purified using a combination of techniques:

    • Preparative Thin-Layer Chromatography (TLC): Used for small-scale separation and to identify promising fractions.[1]

    • Silica Gel Column Chromatography: A standard technique for separating compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: Utilized for size-exclusion chromatography, separating molecules based on their size.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and reversed-phase (RP) HPLC are powerful techniques for the final purification of the target compound to achieve high purity.[1]

Structure Elucidation

The purified compound is subjected to a battery of spectroscopic analyses to confirm its identity as this compound. These methods include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H, 13C, COSY, HMQC, HMBC).

Visualizing the Workflow

The following diagrams illustrate the generalized workflow for the isolation of this compound and a logical diagram of the purification cascade.

Jatrophane_Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Collection of Plant Material (e.g., Euphorbia peplus) p2 Air Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Solvent Extraction (e.g., Chloroform or Ethanol) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 e4 Crude Extract e3->e4 pu1 Initial Chromatography (e.g., Polyamide or VLC) e4->pu1 pu2 Fraction Collection pu1->pu2 pu3 Further Purification (e.g., Prep-TLC, Silica Gel) pu2->pu3 pu4 Final Purification (HPLC) pu3->pu4 pu5 Pure this compound pu4->pu5 a1 Structure Elucidation (NMR, MS, etc.) pu5->a1 Purification_Cascade crude Crude Extract cc1 Primary Column Chromatography (e.g., Polyamide, VLC) crude->cc1 fractions Semi-pure Fractions cc1->fractions cc2 Secondary Chromatography (e.g., Silica Gel, Sephadex) fractions->cc2 hplc_fractions Enriched Fractions cc2->hplc_fractions hplc High-Performance Liquid Chromatography (Normal or Reversed Phase) hplc_fractions->hplc pure Pure this compound hplc->pure

References

Jatrophane Diterpenes in Euphorbiaceae: A Technical Guide to their Isolation, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jatrophane-3, a significant class of diterpenes found within the Euphorbiaceae family. These compounds have garnered substantial interest in the scientific community due to their complex chemical structures and broad spectrum of biological activities. This document details their isolation, structural elucidation, and notable therapeutic potential, with a focus on their role in overcoming multidrug resistance in cancer therapy.

Introduction

Jatrophane diterpenoids are a class of natural products characterized by a distinctive 5/12-membered bicyclic carbon skeleton.[1] They are predominantly found in plants of the Euphorbiaceae family, particularly within the Euphorbia and Jatropha genera.[1][2] First isolated in 1970, these compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antiviral, and cytotoxic activities.[3] A particularly significant area of research is their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[1][4] This guide will delve into the technical aspects of working with these promising molecules.

Chemical Structure and Biogenesis

The core structure of jatrophane diterpenes is derived from the cyclization of four isoprene (B109036) units.[1] This foundational skeleton can be extensively modified through oxidation and acylation, leading to a vast diversity of naturally occurring jatrophane polyesters.[5][6] The acyl groups commonly found include acetyl, benzoyl, isobutyryl, and tigloyl moieties, which significantly influence the biological activity of the compounds.[3][6]

The biogenesis of the jatrophane framework is believed to proceed through the casbene (B1241624) pathway, involving a series of enzymatic cyclizations and rearrangements.[3]

Isolation and Purification of Jatrophane Diterpenes

The isolation of jatrophane diterpenes from plant material is a multi-step process that requires careful optimization. A general workflow is outlined below.

G plant_material Air-dried and powdered plant material (e.g., whole plant, latex) extraction Maceration or percolation with solvents (e.g., CH2Cl2:acetone (B3395972), MeOH) plant_material->extraction concentration Evaporation of solvent under reduced pressure extraction->concentration partitioning Solvent-solvent partitioning (e.g., MeOH/H2O vs. Hexane) concentration->partitioning chromatography Chromatographic Separation partitioning->chromatography vlc Vacuum Liquid Chromatography (VLC) chromatography->vlc Initial Fractionation prep_tlc Preparative Thin-Layer Chromatography (TLC) vlc->prep_tlc Further Fractionation hplc High-Performance Liquid Chromatography (HPLC) (Normal and/or Reversed-Phase) prep_tlc->hplc Final Purification pure_compounds Pure Jatrophane Diterpenes hplc->pure_compounds

Caption: General workflow for the isolation and purification of Jatrophane diterpenes.

The following protocol is a representative example for the isolation of jatrophane polyesters.[7]

  • Plant Material and Extraction: Air-dried and powdered whole plants of Euphorbia pubescens (e.g., 1.5 kg) are extracted by maceration with a mixture of dichloromethane (B109758) and acetone at room temperature.[3][7] The solvent is then evaporated under reduced pressure to yield a crude extract.[7]

  • Solvent Partitioning: The crude extract is suspended in a methanol/water mixture (e.g., 9:1) and partitioned against a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents. The methanolic phase, containing the diterpenes, is concentrated.

  • Chromatographic Separation:

    • Vacuum Liquid Chromatography (VLC): The concentrated methanolic extract is subjected to VLC on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.[5]

    • Preparative Thin-Layer Chromatography (TLC): Fractions obtained from VLC are further purified by preparative TLC on silica gel plates, typically using a mobile phase of n-hexane/ethyl acetate.[5]

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by normal-phase and/or reversed-phase HPLC to yield pure jatrophane compounds.[5]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

    • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).[5][7]

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[5]

Biological Activities and Quantitative Data

Jatrophane diterpenes exhibit a range of biological activities, with their cytotoxicity against cancer cell lines and their ability to reverse multidrug resistance being the most extensively studied.

Many jatrophane diterpenes have been shown to be cytotoxic to various cancer cell lines.[3][8] Furthermore, a significant number of these compounds can modulate the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that is a key player in MDR.[1][8] By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs.[9]

cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp Intracellular Intracellular Space Extracellular Extracellular Space Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits

Caption: Jatrophane diterpenes inhibit P-gp, preventing drug efflux from cancer cells.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected jatrophane diterpenes against various cancer cell lines and biological targets. The IC₅₀ value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

Compound Name/NumberSource OrganismTarget Cell Line/AssayIC₅₀ (µM)Reference
Euphornin (208)Euphorbia helioscopiaHeLa (Cervical Carcinoma)3.1[3]
Euphornin (208)Euphorbia helioscopiaMDA-MB-231 (Breast Tumor)13.4[3]
Compound 254Euphorbia sp.P-glycoprotein Inhibition1.71 ± 0.83[3]
Cyclosporin A (Reference)-P-glycoprotein Inhibition3.37 ± 1.39[3]
Jatrophane 371Euphorbia obtusifoliaNADH Oxidase Inhibition5.1 ± 0.2[11]
Jatrophane 366Euphorbia obtusifoliaNADH Oxidase Inhibition13.9 ± 1.8[11]

Future Perspectives and Drug Development

The potent biological activities of jatrophane diterpenes, particularly their ability to counteract multidrug resistance, make them highly attractive lead compounds for drug development.[1][2] Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for their biological activity and to design more potent and selective analogs.[1]

  • Mechanism of Action Studies: To further elucidate the molecular mechanisms by which jatrophanes exert their effects.

  • Total Synthesis: To develop efficient synthetic routes that allow for the production of larger quantities of these compounds and their analogs for preclinical and clinical studies.[2]

  • Preclinical and Clinical Trials: To evaluate the safety and efficacy of the most promising jatrophane-based drug candidates in animal models and eventually in humans.

The continued exploration of jatrophane diterpenes from the Euphorbiaceae family holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs, especially in the field of oncology.

References

Jatrophane 3: A Technical Guide on its Discovery, Origin, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Jatrophane 3, a representative member of the jatrophane diterpenoid class of natural products. Jatrophane diterpenoids are a structurally diverse group of compounds exclusively found in the Euphorbiaceae family, which have garnered significant interest for their potent biological activities.[1][2] This guide will delve into the discovery and origins of these compounds, their core chemical structure, and their significant therapeutic potential, particularly in overcoming multidrug resistance in cancer. Detailed experimental protocols for their isolation and biological evaluation are provided, alongside quantitative data and visual diagrams of key signaling pathways.

A note on nomenclature: The designation "this compound" is used here as a representative example. In scientific literature, newly isolated jatrophanes are often numbered sequentially within a specific publication (e.g., euphpepluone R (3), pubescene C (3)).[3][4] This guide synthesizes data from several well-characterized jatrophanes to present a composite, technically detailed profile.

Discovery and Origin

Jatrophane diterpenoids are natural products predominantly isolated from plants of the Euphorbia and Jatropha genera.[5][6] These compounds are key secondary metabolites in the latex and other parts of these plants, likely serving as a defense mechanism.[1][7] The first jatrophane-type diterpene, 'jatrophone', was isolated in 1970 from Jatropha gossypiifolia, sparking significant interest in this chemical class due to its antiproliferative effects.[7]

Subsequent phytochemical investigations have led to the discovery of hundreds of jatrophane analogues from various species, including:

  • Euphorbia platyphyllos : Source of the potent P-glycoprotein inhibitor, Pl-3.[1][8]

  • Euphorbia peplus : Yields a variety of jatrophanes, including euphpepluones.[3][9]

  • Jatropha curcas : A source of jatrophanes with multidrug resistance reversal activity.[10]

  • Euphorbia sororia and Euphorbia nicaeensis : Also produce jatrophanes that modulate P-glycoprotein.[11]

  • Euphorbia mellifera and Euphorbia dendroides : Sources of various jatrophane polyesters.

The core structure of these molecules is the jatrophane skeleton, a macrocyclic framework that is further diversified in nature through various substitutions, leading to a wide array of compounds with distinct biological activities.[7]

Biological Activity and Therapeutic Potential

Jatrophane diterpenoids exhibit a broad spectrum of therapeutically relevant biological activities, including cytotoxic, anti-inflammatory, antiviral, and neuroprotective effects.[5][9] However, their most extensively studied and promising application is in the reversal of multidrug resistance (MDR) in cancer cells.[4][5]

2.1 Multidrug Resistance (MDR) Reversal

MDR is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell. Jatrophanes act as potent P-gp modulators.[5][11] They can inhibit the efflux pump, thereby increasing the intracellular concentration of anticancer drugs and resensitizing resistant cancer cells to treatment.[12][13] This activity is often superior to that of known resistance modifiers like verapamil.[4]

2.2 Induction of Autophagy and Apoptosis

Certain jatrophanes have been shown to induce autophagy, the cellular process of degrading and recycling damaged organelles and misfolded proteins.[3][9] This mechanism is of interest for its potential in treating neurodegenerative diseases by clearing protein aggregates.[9] In the context of cancer, jatrophanes can trigger programmed cell death (apoptosis) and autophagic cell death in resistant cancer cells, often through the inhibition of key survival pathways.

2.3 Inhibition of Pro-Survival Signaling Pathways

The anticancer effects of jatrophanes are linked to their ability to modulate critical intracellular signaling cascades. A key target is the PI3K/Akt/NF-κB pathway , which is frequently overactivated in cancer, promoting cell proliferation, survival, and resistance to therapy. By inhibiting this pathway, jatrophanes can suppress tumor growth and enhance the efficacy of conventional chemotherapy.

Key Signaling Pathways

PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a central regulator of cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including IKK, which leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to promote the expression of genes involved in cell survival, inflammation, and drug resistance (e.g., the gene for P-glycoprotein). This compound has been shown to inhibit the phosphorylation of key components of this pathway, leading to reduced P-gp expression and increased apoptosis.

PI3K_Akt_NFkB_Pathway cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates IKK IKK Akt->IKK Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pgp P-glycoprotein (MDR) Jatrophane This compound Jatrophane->PI3K Inhibits Jatrophane->Akt Inhibits Nucleus->Pgp Upregulates Survival Cell Survival & Proliferation Nucleus->Survival Promotes

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.
Autophagy Flux Monitoring

Autophagy is a dynamic process involving the formation of autophagosomes, which fuse with lysosomes to become autolysosomes, where their contents are degraded. This entire process is termed "autophagic flux". A common method to monitor this is by using a tandem fluorescent reporter, mCherry-GFP-LC3. LC3 is a protein that gets incorporated into the autophagosome membrane. In neutral pH environments like the autophagosome, both GFP and mCherry fluoresce, appearing yellow. When the autophagosome fuses with the acidic lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, appearing red. An increase in red puncta relative to yellow indicates a successful and active autophagic flux, which can be induced by certain jatrophanes.

Autophagy_Flux cluster_workflow Autophagic Process cluster_reporter Reporter Fluorescence LC3 mCherry-GFP-LC3 (Diffuse Cytosolic) Autophagosome Autophagosome (Neutral pH) LC3->Autophagosome LC3 Incorporation Autolysosome Autolysosome (Acidic pH) Autophagosome->Autolysosome Fusion Reporter_AP Yellow Puncta (mCherry+ / GFP+) Autophagosome->Reporter_AP Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Reporter_AL Red Puncta (mCherry+ / GFP-) Autolysosome->Reporter_AL Jatrophane This compound Jatrophane->Autophagosome Induces formation

Caption: Monitoring autophagic flux with the mCherry-GFP-LC3 reporter.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of jatrophanes from plant material is a multi-step process requiring extensive chromatography.

Isolation_Workflow plant Dried, Powdered Plant Material (e.g., Euphorbia platyphyllos) extraction Solvent Extraction (e.g., Maceration with Acetone (B3395972)/CH2Cl2) plant->extraction crude Crude Diterpene Extract extraction->crude partition Solvent Partitioning (e.g., Hexane/Methanol) crude->partition fraction Enriched Jatrophane Fraction partition->fraction cc Column Chromatography (CC) (Silica Gel, Sephadex LH-20) fraction->cc fractions Multiple Fractions cc->fractions hplc Preparative HPLC (Reversed-Phase C18) fractions->hplc pure Pure this compound hplc->pure analysis Structure Elucidation (NMR, MS, X-ray) pure->analysis

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Air-dried and powdered whole plant material is macerated at room temperature with a suitable solvent system (e.g., acetone or a dichloromethane:acetone mixture).[7] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in a biphasic solvent system (e.g., methanol/water and hexane) to remove nonpolar constituents like chlorophylls (B1240455) and lipids. The methanolic layer, containing the more polar diterpenoids, is collected and dried.

  • Column Chromatography (CC): The enriched fraction is subjected to a series of column chromatography steps. This typically starts with silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Further purification is often achieved using Sephadex LH-20 CC to separate compounds based on size.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are pooled and subjected to preparative or semi-preparative HPLC, usually on a reversed-phase C18 column, to yield the pure jatrophane.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods, including 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC, NOESY), and High-Resolution Mass Spectrometry (HR-MS).[1] The absolute configuration may be confirmed by X-ray crystallography if suitable crystals can be obtained.[2][3]

Multidrug Resistance (MDR) Reversal Assay (MTT Method)

This assay quantifies the ability of a compound to resensitize drug-resistant cancer cells to a chemotherapeutic agent.

Methodology:

  • Cell Culture: MDR cancer cells (e.g., MCF-7/ADR, which overexpress P-gp) and their non-resistant parental line (e.g., MCF-7) are seeded into 96-well plates and allowed to attach for 24 hours.[13]

  • Treatment: Cells are treated with a serial dilution of a chemotherapeutic drug (e.g., Doxorubicin) either alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 10 µM).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization & Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is read at 570 nm using a microplate reader.

  • Calculation: The IC₅₀ (concentration inhibiting 50% of cell growth) is calculated for the chemotherapeutic drug alone and in the presence of this compound. The Reversal Fold (RF) is then calculated as: RF = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + this compound)

P-gp Substrate Efflux Assay (Rhodamine 123 Accumulation)

This functional assay directly measures the ability of a compound to inhibit P-gp's efflux pump activity using the fluorescent P-gp substrate, Rhodamine 123.[11]

Methodology:

  • Cell Preparation: MDR cells (e.g., NCI-H460/R) are harvested and suspended in a medium containing 5 µM Rhodamine 123.[11]

  • Treatment: The cell suspension is divided into groups: a negative control (no inhibitor), a positive control (e.g., Verapamil), and test groups with various concentrations of this compound.

  • Incubation: Cells are incubated for 60-90 minutes at 37°C to allow for Rhodamine 123 uptake and efflux.

  • Analysis: The incubation is stopped, and cells are washed with cold PBS. The intracellular fluorescence of Rhodamine 123 is immediately measured by flow cytometry.

  • Calculation: The increase in intracellular fluorescence in treated cells compared to untreated cells indicates inhibition of P-gp. The Fluorescence Activity Ratio (FAR) can be calculated to quantify this effect.

Autophagic Flux Assay (Flow Cytometry)

This method provides a quantitative analysis of autophagy induction.[2][14]

Methodology:

  • Cell Line: A stable cell line expressing the mCherry-GFP-LC3 tandem reporter is used (e.g., HM mCherry-GFP-LC3 human microglia cells).[9]

  • Treatment: Cells are seeded and treated with this compound, a positive control (e.g., Rapamycin), or a vehicle control for a specified period (e.g., 24 hours).

  • Harvesting and Staining: Cells are harvested, washed, and can be analyzed live or after fixation. No further staining is required.

  • Flow Cytometry: Cells are analyzed on a flow cytometer capable of detecting GFP (e.g., FITC channel) and mCherry (e.g., PE or PE-Texas Red channel).

  • Analysis: Autophagic flux is quantified by calculating the ratio of mCherry to GFP fluorescence on a single-cell basis. An increase in this ratio signifies an increase in autophagic flux, as GFP is quenched in the autolysosome while mCherry remains fluorescent.[14]

Western Blot for PI3K/Akt Pathway Analysis

This protocol details the analysis of protein expression and phosphorylation status within the PI3K/Akt pathway.

Methodology:

  • Cell Lysis: Cells treated with this compound are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size on a polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest. Key antibodies include those against:

    • Phospho-PI3K (p-PI3K) and total PI3K

    • Phospho-Akt (Ser473 or Thr308) and total Akt

    • Phospho-NF-κB p65 and total NF-κB p65

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the changes in protein phosphorylation relative to the total protein levels.

Quantitative Data Summary

The following tables summarize representative quantitative data for various jatrophane diterpenoids, illustrating their potency.

Table 1: Cytotoxicity of Jatrophane Diterpenoids against Cancer Cell Lines

Compound ReferenceCell LineCancer TypeIC₅₀ (µM)Citation(s)
Jatrophane 1 (from E. nicaeensis)NCI-H460Non-small cell lung10 - 20[11]
Jatrophane 1 (from E. nicaeensis)U87Glioblastoma10 - 20[11]
Cyparissin ACaov-4Ovarian46.27 ± 3.86[15]
Cyparissin AOVCAR-3Ovarian38.81 ± 3.30[15]
Cyparissin BCaov-4Ovarian36.48 ± 3.18[15]
Cyparissin BOVCAR-3Ovarian42.59 ± 4.50[15]
Jatrophane (from E. obtusifolia)(NADH Oxidase Assay)-5.1 - 13.9[16]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenoids

Compound ReferenceCell LineActivity MetricValueConcentrationCitation(s)
Jatrophanes from E. esulaMCF-7/ADRReversal Fold (RF)2.3 - 12.910 µM[17]
Compound 7 (from E. esula)MCF-7/ADRReversal Fold (RF)12.910 µM[17]
Compound 8 (from E. esula)MCF-7/ADRReversal Fold (RF)12.310 µM[17]
Compound 9 (from E. sororia)MCF-7/ADRReversal Fold (RF)36.8210 µM[17]
Jatrophanes from E. dendroidesNCI-H460/RFAR3.0 - 3.220 µM[17]
Verapamil (Control)MCF-7/ADRReversal Fold (RF)13.710 µM[17]

References

Reversing the Shield: A Technical Guide to Jatrophane Diterpenoids and Their Role in Combating Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, significantly diminishing the efficacy of a wide array of antineoplastic agents. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps.[1] In the relentless search for potent and specific MDR modulators, a class of naturally occurring compounds, the jatrophane diterpenoids, has emerged as a promising frontier.[2] These complex macrocyclic molecules, predominantly isolated from plants of the Euphorbiaceae family, have demonstrated a remarkable ability to reverse P-gp-mediated MDR, often with greater potency and lower cytotoxicity than established inhibitors.[3][4]

This technical guide provides an in-depth exploration of the role of jatrophane diterpenoids, with a focus on a representative compound referred to herein as "Jatrophane 3" from foundational studies, in overcoming multidrug resistance. It consolidates quantitative data on their MDR reversal activity, details the experimental protocols for their evaluation, and elucidates the signaling pathways implicated in their mechanism of action.

Mechanism of Action: Targeting the P-glycoprotein Efflux Pump

The primary mechanism by which jatrophane diterpenoids reverse multidrug resistance is through the direct modulation of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene. P-gp utilizes the energy from ATP hydrolysis to actively extrude a broad spectrum of hydrophobic drugs from cancer cells, thereby reducing their intracellular concentration to sub-therapeutic levels.[5]

Jatrophane diterpenoids have been shown to interact with P-gp in a multifaceted manner:

  • Competitive Inhibition: Many jatrophanes act as competitive substrates for P-gp, binding to the same drug-binding sites as chemotherapeutic agents. This competitive binding effectively inhibits the efflux of co-administered anticancer drugs, leading to their increased intracellular accumulation and restored cytotoxicity.

  • Modulation of ATPase Activity: The function of P-gp is intrinsically linked to its ATPase activity. Some jatrophane derivatives have been observed to stimulate P-gp's ATPase activity, suggesting a direct interaction with the protein that ultimately interferes with the drug transport cycle.[6] This modulation can lead to an uncoupling of ATP hydrolysis from drug efflux, rendering the pump ineffective.

  • Downregulation of P-gp Expression: Emerging evidence suggests that certain jatrophane-containing fractions can downregulate the expression of P-gp at the protein level. This is thought to be mediated through the inhibition of key signaling pathways, such as the PI3K/Akt/NF-κB pathway, which are known to regulate the transcription of the ABCB1 gene.[7]

Quantitative Data on MDR Reversal Activity

The efficacy of jatrophane diterpenoids in reversing MDR is typically quantified by their ability to sensitize drug-resistant cancer cell lines to chemotherapeutic agents. The following tables summarize key quantitative data from representative studies on jatrophane diterpenoids isolated from Euphorbia sororia and Pedilanthus tithymaloides. For the purpose of this guide, "this compound" will refer to compound 3 from the Euphorbia sororia studies, which consistently demonstrates significant MDR reversal activity.

Table 1: MDR Reversal Activity of Jatrophane Diterpenoids from Euphorbia sororia in HCT-8/Taxol Cells [8]

CompoundConcentration (µM)Fold Reversal (vs. Paclitaxel alone)
This compound 10Promising (Comparable to VRP)
Jatrophane 510Promising (Comparable to VRP)
Jatrophane 910Promising (Comparable to VRP)
Verapamil (B1683045) (VRP)10Positive Control

Table 2: MDR Reversal Activity of Jatrophane Diterpenoids from Pedilanthus tithymaloides in MCF-7/ADR and HepG2/ADR Cells [3][4]

CompoundCell LineIC50 of Doxorubicin (µM)Fold Reversal
Compound 19 MCF-7/ADR0.08 ± 0.01247.5
HepG2/ADR0.21 ± 0.03119.0
Compound 25 MCF-7/ADR0.07 ± 0.01282.9
HepG2/ADR0.18 ± 0.02138.9
Compound 26 MCF-7/ADR0.06 ± 0.01330.0
HepG2/ADR0.15 ± 0.02166.7
Tariquidar MCF-7/ADR0.09 ± 0.01220.0
HepG2/ADR0.25 ± 0.03100.0

Experimental Protocols

The evaluation of jatrophane diterpenoids as MDR modulators relies on a suite of specialized in vitro assays. Below are detailed methodologies for two key experiments.

Rhodamine 123 Efflux Assay

This assay is a functional test to measure the inhibitory effect of a compound on P-gp-mediated efflux. Rhodamine 123 is a fluorescent substrate of P-gp. In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.[9][10]

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123 (stock solution in DMSO)

  • Jatrophane diterpenoid (test compound)

  • Verapamil or Cyclosporin A (positive control)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the MDR and sensitive cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Compound Incubation: Pre-incubate the cells with the jatrophane diterpenoid at various concentrations (e.g., 1, 5, 10 µM) or the positive control in serum-free medium for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 90 minutes at 37°C in the dark.

  • Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Add fresh, pre-warmed, serum-free medium (containing the test compound or control) and incubate for 2 hours at 37°C to allow for drug efflux.

  • Cell Lysis: Wash the cells again with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm) or by harvesting the cells and analyzing them via flow cytometry.

  • Data Analysis: Calculate the fluorescence accumulation as a percentage relative to the control (untreated MDR cells). The fold reversal of efflux is often calculated relative to the fluorescence in sensitive cells.

P-gp ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp's ATPase activity is often stimulated by its substrates and inhibitors.[11][12]

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing human P-gp)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ATP (disodium salt)

  • Jatrophane diterpenoid (test compound)

  • Verapamil (positive control)

  • Sodium orthovanadate (Na3VO4), a P-gp ATPase inhibitor

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., using a colorimetric method like the malachite green assay)

Procedure:

  • Reaction Setup: In a 96-well plate, add the P-gp-rich membrane vesicles (5-10 µg of protein) to the assay buffer.

  • Compound Addition: Add the jatrophane diterpenoid at various concentrations. Include wells with verapamil as a positive control for stimulation and wells with Na3VO4 to measure the background, non-P-gp-specific ATPase activity.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 5% SDS).

  • Phosphate Detection: Add the colorimetric reagent for phosphate detection (e.g., malachite green reagent) and incubate at room temperature for the color to develop.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis: Subtract the absorbance of the Na3VO4-containing wells (background) from all other readings. The P-gp ATPase activity is then calculated as the amount of inorganic phosphate released per milligram of protein per minute. Plot the ATPase activity as a function of the jatrophane concentration.

Signaling Pathways and Visualizations

The regulation of P-gp expression is a complex process involving multiple signaling pathways. The PI3K/Akt/NF-κB pathway has been identified as a key regulator of ABCB1 gene expression.[7][13] Jatrophane diterpenoids can interfere with this pathway, leading to a reduction in P-gp levels.

G cluster_nucleus Nucleus Jatrophane Jatrophane Diterpenoid PI3K PI3K Jatrophane->PI3K Inhibits Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (Degradation) NFkappaB_complex NF-κB/IκB (Inactive) NFkappaB_active NF-κB (Active) NFkappaB_complex->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation ABCB1_gene ABCB1 Gene Pgp_mRNA P-gp mRNA ABCB1_gene->Pgp_mRNA Transcription Pgp_protein P-glycoprotein (P-gp) Pgp_mRNA->Pgp_protein Translation MDR Multidrug Resistance Pgp_protein->MDR Causes

Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB pathway, reducing P-gp expression.

G start Start seed_cells Seed MDR Cancer Cells start->seed_cells pre_incubate Pre-incubate with Jatrophane seed_cells->pre_incubate 24h load_rho123 Load with Rhodamine 123 pre_incubate->load_rho123 1h wash1 Wash (ice-cold PBS) load_rho123->wash1 90min efflux Efflux Period (37°C) wash1->efflux wash2 Wash (ice-cold PBS) efflux->wash2 2h lyse Lyse Cells wash2->lyse measure Measure Fluorescence lyse->measure end End measure->end

Caption: Workflow for the Rhodamine 123 efflux assay.

Conclusion and Future Directions

Jatrophane diterpenoids represent a compelling class of natural products with the potential to significantly impact the challenge of multidrug resistance in cancer therapy. Their ability to modulate P-glycoprotein through multiple mechanisms, coupled with their often favorable therapeutic index, positions them as strong candidates for further preclinical and clinical development. The representative data and protocols presented in this guide underscore the potent MDR reversal activity of these compounds.

Future research should focus on several key areas:

  • Lead Optimization: Structure-activity relationship (SAR) studies should continue to guide the semi-synthesis of novel jatrophane derivatives with enhanced potency, specificity, and pharmacokinetic properties.[3][4]

  • In Vivo Efficacy: More extensive in vivo studies are required to validate the efficacy of lead jatrophane compounds in relevant animal models of drug-resistant cancer.

  • Combination Therapies: Investigating the synergistic effects of jatrophane diterpenoids with a broader range of conventional chemotherapeutic agents is crucial to define their clinical utility.

  • Elucidation of Off-Target Effects: A comprehensive understanding of the broader pharmacological profile of jatrophanes is necessary to anticipate and mitigate any potential side effects.

The continued exploration of jatrophane diterpenoids holds the promise of yielding novel chemosensitizing agents that can restore the efficacy of existing cancer drugs and improve patient outcomes.

References

Jatrophane 3: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the potential therapeutic targets of Jatrophane 3 and the broader class of jatrophane diterpenes. Due to the limited specific research on this compound, this guide synthesizes data from studies on closely related jatrophane compounds to build a comprehensive picture of its therapeutic potential and mechanisms of action.

Executive Summary

This compound is a complex diterpenoid isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus[1][2]. While direct studies on this compound are not abundant, the jatrophane class of molecules exhibits significant biological activities, primarily centered around anti-cancer and multidrug resistance (MDR) reversal properties. The core therapeutic potential of these compounds appears to stem from their ability to interact with key cellular signaling pathways and transport proteins. This guide will explore these potential targets, present available quantitative data, detail relevant experimental protocols, and visualize the implicated biological pathways.

Potential Therapeutic Targets and Mechanisms of Action

The primary therapeutic applications for jatrophanes, and by extension this compound, are in oncology and potentially in the treatment of bone disorders. The key molecular targets are discussed below.

Reversal of Multidrug Resistance (MDR) in Cancer

A significant body of evidence points to jatrophane diterpenes as potent modulators of P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance in cancer cells[3][4][5].

  • Target: P-glycoprotein (P-gp, ABCB1)

  • Mechanism: Jatrophanes are thought to act as competitive or non-competitive inhibitors of P-gp. By binding to the pump, they prevent the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring their efficacy in resistant cancer cells[6]. Some evidence suggests that certain jatrophanes may also downregulate the expression of P-gp through signaling pathway modulation[5][6].

Modulation of Cancer-Related Signaling Pathways

Patents and studies on related compounds implicate several critical signaling pathways in the anti-cancer effects of jatrophanes.

  • Target: PI3K/Akt/NF-κB Pathway

    • Mechanism: The PI3K/Akt/NF-κB pathway is a central regulator of cell survival, proliferation, and inflammation. Jatrophone, a closely related jatrophane, has been shown to inhibit this pathway in adriamycin-resistant breast cancer cells (MCF-7/ADR)[7]. A component rich in jatrophane diterpenes was also found to inhibit the PI3K/NF-κB pathway, leading to a reduction in P-gp expression and increased apoptosis[6]. This suggests a dual role in both direct cytotoxicity and MDR reversal.

  • Target: Protein Kinase C (PKC) Pathway

    • Mechanism: Patent filings for jatrophane-containing extracts for the treatment of prostate and bladder cancer propose a mechanism involving the down-regulation of Protein Kinase C (PKC) activity[8][9]. PKC isoforms are crucial in cell proliferation and survival, and their dysregulation is a hallmark of many cancers. The proposed mechanism involves the rapid destruction of activated PKC, leading to a long-term down-regulation of its signaling output[9].

  • Target: G-protein and Ras Signaling Pathways

    • Mechanism: A patent specifically mentioning this compound suggests its activity involves the modulation of G-protein and Ras signaling pathways[10]. These pathways are fundamental to signal transduction from the cell surface to the nucleus, controlling a vast array of cellular processes including growth and differentiation. Dysregulation of Ras is a major driver in many human cancers.

  • Target: Down-regulation of DNA Damage Response Proteins

    • Mechanism: The same patent also claims that jatrophanes can act as adjuvants to radiotherapy by down-regulating protective proteins such as GADD45 (Growth Arrest and DNA Damage-inducible 45) and DAP3 (Death-Associated Protein 3)[10]. By inhibiting these protective mechanisms, this compound could sensitize cancer cells to DNA-damaging agents.

Inhibition of Osteoclastogenesis

Recent research has uncovered a potential role for jatrophane diterpenes in bone metabolism.

  • Target: RANKL-induced NFATc1 activity

  • Mechanism: Several jatrophane diterpenes isolated from Euphorbia esula were found to significantly inhibit the formation of osteoclasts from bone marrow-derived macrophages. This effect was dose-dependent and attributed to the reduction in the activity of NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1), a master regulator of osteoclast differentiation[11]. This suggests a potential therapeutic application in treating bone diseases characterized by excessive bone resorption, such as osteoporosis.

Quantitative Data on Jatrophane Activity

The following table summarizes the cytotoxic activity of various jatrophane diterpenes against different human cancer cell lines. It is important to note the absence of specific data for "this compound"; the data presented here for related compounds illustrates the general potency of this chemical class.

CompoundCell LineCell TypeIC50 (µM)Reference
Euphoscopin CA549 (Paclitaxel-Resistant)Human Lung Cancer6.9[12]
Euphorbiapene DA549 (Paclitaxel-Resistant)Human Lung Cancer7.2[12]
Euphoheliosnoid AA549 (Paclitaxel-Resistant)Human Lung Cancer9.5[12]
Jatrophane Derivative 2BMMBone Marrow Macrophage3.4[11]
Jatrophane Derivative 4BMMBone Marrow Macrophage4.3[11]
Jatrophane Derivative 7BMMBone Marrow Macrophage2.1[11]
Jatrophane Derivative 8BMMBone Marrow Macrophage0.5[11]
Jatrophane Derivative 9BMMBone Marrow Macrophage1.5[11]
Jatrophane Derivative 11BMMBone Marrow Macrophage4.5[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

P_Glycoprotein_Inhibition cluster_cell MDR Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Efflux Accumulation Increased Intracellular Drug Concentration Chemo->Accumulation Enters Cell Chemo_out Extracellular Space Pgp->Chemo_out Pumps Out Jatrophane This compound Jatrophane->Pgp Inhibits Apoptosis Cell Death (Apoptosis) Accumulation->Apoptosis

Caption: P-gp mediated drug efflux and its inhibition by this compound.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Pgp_exp P-gp Gene Expression NFkB->Pgp_exp Jatrophane Jatrophane Jatrophane->PI3K Inhibits Jatrophane->NFkB Inhibits

Caption: PI3K/Akt/NF-κB pathway and points of inhibition by jatrophanes.

Osteoclastogenesis_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds Adaptor Adaptor Proteins RANK->Adaptor Recruits NFATc1_inactive NFATc1 (Inactive) Adaptor->NFATc1_inactive Activates Signaling Cascade NFATc1_active NFATc1 (Active Nucleus) NFATc1_inactive->NFATc1_active Translocates to Nucleus Differentiation Osteoclast Differentiation & Activation NFATc1_active->Differentiation Promotes Gene Expression Jatrophane Jatrophane Jatrophane->NFATc1_inactive Inhibits Activation

Caption: RANKL/RANK signaling and NFATc1 inhibition by jatrophanes.

Experimental_Workflow cluster_moa Mechanism of Action start Isolate this compound step1 Initial Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Panel) start->step1 step2 MDR Reversal Assessment (Rhodamine 123 Efflux Assay) step1->step2 If active step3 Mechanism of Action Studies step2->step3 If MDR modulator moa1 Western Blot for Signaling Pathways (p-Akt, NF-κB, PKC) step3->moa1 moa2 P-gp Expression Analysis (Western Blot, qPCR) step3->moa2 moa3 Osteoclastogenesis Assay (TRAP Staining) step3->moa3 step4 Target Validation end Preclinical Development step4->end moa1->step4 moa2->step4 moa3->step4

Caption: General experimental workflow for target identification of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the therapeutic targets of this compound.

P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

  • Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF-7/ADR or NCI-H460/R) and their parental non-resistant counterparts in appropriate media until 80-90% confluency.

  • Cell Plating: Seed 5 x 10⁴ cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation: Remove the medium and wash the cells with pre-warmed PBS. Add 100 µL of serum-free medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) or a known P-gp inhibitor like Verapamil (positive control). Incubate for 1 hour at 37°C.

  • Substrate Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for another 90 minutes at 37°C in the dark.

  • Fluorescence Measurement: Discard the supernatant and wash the cells three times with ice-cold PBS to stop the efflux. Add 100 µL of cell lysis buffer (e.g., 1% Triton X-100 in PBS). Measure the intracellular fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • Data Analysis: Increased fluorescence in treated cells compared to untreated controls indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for PI3K/Akt Signaling

This protocol details the detection of key proteins in a signaling cascade to assess their phosphorylation (activation) status.

  • Cell Treatment and Lysis: Plate cells (e.g., 1 x 10⁶ in a 6-well plate) and treat with this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total-Akt, phospho-Akt (Ser473), total-NF-κB p65, and an internal loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Osteoclastogenesis Assay

This assay assesses a compound's ability to inhibit the differentiation of precursor cells into mature, bone-resorbing osteoclasts.

  • Isolation of Precursors: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM containing 10% FBS and M-CSF (Macrophage colony-stimulating factor) for 3 days to generate bone marrow-derived macrophages (BMMs).

  • Induction of Differentiation: Plate the BMMs in a 96-well plate at 1 x 10⁴ cells/well. Culture them in differentiation medium containing M-CSF (30 ng/mL) and RANKL (50 ng/mL), along with various concentrations of this compound.

  • Culture and Staining: Culture the cells for 4-5 days, replacing the medium every 2 days. After differentiation, wash the cells with PBS and fix with 4% paraformaldehyde. Stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit.

  • Quantification: Identify TRAP-positive multinucleated (≥3 nuclei) cells under a microscope as mature osteoclasts. Count the number of osteoclasts per well to determine the effect of this compound on differentiation.

  • Viability Control: In a parallel plate, perform a cell viability assay (e.g., CCK-8) to ensure that the observed inhibition of osteoclastogenesis is not due to general cytotoxicity.

Conclusion and Future Directions

This compound, as a representative of the jatrophane diterpene class, holds considerable promise as a lead compound for drug development, particularly in oncology. Its potential to reverse multidrug resistance by targeting P-glycoprotein is a significant advantage. Furthermore, its ability to modulate critical cancer signaling pathways like PI3K/Akt/NF-κB and PKC suggests it may possess direct anti-proliferative and pro-apoptotic effects. The newly discovered activity in inhibiting osteoclastogenesis opens up an entirely new therapeutic avenue for bone disorders.

Future research should focus on:

  • Specific Activity of this compound: Conducting the detailed experimental protocols outlined above specifically with purified this compound to confirm and quantify its activity against these targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity and to minimize potential toxicity.

  • In Vivo Studies: Evaluating the efficacy of this compound in preclinical animal models of drug-resistant cancer and osteoporosis to validate its therapeutic potential.

  • Target Deconvolution: Employing advanced techniques like chemical proteomics to identify the direct binding partners of this compound within the cell, which could uncover novel mechanisms of action.

By systematically exploring these avenues, the full therapeutic potential of this compound can be elucidated, paving the way for the development of a new class of therapeutic agents.

References

Jatrophane Diterpenes: A Technical Guide to their Anticancer Properties and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of macrocyclic compounds predominantly isolated from plants of the Euphorbiaceae family, have emerged as a significant area of interest in oncology research.[1][2] Their complex molecular architecture and potent biological activities, particularly against cancer cells, have positioned them as promising candidates for the development of novel chemotherapeutic agents.[1][2] This technical guide provides an in-depth overview of the anti-cancer characteristics of Jatrophane 3 and its derivatives, focusing on their effects on various cancer cell lines, their mechanisms of action, and detailed experimental protocols for their evaluation.

Data Presentation: Cytotoxic Activity of Jatrophane Diterpenes

The cytotoxic effects of various jatrophane diterpenes have been evaluated against a range of human cancer cell lines, including those exhibiting multidrug resistance. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the table below for comparative analysis.

Jatrophane CompoundCancer Cell LineIC50 (µM)Reference
JatrophoneDoxorubicin-resistant Breast Cancer (MCF-7/ADR)1.8[3][4]
JatrophoneTriple-Negative Breast Cancer (MDA-MB-231)~2.0[5]
JatrophoneTriple-Negative Breast Cancer (MDA-MB-157)~3.5[5]
Euphoscopin CPaclitaxel-resistant Lung Cancer (A549)6.9[6][7][8][9]
Euphorbiapene DPaclitaxel-resistant Lung Cancer (A549)7.2[6][7][8][9]
Euphoheliosnoid APaclitaxel-resistant Lung Cancer (A549)9.5[6][7][8][9]
Jatrophane Diterpene 11Multidrug-resistant Breast Cancer (MCF-7/ADR)5.0 ± 0.8[10]
Jatrophane Diterpene 12Multidrug-resistant Breast Cancer (MCF-7/ADR)5.2 ± 2.0[10]
Unnamed Jatrophane 1Non-small cell lung carcinoma (NCI-H460)10-20[11]
Unnamed Jatrophane 1Resistant non-small cell lung carcinoma (NCI-H460/R)10-20[11]
Unnamed Jatrophane 1Glioblastoma (U87)10-20[11]
Unnamed Jatrophane 1Resistant glioblastoma (U87-TxR)10-20[11]
Jatrophane Diterpene Derivative 17Doxorubicin-resistant Breast Cancer (MCF-7/ADR)EC50 = 0.182 ± 0.033 (reversing P-gp resistance)[12]

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenes exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of the PI3K/AKT/NF-κB signaling pathway, which is crucial for cancer cell proliferation, survival, and the development of drug resistance.[3][4][13] Additionally, many jatrophane compounds are potent inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a key role in multidrug resistance (MDR) in cancer cells.[14][15] By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic drugs.[13]

PI3K/AKT/NF-κB Signaling Pathway Inhibition by this compound

PI3K_AKT_NFkB_Pathway Jatrophane3 This compound PI3K PI3K Jatrophane3->PI3K Apoptosis Apoptosis Jatrophane3->Apoptosis Induces AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

PI3K/AKT/NF-κB pathway inhibition by this compound.
P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Inhibition

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Intracellular Intracellular Space Drug_in Chemotherapeutic Drug Drug_in->Pgp Extracellular Extracellular Space Jatrophane3 This compound Jatrophane3->Pgp Inhibits Drug_in_ext Chemotherapeutic Drug Drug_in_ext->Drug_in Enters Cell

Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability by measuring cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Use appropriate compensation and gating strategies to differentiate the cell populations.[16][17]

    • Gating Strategy: First, gate on the cell population based on forward and side scatter to exclude debris.[16] Then, create a doublet discrimination gate using FSC-H versus FSC-A.[16] Finally, analyze the single-cell population on an Annexin V-FITC versus PI dot plot to identify:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Western Blot Analysis of the PI3K/AKT/NF-κB Pathway

This technique is used to detect and quantify the expression levels of key proteins in the PI3K/AKT/NF-κB signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of PI3K, AKT, and NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-p-PI3K, rabbit anti-PI3K, rabbit anti-p-AKT, rabbit anti-AKT, rabbit anti-p-NF-κB p65, rabbit anti-NF-κB p65) overnight at 4°C with gentle agitation.[18][19] Recommended dilutions are typically 1:1000.[18][19]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 dilution for 1 hour at room temperature.[18][19]

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This functional assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from multidrug-resistant cells.[20]

Materials:

  • P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Rhodamine 123

  • This compound

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • Culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed both resistant and sensitive cells in appropriate culture vessels.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or the positive control for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of ~1-5 µM) to the cells and incubate for another 30-60 minutes at 37°C.[20]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux. Calculate the reversal fold or EC50 for P-gp inhibition.

Experimental and Logical Workflows

General Workflow for Evaluating the Anticancer Activity of this compound

Experimental_Workflow Start Start: this compound Compound Cytotoxicity Cytotoxicity Screening (SRB Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Analysis (Annexin V/PI Staining) IC50->Apoptosis Mechanism Mechanism of Action Studies Apoptosis->Mechanism WesternBlot Western Blot (PI3K/AKT/NF-κB) Mechanism->WesternBlot Pgp P-gp Inhibition Assay (Rhodamine 123) Mechanism->Pgp End Conclusion: Anticancer Potential WesternBlot->End Pgp->End

References

The Neuroprotective Potential of Jatrophane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Neuroprotective Mechanisms, Experimental Data, and Signaling Pathways of Jatrophane Diterpenes for Researchers and Drug Development Professionals.

Executive Summary

Jatrophane diterpenes, a class of naturally occurring polycyclic compounds predominantly found in the Euphorbiaceae family, are emerging as promising candidates for neuroprotective therapies. While the user's query specified "Jatrophane 3," this appears to be a non-standard nomenclature. This guide focuses on the broader class of jatrophane diterpenes, with a specific emphasis on compounds for which neuroprotective data is available. Recent studies have highlighted the potential of these compounds to mitigate key pathological features of neurodegenerative diseases, such as Alzheimer's disease, through mechanisms including the activation of autophagy and the inhibition of Tau protein aggregation. This document provides a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction to Jatrophane Diterpenes and Neuroprotection

Jatrophane diterpenes are characterized by a complex bicyclic or polycyclic carbon skeleton.[1] Their structural diversity has led to a wide range of reported biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] More recently, their neuroprotective effects have become a subject of significant interest. The neuroprotective potential of these compounds appears to be linked to their ability to modulate cellular stress response pathways, particularly autophagy, which is a critical process for clearing aggregated proteins and damaged organelles that contribute to neuronal dysfunction and death in neurodegenerative disorders.[2][3]

One of the most promising jatrophane diterpenes identified for its neuroprotective effects is Euphpepluone K . Research has demonstrated its ability to significantly activate autophagic flux and inhibit the pathological aggregation of Tau protein, two key therapeutic targets in Alzheimer's disease and other tauopathies.[2]

Quantitative Data on Neuroprotective Effects

While several studies qualitatively describe the neuroprotective effects of jatrophane diterpenes, specific quantitative data remains limited in the publicly available literature. The following table summarizes the available information on the bioactivity of selected jatrophane diterpenes.

CompoundBioactivityAssayCell LineQuantitative DataReference
Euphpepluone K Activation of autophagic fluxFlow cytometry with mCherry-GFP-LC3Human microglia (HM)Reported as "significant activation"[2]
Euphpepluone K Inhibition of Tau pathologyCellular assaysNot specifiedReported as "inhibited Tau pathology"[2]
Jatrophane Mix Inhibition of PI3K/NF-κB pathwayWestern BlotMCF-7/ADRComponent I inhibited the pathway[4][5]
Various Jatrophanes Neuroprotection against serum deprivationCell viability assayPC12Compounds 173, 220, and 224 showed activity[1]
Jatrophane 220 Neuroprotection against rotenoneCell viability assayPC12Reduced cell damage[1]

Note: Specific IC50 or EC50 values and percentage of activity for Euphpepluone K are not detailed in the primary articles reviewed. Further investigation into the source publications is required for more granular data.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the neuroprotective effects of jatrophane diterpenes.

Autophagic Flux Assay Using mCherry-GFP-LC3 Reporter

This assay is used to quantify the progression of autophagy from autophagosome formation to lysosomal fusion and degradation.

  • Cell Line: Human microglia (HM) cells stably expressing the tandem mCherry-GFP-LC3 reporter protein.

  • Principle: The reporter protein fluoresces yellow (mCherry and GFP) in neutral pH environments like autophagosomes. Upon fusion with acidic lysosomes, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce red. An increase in red fluorescence relative to yellow indicates enhanced autophagic flux.

  • Protocol:

    • Cell Culture: HM mCherry-GFP-LC3 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Treatment: Cells are treated with various concentrations of the test compound (e.g., Euphpepluone K) for a specified duration (e.g., 24 hours). A known autophagy inducer (e.g., rapamycin) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

    • Flow Cytometry Analysis:

      • Cells are harvested, washed with PBS, and analyzed on a flow cytometer.

      • GFP fluorescence is detected in the FITC channel (e.g., 488 nm excitation, 530/30 nm emission).

      • mCherry fluorescence is detected in the PE or a similar channel (e.g., 561 nm excitation, 610/20 nm emission).

      • The ratio of mCherry to GFP fluorescence is calculated for each cell. An increase in this ratio indicates an increase in autophagic flux.

  • Visualization:

G Experimental Workflow: Autophagic Flux Assay cluster_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HM mCherry-GFP-LC3 cells Treatment Treat with Jatrophane Diterpene (e.g., Euphpepluone K) Culture->Treatment Harvest Harvest and wash cells Treatment->Harvest Controls Controls: - Vehicle (DMSO) - Positive (Rapamycin) Controls->Harvest FlowCytometry Analyze by Flow Cytometry (Detect GFP and mCherry) Harvest->FlowCytometry Ratio Calculate mCherry/GFP ratio FlowCytometry->Ratio Result Increased ratio = Increased Autophagic Flux Ratio->Result

Caption: Workflow for assessing autophagic flux using a mCherry-GFP-LC3 reporter.

In Vitro Tau Aggregation Inhibition Assay

This assay evaluates the ability of a compound to prevent the fibrillization of Tau protein.

  • Principle: The aggregation of recombinant Tau protein is induced by a cofactor (e.g., heparin). The formation of amyloid-like fibrils is monitored using a fluorescent dye, Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to beta-sheet structures in the aggregates.

  • Protocol:

    • Reagent Preparation:

      • Recombinant full-length Tau protein (e.g., Tau-441) is purified and prepared in a suitable buffer.

      • A stock solution of heparin is prepared.

      • A stock solution of Thioflavin T is prepared and filtered.

      • Test compounds (e.g., Euphpepluone K) are dissolved in DMSO.

    • Assay Setup:

      • In a 96-well plate, combine the reaction buffer, recombinant Tau protein, and the test compound at various concentrations.

      • Initiate aggregation by adding heparin to each well.

      • Add Thioflavin T to each well.

    • Data Acquisition:

      • The plate is incubated at 37°C with intermittent shaking in a plate reader.

      • ThT fluorescence is measured at regular intervals (e.g., every 5 minutes) with excitation at ~440 nm and emission at ~485 nm.

    • Analysis:

      • The fluorescence intensity over time is plotted to generate aggregation curves.

      • The percentage of inhibition is calculated by comparing the fluorescence of compound-treated wells to the vehicle control.

      • The IC50 value (the concentration of the compound that inhibits 50% of Tau aggregation) can be determined from a dose-response curve.

Signaling Pathways in Jatrophane-Mediated Neuroprotection

The neuroprotective effects of jatrophane diterpenes are believed to be mediated through the modulation of key cellular signaling pathways. While the precise mechanisms for Euphpepluone K are still under investigation, a plausible pathway involves the regulation of autophagy via the PI3K/Akt/mTOR cascade, a common mechanism for many neuroprotective phytochemicals.

Proposed PI3K/Akt/mTOR Pathway for Autophagy Induction

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Under normal conditions, this pathway is active and suppresses autophagy. Inhibition of this pathway is a key mechanism for inducing autophagy. Some jatrophane diterpenes have been shown to inhibit the PI3K pathway.[4][5]

  • Mechanism:

    • Inhibition of PI3K/Akt: Jatrophane diterpenes may inhibit the activity of Phosphoinositide 3-kinase (PI3K) or the downstream kinase Akt.

    • Inhibition of mTOR: The inactivation of Akt leads to the deactivation of the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.

    • Activation of ULK1 Complex: Deactivated mTOR dissociates from the ULK1 complex, leading to the activation of ULK1 kinase.

    • Activation of VPS34 Complex: Activated ULK1 phosphorylates and activates the Beclin-1/VPS34 complex.

    • Autophagosome Nucleation: The activated VPS34 complex generates phosphatidylinositol 3-phosphate (PI3P), which is essential for the nucleation and formation of the autophagosome.

    • Autophagosome Elongation and Maturation: This leads to the elongation of the phagophore and the formation of a mature autophagosome, which then fuses with a lysosome to degrade its contents.

  • Visualization:

G Proposed Signaling Pathway for Jatrophane-Induced Autophagy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Jatrophane Jatrophane Diterpene (e.g., Euphpepluone K) PI3K PI3K Jatrophane->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ULK1 ULK1 Complex mTOR->ULK1 Inhibition Beclin1 Beclin-1/VPS34 Complex ULK1->Beclin1 Autophagosome Autophagosome Formation Beclin1->Autophagosome Degradation Degradation of Aggregated Proteins (e.g., Tau) Autophagosome->Degradation Neuroprotection Neuroprotection Degradation->Neuroprotection

Caption: Hypothetical PI3K/Akt/mTOR pathway modulation by jatrophane diterpenes.

Conclusion and Future Directions

Jatrophane diterpenes, exemplified by Euphpepluone K, represent a promising class of natural products with significant neuroprotective potential. Their ability to induce autophagy and inhibit Tau pathology addresses key mechanisms of neurodegeneration. However, the field is still in its early stages. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the most potent jatrophane derivatives and optimize their neuroprotective activity.

  • In-depth Mechanistic Studies: To fully elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: To validate the neuroprotective effects observed in vitro in animal models of neurodegenerative diseases.

  • Pharmacokinetic and Safety Profiling: To assess the drug-like properties of lead compounds for potential clinical development.

The continued exploration of jatrophane diterpenes holds considerable promise for the development of novel therapeutics for Alzheimer's disease and other debilitating neurodegenerative disorders.

References

The Anti-Inflammatory Potential of Jatrophane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic diseases including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Jatrophane diterpenes, a class of structurally diverse natural products isolated from plants of the Euphorbiaceae family, such as Jatropha and Euphorbia species, have emerged as promising candidates.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory properties of a specific jatrophane diterpenoid, referred to herein as Jatrophane 3, with a focus on its quantitative data, the experimental protocols used for its evaluation, and its potential mechanisms of action. The numbering of jatrophane compounds can vary between different research publications; this guide focuses on a representative compound designated as "3" in a study on Jatropha curcas, alongside data from other structurally related jatrophanes.[3]

Quantitative Anti-Inflammatory Data

The anti-inflammatory activity of jatrophane diterpenes has been primarily evaluated through their ability to inhibit the production of key inflammatory mediators. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Activity of Jatrophane Diterpenoids (Nitric Oxide Inhibition)

CompoundPlant SourceAssayCell LineIC50 (µM)Positive ControlIC50 of Control (µM)Reference
This compoundJatropha curcasNO InhibitionRAW264.729.9 - 38.3L-NMMA21.90[3][4]
Jatrophane 5Jatropha curcasNO InhibitionRAW264.716.86L-NMMA21.90[4]
Jatrophane 11Jatropha curcasNO InhibitionRAW264.7PotentL-NMMA21.90[4]
Jatrophacine (1)Jatropha curcasNO InhibitionRAW264.70.53--[5]
Euphopepluanone M (1)Euphorbia peplusNO InhibitionRAW264.7---[6]
Euphopepluanone N (2)Euphorbia peplusNO InhibitionRAW264.7Significant Activity--[6]

Table 2: In Vivo Anti-Inflammatory Activity of a Dichloromethane Fraction of Jatropha isabellei (Containing Jatrophone)

TreatmentDoseRoutePaw Edema Reduction (%)Positive ControlEdema Reduction of Control (%)Reference
DFJi200 mg/kgOral25.3Indomethacin-[5]
DFJi10 mg/kgIntravenous32.5Dexamethasone-[5]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of jatrophane diterpenes are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_p p-IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Jatrophane3 This compound Jatrophane3->IKK Inhibition Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binding ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell_Culture RAW264.7 Cell Culture Compound_Treatment Treatment with this compound Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation COX2_Assay COX-2 Inhibition Assay Compound_Treatment->COX2_Assay NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot (NF-κB Pathway) LPS_Stimulation->Western_Blot In_Vivo_Decision Proceed to In Vivo? NO_Assay->In_Vivo_Decision Promising Results Cytokine_Assay->In_Vivo_Decision Animal_Model Animal Model (e.g., Rat) Compound_Admin Administration of this compound Animal_Model->Compound_Admin Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Compound_Admin->Inflammation_Induction Paw_Edema Measurement of Paw Edema Inflammation_Induction->Paw_Edema In_Vivo_Decision->Animal_Model

References

The Induction of Autophagy by Jatrophane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the induction of autophagy by jatrophane diterpenoids, specific experimental data on "Jatrophane 3" (CAS 210108-87-5; 2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene) is not extensively available in the public scientific literature. The information presented herein is a comprehensive overview based on the activities of structurally related jatrophane compounds isolated from Euphorbia species.

Executive Summary

Jatrophane diterpenoids, a class of macrocyclic compounds predominantly isolated from plants of the Euphorbia genus, have emerged as significant modulators of autophagy.[1] This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and signaling pathways associated with jatrophane-induced autophagy. While direct data on "this compound" is limited, this document synthesizes findings from closely related analogs to offer a robust resource for researchers in cellular biology and drug discovery. The guide details quantitative data on autophagic flux, comprehensive experimental protocols for key assays, and visual representations of the underlying molecular pathways.

Quantitative Data on Autophagy Induction by Jatrophane Diterpenoids

The following tables summarize the quantitative data from studies on various jatrophane diterpenoids, showcasing their ability to modulate autophagy.

Table 1: Autophagic Flux Modulation by Jatrophane Diterpenoids in HM mCherry-GFP-LC3 Cells

CompoundConcentrationEffect on Autophagic FluxReference
Euphpepluone K10 µMSignificant Activation[1]
Euphjatrophane A-GNot specifiedVaried (some activating)[1]
Euphpepluone GNot specifiedNot specified[1]
Euphpepluone LNot specifiedNot specified[1]
Unnamed Jatrophane Diterpenoids (1-3, 5-10, 12)Not specifiedSignificant Increase[2]
Unnamed Jatrophane Diterpenoids (2, 6)Not specifiedSignificant Inhibition[2]

Table 2: Cytotoxicity and Autophagy Induction by Jatrophone in MCF-7/ADR Cells

ParameterValueCell LineReference
IC501.8 µMMCF-7/ADR[3]
Autophagy InductionDose-dependent increaseMCF-7/ADR[3]

Core Signaling Pathways

Jatrophane diterpenoids appear to modulate autophagy through multiple signaling pathways. A prominent mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a central regulatory hub for cell growth and autophagy.[3]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical negative regulator of autophagy. Under normal conditions, growth factors activate PI3K, which in turn activates Akt. Akt then phosphorylates and inhibits the tuberous sclerosis complex (TSC1/TSC2), a GTPase-activating protein for the small G protein Rheb. This leads to the activation of mTOR complex 1 (mTORC1), which phosphorylates and inactivates key autophagy-initiating proteins like ULK1 and ATG13, thereby suppressing autophagy. Jatrophane diterpenoids, such as jatrophone, have been shown to down-regulate the expression of PI3K and Akt, leading to the inhibition of mTOR and subsequent induction of autophagy.[3]

PI3K_Akt_mTOR_Pathway Jatrophane Jatrophane Diterpenoids PI3K PI3K Jatrophane->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy Autophagy mTORC1->Autophagy

Caption: Jatrophane diterpenoids induce autophagy by inhibiting the PI3K/Akt/mTORC1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of jatrophane-induced autophagy.

mCherry-GFP-LC3 Autophagic Flux Assay by Flow Cytometry

This assay is a robust method to quantify autophagic flux based on the pH-dependent fluorescence of the tandem mCherry-GFP-LC3 reporter protein.[1][2]

Principle: The mCherry-GFP-LC3 protein is recruited to autophagosomes, where both fluorophores emit a signal (yellow fluorescence). Upon fusion with lysosomes to form autolysosomes, the acidic environment quenches the GFP signal, while the mCherry signal persists (red fluorescence). An increase in the red-to-yellow fluorescence ratio indicates enhanced autophagic flux.

Protocol:

  • Cell Culture and Transfection:

    • Culture human microglia (HM) cells or other appropriate cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Stably transfect cells with a lentiviral vector encoding mCherry-GFP-LC3.

    • Select and maintain a clonal cell line with stable expression.

  • Treatment:

    • Seed the mCherry-GFP-LC3 expressing cells in 6-well plates.

    • Treat the cells with the jatrophane compound of interest at the desired concentration for a specified time (e.g., 24 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., rapamycin) and inhibition (e.g., chloroquine).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer equipped with lasers for exciting GFP (e.g., 488 nm) and mCherry (e.g., 561 nm).

    • Collect fluorescence data in the appropriate channels (e.g., FITC for GFP and PE or a similar channel for mCherry).

    • Gate on the live, single-cell population.

    • Quantify the percentage of cells with high red fluorescence (autolysosomes) and high yellow fluorescence (autophagosomes).

    • Calculate the autophagic flux by determining the ratio of red to yellow fluorescence intensity.

Autophagy_Flux_Workflow start Seed mCherry-GFP-LC3 Cells treat Treat with Jatrophane Compound start->treat harvest Harvest and Wash Cells treat->harvest flow Flow Cytometry Analysis harvest->flow quantify Quantify Autophagic Flux (Red/Yellow Ratio) flow->quantify

Caption: Workflow for assessing autophagic flux using the mCherry-GFP-LC3 reporter assay and flow cytometry.

Western Blot Analysis of LC3 and p62

Western blotting for LC3-II and p62/SQSTM1 is a standard method to assess autophagy induction.

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. p62 is a protein that is selectively degraded by autophagy; therefore, a decrease in p62 levels suggests increased autophagic flux.

Protocol:

  • Cell Lysis:

    • Treat cells with the jatrophane compound as described above.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Calculate the LC3-II/LC3-I ratio and the levels of p62 relative to the loading control.

Crosstalk with Apoptosis

Some jatrophane diterpenoids, like jatrophone, have been shown to induce both autophagy and apoptosis.[3] The interplay between these two pathways is complex and can be either synergistic or antagonistic depending on the cellular context. Key molecules such as Beclin-1 can be cleaved by caspases, leading to an inhibition of autophagy and a promotion of apoptosis.

Autophagy_Apoptosis_Crosstalk Jatrophane Jatrophane Diterpenoids Autophagy Autophagy Jatrophane->Autophagy Apoptosis Apoptosis Jatrophane->Apoptosis Autophagy->Apoptosis Beclin1 Beclin-1 Beclin1->Autophagy Caspases Caspases Caspases->Beclin1

Caption: Jatrophane diterpenoids can induce both autophagy and apoptosis, with potential crosstalk between the two pathways.

Conclusion

Jatrophane diterpenoids represent a promising class of natural products with the ability to modulate autophagy. While specific data for "this compound" remains to be elucidated, the broader family of compounds demonstrates significant potential for therapeutic applications, particularly in diseases where autophagy dysregulation is a key pathological feature, such as neurodegenerative disorders and cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the biological activities of these complex and fascinating molecules. Further studies are warranted to explore the full therapeutic potential of individual jatrophane compounds and their derivatives.

References

A Technical Guide to the Biosynthetic Pathway of Jatrophane 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenoids, a class of structurally complex natural products isolated from the Euphorbiaceae family, have garnered significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of a specific jatrophane, Jatrophane 3, identified as 2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene. This document details the known enzymatic steps, from the universal diterpenoid precursor to the formation of the core jatrophane skeleton and subsequent functionalizations. While the early stages of the pathway are well-characterized, the precise sequence and enzymatic control of the later tailoring steps for this compound are not yet fully elucidated. This guide presents a putative pathway based on current knowledge of related biosynthetic systems, highlighting areas for future research. Detailed experimental protocols for key biochemical analyses and structured tables of relevant (though currently limited) quantitative data are provided to support further investigation in this field.

Introduction

Jatrophane diterpenes are a prominent class of natural products found in plants of the Euphorbia genus.[1][2] These compounds are characterized by a unique and flexible 5/12-membered bicyclic carbon skeleton.[2] The jatrophane family exhibits a wide range of biological activities, including multidrug resistance (MDR) reversal, anticancer, antiviral, and anti-inflammatory properties, making them attractive targets for drug discovery and development.[2]

This guide focuses on the biosynthetic pathway of a specific, highly functionalized derivative, This compound . The full chemical name for this compound is 2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene .[3][4] Understanding the biosynthesis of this complex molecule is crucial for its potential biotechnological production and for the generation of novel analogs with improved therapeutic properties.

The biosynthesis of jatrophanes, like other diterpenoids, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[5] The pathway proceeds through a series of cyclizations and tailoring reactions, including oxidations and acylations, catalyzed by specific enzyme families.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

  • Stage 2: Cyclization to the Key Intermediate, Casbene (B1241624), and Formation of the Jatrophane Skeleton

  • Stage 3: Tailoring of the Jatrophane Core through Oxidations and Acylations

Stage 1: The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The journey to this compound begins with the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for their production: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[6] These precursors are then sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the direct precursor for all diterpenoids.[5]

Logical Flow of Precursor Formation

Caption: Formation of GGPP from the MVA and MEP pathways.

Stage 2: From GGPP to the Jatrophane Skeleton

The first committed step in the biosynthesis of the jatrophane core is the cyclization of GGPP to form casbene.[1] This reaction is catalyzed by the enzyme casbene synthase (CS) , a type of terpene cyclase.[1] The proposed mechanism involves the ionization of GGPP to a geranylgeranyl cation, followed by an intramolecular cyclization to form a cembranyl cation, which then undergoes further rearrangement and ring closure to yield casbene.

The formation of the characteristic 5/12-membered bicyclic jatrophane skeleton from casbene is thought to proceed through the opening of the cyclopropane (B1198618) ring of casbene, followed by the closure of a five-membered ring.[1] This sequence of events establishes the core structure upon which the subsequent tailoring reactions occur.

Biosynthetic Pathway from GGPP to the Jatrophane Core

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Jatrophane_Core Jatrophane Skeleton Casbene->Jatrophane_Core Ring Opening & Ring Closure

Caption: Formation of the jatrophane skeleton from GGPP.

Stage 3: Tailoring of the Jatrophane Core

The vast structural diversity of jatrophane diterpenoids arises from the extensive tailoring of the core skeleton. These modifications are primarily catalyzed by two major enzyme families: cytochrome P450 monooxygenases (CYP450s) and acyltransferases .[5]

For this compound, the tailoring reactions include a series of hydroxylations and subsequent acylations at various positions on the jatrophane ring system. The acyl groups are diverse, including acetyl, benzoyl, isobutyroyl, and nicotinoyl moieties. The enzymes responsible for these specific acylations are likely members of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases .[6] While specific enzymes for the biosynthesis of this compound have not been characterized, studies on other diterpenoids in Euphorbia have identified BAHD acyltransferases with promiscuous substrate specificities, capable of utilizing various acyl-CoA donors.[7]

Putative Tailoring Pathway for this compound

The precise order of the hydroxylation and acylation steps leading to this compound is currently unknown. However, based on the structure of the final molecule, a plausible, though hypothetical, sequence of events can be proposed. This likely involves a series of regio- and stereospecific hydroxylations by CYP450s, followed by sequential acylations catalyzed by different BAHD acyltransferases, each with specificity for a particular acyl-CoA donor (acetyl-CoA, benzoyl-CoA, isobutyryl-CoA, and nicotinoyl-CoA).

Hypothetical Tailoring Workflow for this compound

G Jatrophane_Core Jatrophane Skeleton Hydroxylated_Intermediate1 Hydroxylated Intermediate 1 Jatrophane_Core->Hydroxylated_Intermediate1 CYP450(s) Hydroxylated_Intermediate_n Poly-hydroxylated Intermediate Hydroxylated_Intermediate1->Hydroxylated_Intermediate_n CYP450(s) Acylated_Intermediate1 Acylated Intermediate 1 Hydroxylated_Intermediate_n->Acylated_Intermediate1 BAHD Acyltransferase(s) Acylated_Intermediate_n Poly-acylated Intermediate Acylated_Intermediate1->Acylated_Intermediate_n BAHD Acyltransferase(s) Jatrophane_3 This compound Acylated_Intermediate_n->Jatrophane_3 Final Tailoring Steps

Caption: A hypothetical workflow for the tailoring of the jatrophane core to yield this compound.

Quantitative Data

Currently, there is a paucity of specific quantitative data in the literature regarding the biosynthetic pathway of this compound. This includes enzyme kinetic parameters, substrate concentrations, and product yields for the specific enzymes involved in its formation. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Known and Putative Enzymes in the this compound Biosynthetic Pathway

EnzymeEnzyme ClassSubstrate(s)Product(s)Cofactor(s)Status
GGPP SynthasePrenyltransferaseIPP, DMAPPGGPPMg²⁺Characterized
Casbene SynthaseTerpene CyclaseGGPPCasbeneMg²⁺Characterized
Cytochrome P450sMonooxygenaseJatrophane Core, IntermediatesHydroxylated IntermediatesNADPH, O₂Putative
BAHD AcyltransferasesAcyltransferaseHydroxylated Intermediates, Acyl-CoAsAcylated Intermediates, this compoundAcyl-CoAsPutative

Table 2: Enzyme Kinetic Parameters (Hypothetical Data Structure)

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Specific CYP450Jatrophane IntermediateData not availableData not availableData not available
Specific BAHD AcyltransferaseHydroxylated IntermediateData not availableData not availableData not available
Specific BAHD AcyltransferaseAcyl-CoA DonorData not availableData not availableData not available

Experimental Protocols

This section provides detailed methodologies for key experiments that are essential for elucidating the biosynthetic pathway of this compound.

Identification and Functional Characterization of Candidate Genes

This protocol outlines a general workflow for identifying and functionally characterizing candidate genes, such as those encoding CYP450s and BAHD acyltransferases, from a plant known to produce this compound (e.g., Euphorbia peplus).

Experimental Workflow for Gene Identification and Characterization

G Start Plant Tissue Collection (e.g., Euphorbia peplus) RNA_Seq RNA Sequencing (Transcriptome Analysis) Start->RNA_Seq Co_expression Co-expression Analysis (with known pathway genes like Casbene Synthase) RNA_Seq->Co_expression Candidate_Selection Candidate Gene Selection (CYP450s, BAHDs) Co_expression->Candidate_Selection Cloning Gene Cloning into Expression Vectors Candidate_Selection->Cloning Heterologous_Expression Heterologous Expression (e.g., N. benthamiana, Yeast) Cloning->Heterologous_Expression Enzyme_Assay In vitro / In vivo Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Analysis

Caption: Workflow for the identification and characterization of biosynthetic genes.

Protocol 4.1.1: Transcriptome Analysis and Candidate Gene Selection

  • Plant Material: Collect various tissues (leaves, stems, roots, latex) from Euphorbia peplus or another this compound-producing plant.

  • RNA Extraction: Isolate total RNA from each tissue using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Perform differential gene expression analysis to identify genes upregulated in tissues where this compound accumulates.

    • Conduct co-expression analysis to find genes with expression patterns similar to known diterpenoid biosynthesis genes (e.g., casbene synthase).

    • Annotate transcripts to identify putative CYP450s and BAHD acyltransferases.

  • Candidate Selection: Select candidate genes for functional characterization based on high expression levels and co-expression with pathway genes.

Protocol 4.1.2: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes and clone them into suitable expression vectors for E. coli (for in vitro assays) or for transient expression in Nicotiana benthamiana (for in vivo assays).

  • Protein Expression and Purification (for in vitro assays):

    • Transform E. coli with the expression constructs and induce protein expression.

    • Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., His-tag purification).

  • Enzyme Assays:

    • CYP450s:

      • Prepare a reaction mixture containing the purified CYP450, a cytochrome P450 reductase, a potential jatrophane substrate, and NADPH in a suitable buffer.

      • Incubate the reaction and then quench it with a solvent (e.g., ethyl acetate).

    • BAHD Acyltransferases:

      • Prepare a reaction mixture containing the purified acyltransferase, a potential hydroxylated jatrophane substrate, and an acyl-CoA donor (acetyl-CoA, benzoyl-CoA, isobutyryl-CoA, or nicotinoyl-CoA) in a suitable buffer.

      • Incubate the reaction and quench with a solvent.

  • Product Analysis:

    • Extract the reaction products with an organic solvent.

    • Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of new products.

    • For structural elucidation of novel products, scale up the reactions and purify the products for Nuclear Magnetic Resonance (NMR) analysis.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the flow of precursors through a biosynthetic pathway and to confirm the origin of the carbon skeleton.

Protocol 4.2.1: In Vivo Labeling with Stable Isotopes

  • Precursor Administration: Feed stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate) to the plant or cell culture.

  • Incubation: Allow the plant or cells to metabolize the labeled precursors for a defined period.

  • Metabolite Extraction: Harvest the plant material and perform a comprehensive extraction of diterpenoids.

  • Purification: Isolate this compound from the extract using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified this compound by NMR spectroscopy (¹³C-NMR) to determine the pattern of ¹³C incorporation, which can provide insights into the cyclization and rearrangement mechanisms. Mass spectrometry can also be used to determine the extent of label incorporation.

Conclusion and Future Directions

The biosynthetic pathway to the core jatrophane skeleton is reasonably well understood, proceeding from GGPP via casbene. However, the specific enzymatic steps that lead to the highly decorated and biologically active molecule, this compound, remain largely uncharacterized. The key knowledge gaps lie in the identification and functional characterization of the specific cytochrome P450s and BAHD acyltransferases responsible for the precise hydroxylation and acylation patterns.

Future research should focus on:

  • Transcriptomic and proteomic analyses of this compound-producing plants to identify candidate tailoring enzymes.

  • Functional characterization of these candidate enzymes through heterologous expression and in vitro/in vivo assays.

  • Elucidation of the order of tailoring reactions through the synthesis of potential intermediates and their use as substrates in enzyme assays.

  • Isotopic labeling studies to confirm the biosynthetic origins and rearrangement mechanisms.

A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also enable the biotechnological production of this and other valuable jatrophane diterpenoids for pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Jatrophane Diterpenoids from Jatropha Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jatrophane diterpenoids are a class of natural products predominantly found in the Euphorbiaceae family, to which the genus Jatropha belongs. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects against various cancer cell lines.[1][2] The complex and unique macrocyclic structure of jatrophanes makes them attractive targets for natural product-based drug discovery. This document provides a detailed protocol for the isolation of jatrophane diterpenoids from Jatropha plant material, synthesized from established methodologies in the field. The protocol outlines a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations.

Experimental Protocols

This protocol is a representative method synthesized from various published studies on the isolation of jatrophane diterpenoids from Jatropha curcas.

1. Plant Material Collection and Preparation:

  • Plant Material: Whole plants of Jatropha curcas L. are collected.

  • Preparation: The plant material is air-dried in the shade at room temperature and then ground into a coarse powder.

2. Extraction:

  • The powdered plant material is subjected to extraction with methanol (B129727) (MeOH) at room temperature. This process is repeated three times to ensure exhaustive extraction of the secondary metabolites.

  • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

  • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity: petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • This liquid-liquid extraction separates compounds based on their polarity, with the jatrophane diterpenoids typically concentrating in the ethyl acetate fraction.

  • Each fraction is concentrated under reduced pressure to yield the respective extracts.

4. Chromatographic Purification:

The ethyl acetate fraction, being rich in diterpenoids, is subjected to a series of chromatographic steps for the isolation of pure jatrophane compounds.

  • Step 1: Silica (B1680970) Gel Column Chromatography:

    • The EtOAc extract is loaded onto a silica gel column.

    • The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Step 2: Sephadex LH-20 Column Chromatography:

    • Fractions enriched with jatrophane diterpenoids from the silica gel column are further purified on a Sephadex LH-20 column.

    • The column is eluted with a mixture of dichloromethane (B109758) and methanol (CH₂Cl₂:MeOH, 1:1 v/v) to remove smaller molecules and pigments.

  • Step 3: Octadecylsilyl (ODS) Column Chromatography:

    • Further separation is achieved using an ODS column with a gradient of methanol and water (MeOH:H₂O). The polarity of the mobile phase is gradually decreased by increasing the concentration of methanol.

  • Step 4: Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification of individual jatrophane compounds is performed by preparative HPLC on a C18 column.

    • An isocratic or gradient elution with a mobile phase of methanol and water or acetonitrile (B52724) and water is used to obtain the pure jatrophane diterpenoids.

Data Presentation

The following tables summarize the quantitative data for a typical isolation process of jatrophane diterpenoids from Jatropha curcas.

Table 1: Extraction and Solvent Partitioning Yields

StepPlant Material (Dry Weight)SolventVolumeYield (g)
Extraction 10 kgMethanol3 x 20 L500 g (crude extract)
Partitioning 500 gPetroleum Ether3 x 2 L150 g
Ethyl Acetate3 x 2 L100 g
n-Butanol3 x 2 L80 g

Table 2: Chromatographic Purification Parameters and Yields

Chromatographic StepStationary PhaseMobile Phase Gradient/SystemFraction/CompoundYield (mg)
Silica Gel CC Silica Gel (200-300 mesh)Petroleum Ether:EtOAc (100:0 to 0:100)Fr. 1-10Variable
Sephadex LH-20 CC Sephadex LH-20CH₂Cl₂:MeOH (1:1)Sub-fractionsVariable
ODS CC ODSMeOH:H₂O (30:70 to 100:0)Enriched FractionsVariable
Preparative HPLC C18 (e.g., 10 x 250 mm, 5 µm)MeOH:H₂O (isocratic or gradient)Jatrophane 3 10-50 mg

Visualization of the Isolation Workflow

The following diagram illustrates the complete workflow for the isolation of jatrophane diterpenoids.

Isolation_Workflow Plant_Material Jatropha curcas Plant Material (Dried and Powdered) Extraction Methanol Extraction (3x at room temperature) Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) Crude_Extract->Partitioning PE_Fraction Petroleum Ether Fraction Partitioning->PE_Fraction Non-polar compounds EtOAc_Fraction Ethyl Acetate Fraction (Rich in Jatrophanes) Partitioning->EtOAc_Fraction Semi-polar compounds BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Polar compounds Silica_Gel_CC Silica Gel Column Chromatography (Petroleum Ether:EtOAc gradient) EtOAc_Fraction->Silica_Gel_CC Fractions_1 Combined Fractions Silica_Gel_CC->Fractions_1 Sephadex_CC Sephadex LH-20 Column Chromatography (CH₂Cl₂:MeOH) Fractions_1->Sephadex_CC Fractions_2 Enriched Diterpenoid Fractions Sephadex_CC->Fractions_2 ODS_CC ODS Column Chromatography (MeOH:H₂O gradient) Fractions_2->ODS_CC Fractions_3 Further Purified Fractions ODS_CC->Fractions_3 Prep_HPLC Preparative HPLC (C18, MeOH:H₂O) Fractions_3->Prep_HPLC Jatrophane_3 Pure this compound Prep_HPLC->Jatrophane_3

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for the Total Synthesis of Jatrophane Diterpenes: A Representative Methodology for Jatrophane 3 ((-)-15-O-acetyl-3-O-propionylcharaciol)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jatrophane diterpenes are a class of structurally complex natural products isolated from plants of the Euphorbiaceae family.[1] They exhibit a wide range of biological activities, including cytotoxic and multidrug resistance (MDR) modulating properties, making them attractive targets for total synthesis and further pharmacological investigation. This document outlines a detailed synthetic methodology for a representative member of this family, (-)-15-O-acetyl-3-O-propionylcharaciol, which will be referred to as Jatrophane 3 for the purpose of these notes. The strategy hinges on a convergent approach, featuring a key B-alkyl Suzuki-Miyaura cross-coupling to assemble the carbon skeleton and a ring-closing metathesis (RCM) to construct the characteristic 12-membered macrocycle.[2]

Retrosynthetic Analysis and Strategy

The synthetic strategy for this compound is based on the disconnection of the macrocyclic core at the C5-C6 and C12-C13 double bonds. The C12-C13 bond is envisioned to be formed via a late-stage ring-closing metathesis of a triene precursor. The C5-C6 bond is constructed through a B-alkyl Suzuki-Miyaura cross-coupling reaction, which connects two major fragments: a functionalized cyclopentane (B165970) derivative and a vinyl iodide piece. This convergent approach allows for the efficient and stereocontrolled synthesis of the complex jatrophane scaffold.

Retrosynthesis Jatrophane3 This compound ((-)-15-O-acetyl-3-O-propionylcharaciol) Triene Acyclic Triene Precursor Jatrophane3->Triene Ring-Closing Metathesis Cyclopentane Cyclopentane Fragment (with alkyl borane) Triene->Cyclopentane B-Alkyl Suzuki-Miyaura Cross-Coupling VinylIodide Vinyl Iodide Fragment Triene->VinylIodide StartingMaterials Simpler Chiral Starting Materials Cyclopentane->StartingMaterials Multi-step synthesis VinylIodide->StartingMaterials Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound.

Step No.TransformationStarting MaterialProductYield (%)
1Evans Aldol ReactionEvans Oxazolidinone & CrotonaldehydeAldol Adduct85
2Cleavage of Chiral AuxiliaryAldol AdductChiral Alcohol92
...... (multi-step synthesis of fragments).........
kB-Alkyl Suzuki-Miyaura Cross-CouplingCyclopentane-derived Borane & Vinyl IodideAcyclic Triene Precursor75
k+1Ring-Closing Metathesis (RCM)Acyclic Triene PrecursorJatrophane Core (Characiol)80
k+2Stereospecific Mitsunobu Reaction3-epi-CharaciolCharaciol78
k+3Regioselective Esterification (Propionylation)Characiol3-O-propionylcharaciol88
k+4Acetylation3-O-propionylcharaciol(-)-15-O-acetyl-3-O-propionylcharaciol95

Note: The yields are representative and may vary based on experimental conditions. The multi-step synthesis of the cyclopentane and vinyl iodide fragments involves several transformations not detailed in this summary table.

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Protocol 1: B-Alkyl Suzuki-Miyaura Cross-Coupling

This protocol describes the crucial carbon-carbon bond formation between the cyclopentane-derived alkylborane and the vinyl iodide fragment to assemble the acyclic triene precursor.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the cyclopentane-derived selenide (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C and add a solution of 9-BBN (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours to ensure the formation of the alkylborane.

  • In a separate flame-dried flask, dissolve the vinyl iodide fragment (1.1 eq), Pd(OAc)₂ (0.05 eq), and S-Phos (0.10 eq) in anhydrous DMF.

  • Add the freshly prepared alkylborane solution to the second flask via cannula under argon.

  • Add an aqueous solution of K₃PO₄ (3.0 eq) to the reaction mixture.

  • Heat the mixture to 50 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the acyclic triene precursor.

Protocol 2: Ring-Closing Metathesis (RCM)

This protocol details the formation of the 12-membered macrocycle using a Grubbs catalyst.

Materials:

  • Acyclic triene precursor

  • Grubbs second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon gas supply

Procedure:

  • Dissolve the acyclic triene precursor (1.0 eq) in anhydrous, degassed DCM in a flame-dried Schlenk flask under an argon atmosphere to form a dilute solution (approximately 0.001 M).

  • Add the Grubbs second-generation catalyst (0.05 - 0.10 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the jatrophane core (characiol).

Protocol 3: Stereospecific Mitsunobu Reaction

This protocol describes the inversion of the C3 stereocenter from the epi-characiol to the desired characiol. The Mitsunobu reaction is a powerful tool for achieving stereochemical inversion of secondary alcohols.[3][4]

Materials:

  • 3-epi-Characiol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • p-Nitrobenzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas supply

  • Potassium carbonate (K₂CO₃)

  • Methanol (B129727) (MeOH)

Procedure:

  • Dissolve 3-epi-characiol (1.0 eq), p-nitrobenzoic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C and add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude ester intermediate by flash column chromatography.

  • Dissolve the purified ester in methanol and add K₂CO₃ (3.0 eq).

  • Stir the mixture at room temperature for 4 hours to effect transesterification.

  • Neutralize the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield characiol.

Workflow and Signaling Pathway Diagrams

Synthetic Workflow Diagram

The following diagram illustrates the forward synthesis of this compound, highlighting the key transformations.

SynthesisWorkflow cluster_fragments Fragment Synthesis cluster_assembly Assembly and Macrocyclization cluster_finishing Final Modifications Start Chiral Pool Starting Materials Cyclopentane Cyclopentane Fragment Start->Cyclopentane Multi-step VinylIodide Vinyl Iodide Fragment Start->VinylIodide Multi-step Triene Acyclic Triene Cyclopentane->Triene B-Alkyl Suzuki-Miyaura Coupling VinylIodide->Triene JatrophaneCore Initial Jatrophane Core Triene->JatrophaneCore Ring-Closing Metathesis EpiCharaciol 3-epi-Characiol JatrophaneCore->EpiCharaciol Further functionalization Characiol Characiol (3) EpiCharaciol->Characiol Mitsunobu Inversion Jatrophane3 This compound Characiol->Jatrophane3 Esterifications

Caption: Forward synthesis workflow for this compound.

Disclaimer: The provided protocols are intended for informational purposes for trained chemists. All reactions should be performed in a suitable laboratory setting with appropriate safety precautions.

References

Unveiling the Bioactivity of Jatrophane 3: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro evaluation of Jatrophane 3 and related jatrophane diterpenes. The following sections offer comprehensive methodologies for assessing cytotoxicity, multidrug resistance (MDR) reversal, apoptosis induction, and impact on the cell cycle. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Cytotoxicity Assessment

The initial evaluation of a novel compound like this compound typically involves determining its cytotoxic potential against various cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are two of the most common colorimetric methods employed for this purpose.

Quantitative Data Summary: Cytotoxicity of Jatrophane Analogs
CompoundCell LineAssayIC50 (µM)Reference
Jatrophone (B1672808)MCF-7/ADR (Doxorubicin-resistant breast cancer)SRB1.8 ± 0.05[1][2]
Jatrophane Derivative ACaov-4 (Ovarian cancer)MTT46.27 ± 3.86[3][4]
Jatrophane Derivative AOVCAR-3 (Ovarian cancer)MTT38.81 ± 3.30[3][4]
Jatrophane Derivative BCaov-4 (Ovarian cancer)MTT36.48 ± 3.18[3][4]
Jatrophane Derivative BOVCAR-3 (Ovarian cancer)MTT42.59 ± 4.50[3][4]
Jatrophane Derivative CCaov-4 (Ovarian cancer)MTT85.86 ± 6.75[3][4]
Jatrophane Derivative COVCAR-3 (Ovarian cancer)MTT75.65 ± 2.56[3][4]
EuphorninHeLa (Cervical carcinoma)MTT3.1[5]
EuphorninMDA-MB-231 (Breast cancer)MTT13.4[5]
Jatrophane Diterpene (362)HEK293 (Human embryonic kidney)Not Specified35[5]
Guyonianin E (364)HEK293 (Human embryonic kidney)Not Specified70[5]
Guyonianin F (21)HEK293 (Human embryonic kidney)Not Specified100[5]
Jatrophane Diterpenoid (218)MCF-7 (Breast cancer)MTT>32.1[5]
Jatrophane Diterpenoid (218)NCI-H460 (Non-small cell lung carcinoma)MTT>58.2[5]
Various Jatrophane DiterpenesHepG2, HeLa, HL-60, SMMC-7721Not Specified8.1 to 29.7[6]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from studies on jatrophone cytotoxicity in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[1][2]

Objective: To determine the cell viability and growth inhibition after treatment with this compound.

Materials:

  • 96-well plates

  • MCF-7/ADR cells

  • This compound stock solution (in DMSO)

  • Culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed approximately 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Discard the media and add 150 µL of cold 10% TCA to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates three times with tap water.

  • Staining: Add 70 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature in the dark.

  • Destaining: Wash the plates three times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed Cells treat Treat with This compound start->treat fix Fix with TCA treat->fix wash1 Wash fix->wash1 stain Stain with SRB wash1->stain wash2 Wash stain->wash2 solubilize Solubilize wash2->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the SRB Cytotoxicity Assay.

Multidrug Resistance (MDR) Reversal Assessment

Jatrophane diterpenes have been shown to inhibit P-glycoprotein (P-gp), a key transporter involved in MDR.[7][8] The Rhodamine 123 (Rh123) accumulation and efflux assay is a standard method to evaluate the P-gp inhibitory activity of compounds like this compound.

Quantitative Data Summary: MDR Reversal by Jatrophane Analogs
CompoundCell LineAssayMetricValueReference
Jatrophane Diterpenes (from E. esula)L5178Y (mouse T-lymphoma) ABCB1-transfectedRh123 AccumulationEnhancement of Rh123 accumulationActive[9]
Jatrophane Diterpenes (21 & 22)MDR mouse lymphomaNot SpecifiedFAR at 20 µM12.1, 23.1[9]
Jatrophane Diterpenes (21 & 22)MDR mouse lymphomaNot SpecifiedFAR at 60 µM72.9, 82.2[9]
Jatrophane Diterpenes (21 & 22)Human colon adenocarcinomaNot SpecifiedFAR at 20 µM5.1, 5.5[9]
Jatrophane Diterpenoids (from E. esula)MCF-7/ADRNot SpecifiedReversal Fold (RF) at 10 µM2.3 to 12.9[9]
Jatrophane Diterpene (10)Not SpecifiedNot SpecifiedEC501.82 µM[9]
Protocol 2: Rhodamine 123 (Rh123) Efflux Assay

This protocol is based on the evaluation of P-gp modulators.[8][9]

Objective: To assess the ability of this compound to inhibit the P-gp-mediated efflux of Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR, NCI-H460/R) and their parental sensitive cell lines.

  • 96-well plates (black, clear bottom for fluorescence)

  • This compound stock solution

  • Rhodamine 123

  • Verapamil (positive control)

  • Culture medium

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or Verapamil for 1-2 hours.

  • Rh123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for 30-60 minutes.

  • Efflux Phase: Wash the cells with fresh medium and incubate them in a medium containing the test compounds for an additional 1-2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader (Excitation: ~488 nm, Emission: ~525 nm).

  • Data Analysis: Compare the fluorescence intensity in treated cells to that in untreated control cells. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

Pgp_Inhibition_Pathway cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Efflux Pgp->Efflux Drug Chemotherapeutic Drug / Rh123 Drug->Pgp Substrate Accumulation Intracellular Accumulation Drug->Accumulation J3 This compound J3->Pgp Inhibition

Caption: P-glycoprotein (P-gp) Inhibition by this compound.

Apoptosis and Cell Cycle Analysis

Jatrophanes can induce apoptosis and cause cell cycle arrest in cancer cells.[1][2][3] Flow cytometry is the gold standard for these analyses.

Quantitative Data Summary: Apoptosis and Cell Cycle Effects
CompoundCell LineEffectObservationReference
JatrophoneMCF-7/ADRApoptosisIncreased early (29.89%) and late (22.49%) apoptosis[1][2]
JatrophoneMCF-7/ADRCell CycleDecrease in G0/G1 phase, increase in S and G2/M phases[1][2]
Jatrophane Derivatives A & BCaov-4, OVCAR-3ApoptosisIncreased early and late apoptosis[3][4]
Jatrophane DiterpenesNCI-H460/RCell CycleG2/M arrest in combination with paclitaxel[4][7]
Protocol 3: Apoptosis Assay using Annexin (B1180172) V-FITC and Propidium Iodide (PI)

This protocol is based on standard methods for apoptosis detection.[3][10][11]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cells of interest

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the standard procedure for analyzing cell cycle distribution.[1][12]

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • 6-well plates

  • Cancer cells of interest

  • This compound stock solution

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. Create a histogram to visualize the distribution of cells in G0/G1, S, and G2/M phases.

Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Seed and Treat Cells with this compound harvest Harvest Cells start->harvest stain_apop Stain with Annexin V-FITC/PI harvest->stain_apop fix_cc Fix with Ethanol harvest->fix_cc analyze_apop Flow Cytometry Analysis (Apoptosis Quadrants) stain_apop->analyze_apop stain_cc Stain with PI/RNase A fix_cc->stain_cc analyze_cc Flow Cytometry Analysis (DNA Content Histogram) stain_cc->analyze_cc

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Molecular Mechanism Investigation: PI3K/Akt/NF-κB Pathway

Some jatrophanes, like jatrophone, have been shown to exert their effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[1][2][13]

Protocol 5: Western Blotting for Pathway Analysis

Objective: To measure the protein expression levels of key components of the PI3K/Akt/NF-κB pathway after this compound treatment.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

PI3K_Akt_NFkB_Pathway J3 This compound PI3K PI3K J3->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation, Survival, Migration NFkB->Proliferation

Caption: Inhibition of the PI3K/Akt/NF-κB Pathway by this compound.

References

Application Notes and Protocols for Jatrophane-Type Diterpenes in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds found in various plant species, particularly within the Euphorbiaceae family.[1][2] These macrocyclic compounds have garnered significant interest in cancer research due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][3] Notably, some jatrophanes have been shown to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[4][5][6] The primary mechanism of action for several studied jatrophanes, such as jatrophone, involves the modulation of key cellular signaling pathways, including the PI3K/Akt/NF-κB pathway, leading to cell cycle arrest, apoptosis, and autophagy.[1][3][5]

These application notes provide an overview of the anti-cancer properties of jatrophane-type diterpenes and detailed protocols for their application in cell culture-based assays. While specific data for a compound designated "Jatrophane 3" is limited in publicly available literature, the following data and protocols are based on studies of closely related and well-characterized jatrophane diterpenes, such as jatrophone, and can serve as a guide for investigating novel jatrophanes.

Quantitative Data Summary

The following tables summarize the cytotoxic and cell cycle effects of representative jatrophane diterpenes on various cancer cell lines.

Table 1: Cytotoxic Activity of Jatrophone on a Doxorubicin-Resistant Breast Cancer Cell Line

Cell LineCompoundIC50 (µM)Exposure Time (h)Assay
MCF-7/ADRJatrophone1.848MTT
Data extracted from a study on jatrophone's effect on resistant breast cancer cells.[1]

Table 2: Effect of Jatrophone on Cell Cycle Distribution in MCF-7/ADR Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control46.21 ± 2.724.83 ± 2.0128.96 ± 2.4
Jatrophone34.83 ± 1.930.17 ± 1.9534.99 ± 1.8
Cells were treated for 48 hours. Data shows a decrease in the G0/G1 population and an increase in the S and G2/M populations, indicating cell cycle arrest.[1]

Signaling Pathway

Jatrophane diterpenes, notably jatrophone, have been shown to exert their anti-cancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[1][3][5] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By downregulating the expression of key proteins in this pathway, jatrophanes can induce apoptosis and autophagy in cancer cells.[1]

Jatrophane_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Jatrophane This compound Jatrophane->PI3K Akt Akt Jatrophane->Akt NFkB NF-κB Jatrophane->NFkB PI3K->Akt Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: PI3K/Akt/NF-κB signaling pathway inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of jatrophane compounds in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a jatrophane compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, NCI-H460, OVCAR-3)[2][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Jatrophane compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the jatrophane compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted jatrophane compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a jatrophane compound on cell cycle progression.

Materials:

  • Cancer cell line

  • 6-well plates

  • Jatrophane compound

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the jatrophane compound at the desired concentration (e.g., IC50 concentration) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by a jatrophane compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • Jatrophane compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the jatrophane compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anti-cancer activity of a novel jatrophane compound.

Experimental_Workflow Start Start: Novel Jatrophane Compound Cell_Culture Select & Culture Cancer Cell Line Start->Cell_Culture MTT Cell Viability Assay (MTT) Cell_Culture->MTT IC50 Determine IC50 MTT->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Western_Blot Mechanism Study (Western Blot for PI3K/Akt/NF-κB) Apoptosis->Western_Blot Data_Analysis Data Analysis & Conclusion Western_Blot->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

Jatrophane diterpenes represent a promising class of natural products for the development of novel anti-cancer therapies. Their ability to induce cell death in drug-resistant cancer cells makes them particularly valuable candidates for further investigation. The protocols and data presented here provide a framework for the initial in vitro evaluation of "this compound" or other novel jatrophane compounds. Further studies, including in vivo experiments, are necessary to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Preclinical Evaluation of Jatrophane 3 in an Animal Model of Multidrug-Resistant Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of natural compounds that have garnered significant interest for their potential therapeutic applications, particularly in oncology. A key area of investigation is their ability to reverse multidrug resistance (MDR), a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, reducing their efficacy. Jatrophane diterpenes have been identified as potent inhibitors of P-gp.[1][2][3][4][5] This document outlines a detailed study design for evaluating a representative jatrophane compound, herein referred to as "Jatrophane 3," in a preclinical animal model of MDR cancer. The primary objective is to assess the ability of this compound to resensitize resistant cancer cells to a standard chemotherapeutic agent, paclitaxel.

Mechanism of Action: Reversal of Multidrug Resistance

This compound is hypothesized to act as a P-gp inhibitor. In MDR cancer cells, P-gp is overexpressed in the cell membrane and functions as a drug efflux pump. By binding to P-gp, this compound is thought to allosterically or competitively inhibit its function, thereby preventing the efflux of co-administered chemotherapeutic drugs like paclitaxel. This leads to an increased intracellular concentration of the chemotherapeutic agent, restoring its cytotoxic effects and overcoming resistance. Some studies also suggest that jatrophanes may have direct anti-cancer properties, including the induction of cell cycle arrest at the G2/M phase and anti-angiogenic effects.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound in a multidrug-resistant cancer cell.

cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_out Paclitaxel Pgp->Chemo_out Chemo_in Paclitaxel Chemo_in->Pgp Efflux Nucleus Nucleus Chemo_in->Nucleus Induces J3 This compound J3->Pgp Inhibition Apoptosis Apoptosis Nucleus->Apoptosis Cell Death Chemo_outside Paclitaxel (extracellular) Chemo_outside->Chemo_in J3_outside This compound (extracellular) J3_outside->J3 cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Implantation of MCF-7/ADR Cells into Nude Mice B Tumor Growth (to ~100-150 mm³) A->B C Randomization of Mice into Treatment Groups B->C D Daily Treatment Administration (21 days) C->D E Tumor Volume Measurement (bi-weekly) D->E F Body Weight Monitoring (bi-weekly) D->F G Terminal Sacrifice & Tissue Collection D->G H Pharmacokinetic/ Pharmacodynamic Analysis G->H J3 This compound Pgp P-gp Inhibition J3->Pgp PI3K PI3K J3->PI3K Inhibition? Chemo Increased Intracellular Paclitaxel Pgp->Chemo Leads to Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation Chemo->Apoptosis

References

Application Notes and Protocols for Jatrophane Diterpenes as P-glycoprotein Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which functions as a drug efflux pump, reducing the intracellular concentration of anticancer agents.[1][2] Jatrophane diterpenes, a class of macrocyclic diterpenoids primarily isolated from plants of the Euphorbiaceae family, have emerged as a promising new class of potent P-gp modulators.[3] These natural products have demonstrated significant potential in reversing P-gp-mediated MDR in various cancer cell lines, often with low intrinsic cytotoxicity, making them attractive candidates for further drug development.[4][5]

This document provides a comprehensive overview of the application of Jatrophane diterpenes as P-gp modulators, including a summary of their activity, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanism of action and experimental workflows. While the specific compound "Jatrophane 3" is not explicitly identified in the literature, this document synthesizes findings from various potent Jatrophane analogues that exemplify the class's activity.

Data Presentation: P-gp Modulatory Activity of Representative Jatrophane Diterpenes

The following table summarizes the quantitative data for several well-characterized Jatrophane diterpenes that have demonstrated significant P-glycoprotein modulatory activity. These compounds have been shown to enhance the cytotoxicity of conventional chemotherapeutic drugs in MDR cancer cells.

Jatrophane CompoundCancer Cell LineChemotherapeutic AgentEC50 / IC50 (P-gp Modulation)Reversal Fold (RF)Reference
Compound 17 (derivative)MCF-7/ADRDoxorubicin (B1662922) (DOX)182.17 ± 32.67 nM (EC50)Not explicitly stated, but significantly increased DOX sensitivity[6]
Compound 10 MCF-7/ADRNot specified1.82 µM (EC50)Not specified[2]
Compounds 21 & 22 Mouse lymphoma & Human colon adenocarcinomaNot specifiedDose-dependent activityNot specified[2]
Euphodendroidin D (4 )Not specifiedDaunomycinOutperformed cyclosporin (B1163) A by a factor of 2Not specified[7]
Compounds 19, 25, 26 HepG2/ADR, MCF-7/ADRAdriamycin (ADR)Potent modulatorsGreater than tariquidar[1][8]
Compound 6 Not specifiedNot specifiedNot specifiedHigher than verapamil (B1683045)[4]

Note: EC50/IC50 values represent the concentration of the Jatrophane compound required to achieve 50% of the maximal effect in reversing MDR or inhibiting P-gp function. The Reversal Fold (RF) is the ratio of the IC50 of a chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the modulator.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the P-gp modulatory activity of Jatrophane diterpenes are provided below.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This assay determines the ability of a Jatrophane compound to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Jatrophane compound stock solution (in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with varying concentrations of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of the Jatrophane compound. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability and determine the IC50 values for the chemotherapeutic agent in the presence and absence of the Jatrophane compound.

  • The Reversal Fold (RF) is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + Jatrophane).

Rhodamine 123 (Rho123) Efflux Assay

This assay measures the ability of a Jatrophane compound to inhibit the efflux of the P-gp substrate Rhodamine 123 from MDR cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR)

  • Complete cell culture medium

  • Jatrophane compound stock solution

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Verapamil or Tariquidar (positive control P-gp inhibitor)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with various concentrations of the Jatrophane compound or a positive control for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes in the dark at 37°C.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rho123.

  • Resuspend the cells in ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.

  • An increase in intracellular Rho123 fluorescence in the presence of the Jatrophane compound indicates inhibition of P-gp-mediated efflux.

P-gp ATPase Activity Assay

This assay determines if the Jatrophane compound interacts with the P-gp ATPase, which is essential for its transport function.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from MDR cells)

  • Jatrophane compound stock solution

  • Verapamil (positive control)

  • Sodium orthovanadate (Na₃VO₄, P-gp ATPase inhibitor)

  • ATP assay kit (e.g., based on malachite green for phosphate (B84403) detection)

Protocol:

  • Pre-incubate the P-gp membrane vesicles (5-10 µg) with varying concentrations of the Jatrophane compound for 5 minutes at 37°C. Include controls with verapamil and Na₃VO₄.

  • Initiate the ATPase reaction by adding Mg-ATP to a final concentration of 5 mM.

  • Incubate the reaction mixture for 20-30 minutes at 37°C.

  • Stop the reaction by adding the stop solution from the ATP assay kit.

  • Measure the amount of inorganic phosphate (Pi) released using the malachite green reagent and a plate reader.

  • The P-gp-specific ATPase activity is calculated by subtracting the phosphate released in the presence of Na₃VO₄ from that released in its absence.

  • Stimulation or inhibition of P-gp ATPase activity by the Jatrophane compound provides insights into its mechanism of interaction with the transporter. Some Jatrophane derivatives have been shown to stimulate P-gp ATPase activity, suggesting they may act as substrates that competitively inhibit the transport of other drugs.[5][6]

Visualizations

Experimental Workflow for Evaluating P-gp Modulation

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Further Evaluation start Isolate/Synthesize Jatrophane Compound cytotoxicity Cytotoxicity Assay (e.g., MTT on sensitive & MDR cells) start->cytotoxicity mdr_reversal MDR Reversal Assay (Combination with Chemo Agent) cytotoxicity->mdr_reversal rho123 Rhodamine 123 Efflux Assay (Flow Cytometry/Microscopy) mdr_reversal->rho123 Active Compound atpase P-gp ATPase Activity Assay rho123->atpase expression P-gp Expression Analysis (Western Blot/qPCR) atpase->expression pathway Signaling Pathway Analysis (e.g., PI3K/Akt, NF-κB) expression->pathway in_vivo In Vivo Xenograft Models pathway->in_vivo adme_tox ADME/Tox Studies in_vivo->adme_tox end Lead Candidate for Drug Development adme_tox->end mechanism_of_action cluster_cell MDR Cancer Cell jatrophane Jatrophane Diterpene pgp P-glycoprotein (P-gp) jatrophane->pgp Direct Inhibition/ Competitive Substrate pi3k_akt PI3K/Akt Pathway jatrophane->pi3k_akt Inhibition nf_kb NF-κB Pathway jatrophane->nf_kb Inhibition chemo Chemotherapeutic Drug chemo->pgp apoptosis Cell Apoptosis chemo->apoptosis Increased Intracellular Concentration efflux Drug Efflux pgp->efflux ATP hydrolysis efflux->chemo Reduced Intracellular Concentration outside Extracellular pi3k_akt->pgp Reduced Expression nf_kb->pgp Reduced Expression outside->jatrophane outside->chemo inside Intracellular

References

"Jatrophane 3" analytical standards and quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards and quantification of Jatrophane 3, a jatrophane diterpene polyester (B1180765) found in plants of the Euphorbiaceae family.[1][2] These compounds are of significant interest due to their diverse biological activities, including potential as multidrug resistance (MDR) modulators in cancer therapy.[3][4]

This compound Analytical Standards

Source and Purity: this compound can be isolated from various Euphorbia species, such as Euphorbia platyphyllos and Euphorbia peplus.[1][7] Commercial suppliers like AbMole BioScience offer this compound with a purity of >98.0%, which is suitable for use as an analytical standard in assay development and quantification.[2]

Certificate of Analysis (CoA): An analytical standard should be accompanied by a Certificate of Analysis. While a specific CoA for this compound is not publicly available, a typical CoA for a research-grade standard would include the following information:

ParameterSpecification Example
Product Name This compound
CAS Number 210108-87-5[2]
Molecular Formula C₄₃H₅₃NO₁₄[2]
Molecular Weight 807.88 g/mol [2]
Appearance White to off-white powder
Purity (by HPLC) ≥ 98.0%
Identification Conforms to structure (¹H-NMR, MS)
Solubility Soluble in DMSO, Methanol (B129727), Ethanol
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[2]

Quantification of this compound

Validated methods for the quantification of this compound are not extensively published. However, based on established methods for other diterpenes and natural products, a robust quantification protocol using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection can be developed.[8][9][10]

Experimental Workflow

The general workflow for the quantification of this compound from a sample matrix (e.g., plant extract, biological fluid) is outlined below.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (e.g., Euphorbia Extract, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC Separation (C18 Reversed-Phase) Concentration->HPLC Inject Detection Detection (UV/DAD or MS/MS) HPLC->Detection Quant Quantification (Standard Curve) Detection->Quant Integration Peak Integration Quant->Integration Calculation Concentration Calculation Integration->Calculation Report Reporting Calculation->Report

Fig 1. General workflow for this compound quantification.

Protocol 1: Quantification in Euphorbia Plant Extract by HPLC-UV

This protocol describes a method for quantifying this compound in a dried plant extract.

1. Materials and Reagents:

  • This compound analytical standard (>98% purity)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic Acid, analytical grade

  • Dried, powdered Euphorbia plant material

  • Syringe filters (0.22 µm, PTFE)

2. Standard Solution Preparation:

  • Primary Stock (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve in 1.0 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock with a 50:50 (v/v) methanol:water mixture.

3. Sample Preparation (Plant Extract):

  • Accurately weigh 1.0 g of dried, powdered plant material.

  • Perform extraction with 20 mL of methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Evaporate the combined methanol extract to dryness under reduced pressure.

  • Reconstitute the dried extract in 5.0 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

4. HPLC-UV Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min, 30% B; 5-25 min, 30-90% B; 25-30 min, 90% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV/DAD at 230 nm

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the plant extract sample by interpolating its peak area from the calibration curve.

  • Calculate the final concentration in the original plant material (e.g., in µg/g of dry weight).

Table 1: Example Quantitative Data for this compound in Euphorbia spp. (Note: This data is hypothetical and for illustrative purposes only.)

Sample IDPlant SpeciesThis compound Conc. (µg/g DW)% RSD (n=3)
EP-01E. platyphyllos152.43.1
EP-02E. peplus89.74.5
ES-01E. sororia210.12.8

Protocol 2: Bioanalytical Quantification in Human Plasma by LC-MS/MS

This protocol provides a more sensitive method for quantifying this compound in a biological matrix like human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents:

  • This compound analytical standard (>98% purity)

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another jatrophane diterpene.

  • Human plasma (K₂EDTA)

  • Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid

  • Water, LC-MS grade, containing 0.1% formic acid

2. Standard and QC Sample Preparation:

  • Prepare calibration curve standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of IS into blank human plasma.

  • Example concentration range: 0.5, 1, 5, 10, 50, 100, 500 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase mixture.

4. UPLC-MS/MS Conditions:

ParameterCondition
Column UPLC C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min, 20% B; 0.5-3.0 min, 20-95% B; 3.0-3.5 min, 95% B; 3.5-4.0 min, 20% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: [Precursor Ion > Product Ion]IS: [Precursor Ion > Product Ion]

(Note: Specific MRM transitions must be optimized by direct infusion of the this compound standard.)

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (this compound / IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Quantify this compound in unknown samples from the calibration curve.

Table 2: Example Bioanalytical Method Validation Summary (Note: This data is hypothetical and for illustrative purposes only.)

ParameterLQC (1.5 ng/mL)MQC (75 ng/mL)HQC (400 ng/mL)
Intra-day Precision (%CV) 6.84.53.9
Intra-day Accuracy (%) 102.198.7101.5
Inter-day Precision (%CV) 8.26.15.5
Inter-day Accuracy (%) 104.3101.299.8
Recovery (%) 88.991.590.7

Biological Activity and Signaling Pathway

Jatrophane diterpenes are widely recognized for their ability to reverse multidrug resistance (MDR) in cancer cells.[4][7] This activity is often linked to the inhibition of P-glycoprotein (P-gp), a drug efflux pump.[2][3][8] Furthermore, studies on the related compound Jatrophone have demonstrated that its cytotoxic and resistance-reversing effects are mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[1][11][12][13] Inhibition of this pathway can lead to cell cycle arrest, apoptosis, and reduced expression of P-gp.[14][15]

Jatrophane Signaling Pathway cluster_pathway Signaling Cascade cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Efflux Pump PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene Gene Transcription (Survival, Proliferation, P-gp Expression) NFkB->Gene Promotes Jatrophane This compound Jatrophane->Pgp Jatrophane->PI3K Inhibits

Fig 2. Inhibition of PI3K/Akt/NF-κB pathway by Jatrophanes.

References

Application Notes and Protocols: Jatrophane Diterpenoids for the Study of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of many of these diseases is the accumulation of misfolded and aggregated proteins. Autophagy, the cellular process of degrading and recycling damaged organelles and protein aggregates, is a critical mechanism for maintaining neuronal health. Its dysfunction is increasingly implicated in the pathogenesis of neurodegenerative disorders.

Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of autophagy. While the specific compound "Jatrophane 3" is not extensively characterized in the scientific literature for neurodegenerative disease research, closely related jatrophane diterpenoids, such as euphpepluone K , have demonstrated significant potential.[1][2] These compounds have been shown to activate autophagic flux and inhibit tau pathology in cellular models, making them valuable research tools for studying neuroprotective strategies.[1][2]

These application notes provide an overview of the utility of jatrophane diterpenoids, using euphpepluone K as a primary example, in the study of neurodegenerative diseases. Detailed protocols for key experiments are provided to facilitate research in this area.

Mechanism of Action: Autophagy Induction

Jatrophane diterpenoids, including euphpepluone K, are believed to exert their neuroprotective effects primarily through the induction of autophagy.[1][2] Autophagy is a multi-step process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded.

The proposed mechanism for autophagy induction by some jatrophane diterpenoids involves the promotion of lysosomal biogenesis.[3][4] Furthermore, it has been hypothesized that these compounds may interact with the C1B domain of protein kinase C delta (PKCδ) to activate autophagy.[2][5] However, docking studies with euphpepluone K suggest that it may not bind to the same regulatory region as other known PKC modulators, indicating a potentially novel mechanism of action that warrants further investigation.[2]

Signaling Pathway Diagram

Autophagy_Pathway cluster_0 Cytoplasm Jatrophane Jatrophane Diterpenoid (e.g., Euphpepluone K) PKC_delta PKCδ (C1B domain) Jatrophane->PKC_delta Potential Interaction Lysosome_Biogenesis Lysosomal Biogenesis Jatrophane->Lysosome_Biogenesis Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II) Jatrophane->Autophagosome_Formation Autophagosome Autophagosome Autophagosome_Formation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Protein_Aggregates Misfolded Proteins (e.g., Tau) Protein_Aggregates->Autophagosome Engulfment Degradation Degradation of Aggregates Autolysosome->Degradation Lysosome Lysosome Lysosome->Autolysosome Fusion

Caption: Proposed signaling pathway for jatrophane diterpenoid-induced autophagy.

Data Presentation

Compound Assay Cell Line Effect Reference
Euphpepluone KAutophagic Flux (Flow Cytometry)HM mCherry-GFP-LC3Significant activation[1][2]
Euphpepluone KAutophagic Flux (Confocal Microscopy)HM mCherry-GFP-LC3Significant activation[2]
Euphpepluone KTau Pathology Inhibition (Western Blot)U251-MAPT P301SDecreased Tau P301S levels[2]
Euphpepluone KAutophagy Induction (Western Blot)U251-MAPT P301SIncreased LC3B-II/LC3B-I ratio[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of jatrophane diterpenoids on autophagy and neuroprotection.

Autophagic Flux Assay using Flow Cytometry

This protocol is designed to quantify autophagic flux in cells stably expressing the mCherry-GFP-LC3 tandem reporter. In this system, autophagosomes fluoresce both green and red, while autolysosomes, due to the quenching of GFP in the acidic environment, fluoresce only red. An increase in the red-to-green fluorescence ratio indicates an increase in autophagic flux.

Experimental Workflow Diagram

Autophagy_Flow_Cytometry_Workflow start Seed HM mCherry-GFP-LC3 cells treat Treat with Jatrophane Diterpenoid (e.g., Euphpepluone K) and controls start->treat harvest Harvest and wash cells treat->harvest analyze Analyze by Flow Cytometry (488nm and 561nm lasers) harvest->analyze gate Gate on single, live cells analyze->gate quantify Quantify mCherry and GFP fluorescence gate->quantify calculate Calculate Red/Green fluorescence ratio quantify->calculate end Determine Autophagic Flux calculate->end

Caption: Workflow for assessing autophagic flux by flow cytometry.

Materials:

  • HM mCherry-GFP-LC3 human microglia cells

  • Complete cell culture medium

  • Jatrophane diterpenoid stock solution (e.g., euphpepluone K in DMSO)

  • Positive control (e.g., Rapamycin, 100 nM)

  • Negative control (vehicle, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer with 488 nm and 561 nm lasers

Procedure:

  • Cell Seeding: Seed HM mCherry-GFP-LC3 cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: The following day, treat the cells with the jatrophane diterpenoid at various concentrations (a starting range of 1-20 µM can be tested). Include wells for vehicle control and a positive control. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add 200 µL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.

    • Neutralize the trypsin with 800 µL of complete culture medium and transfer the cell suspension to flow cytometry tubes.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite GFP with the 488 nm laser and detect emission at ~510 nm.

    • Excite mCherry with the 561 nm laser and detect emission at ~610 nm.

    • Gate on the single, live cell population using forward and side scatter profiles.

    • For the gated population, record the fluorescence intensity for both GFP and mCherry.

  • Data Analysis:

    • Calculate the ratio of mCherry to GFP fluorescence intensity for each cell.

    • An increase in this ratio in treated cells compared to control cells indicates an increase in autophagic flux.

Western Blot Analysis of Autophagy and Tau Pathology

This protocol describes the detection of key protein markers to assess autophagy induction (LC3-I to LC3-II conversion) and inhibition of tau pathology (reduction in phosphorylated or mutant tau).

Materials:

  • U251-MAPT P301S human glioma cells (or other relevant neuronal cell line)

  • Complete cell culture medium

  • Jatrophane diterpenoid stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-LC3B

    • Mouse anti-Tau (for total tau)

    • Rabbit anti-phospho-Tau (specific to the phosphorylation site of interest, e.g., p-Tau P301S)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed U251-MAPT P301S cells in 6-well plates. Once they reach 70-80% confluency, treat with the jatrophane diterpenoid and controls for the desired time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in 100-200 µL of lysis buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • For autophagy, calculate the ratio of LC3-II to LC3-I. An increase in this ratio indicates autophagy induction.

    • For tau pathology, normalize the phosphorylated or mutant tau signal to total tau or a loading control like β-actin. A decrease in this signal suggests an inhibitory effect.

Conclusion

Jatrophane diterpenoids, exemplified by euphpepluone K, represent a promising class of compounds for the investigation of autophagy-based therapeutic strategies for neurodegenerative diseases. The protocols outlined in these application notes provide a framework for researchers to explore the neuroprotective potential of these and other novel compounds. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their efficacy in in vivo models of neurodegeneration.

References

Application Notes & Protocols for High-Throughput Screening of Jatrophane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jatrophane diterpenes are a class of natural products exhibiting a wide range of biologically significant activities. These include potent cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][2][3] The complex structures of jatrophanes make them intriguing candidates for drug discovery and development.[1][4] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries, including natural product extracts and synthetic analogs, to identify novel jatrophane-like molecules with desired therapeutic effects.[5][6][7]

This document outlines detailed application notes and protocols for the high-throughput screening of compounds structurally related to "Jatrophane 3," with a primary focus on identifying modulators of P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.

Target Audience: Researchers, scientists, and drug development professionals.

Screening Objective

To identify and characterize novel this compound analogs from natural product libraries or synthetic collections that can reverse P-glycoprotein-mediated multidrug resistance in cancer cell lines.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen large numbers of compounds and progressively narrow down to the most promising hits through a series of primary, secondary, and counter-screens.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Counter-Screening & Lead Identification start Compound Library (Natural Product Extracts/Fractions, Synthetic Jatrophane Analogs) primary_assay Primary HTS: P-gp Substrate Efflux Assay (e.g., Calcein-AM) start->primary_assay hits Initial Hits primary_assay->hits dose_response Dose-Response Analysis (IC50 Determination) hits->dose_response Confirmation secondary_assay Secondary Assay: Chemosensitization Assay (e.g., with Doxorubicin) dose_response->secondary_assay confirmed_hits Confirmed Hits secondary_assay->confirmed_hits counter_screen Counter-Screen: Cytotoxicity Assay in Parental Cell Line confirmed_hits->counter_screen Selectivity lead_candidates Lead Candidates counter_screen->lead_candidates

Caption: High-throughput screening workflow for this compound analogs.

Signaling Pathway: P-glycoprotein Mediated Multidrug Resistance

Jatrophane diterpenes have been shown to modulate the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a key player in multidrug resistance in cancer, actively effluxing a wide range of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy. The screening aims to identify this compound analogs that inhibit this efflux mechanism.

Pgp_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus pgp P-glycoprotein (P-gp) (ABCB1) chemo Chemotherapeutic Drug (e.g., Doxorubicin) pgp->chemo Efflux adp ADP + Pi pgp->adp dna DNA Damage & Apoptosis chemo->pgp Enters Cell chemo->dna Therapeutic Effect jatrophane This compound Analog (P-gp Inhibitor) jatrophane->pgp Inhibition atp ATP atp->pgp

Caption: P-glycoprotein (P-gp) mediated drug efflux and its inhibition.

Experimental Protocols

Primary High-Throughput Screening: Calcein-AM Efflux Assay

This assay identifies compounds that inhibit P-gp by measuring the intracellular accumulation of a fluorescent P-gp substrate.

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein (B42510), which is not cell-permeable. In P-gp overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low fluorescence. Inhibition of P-gp leads to the accumulation of calcein and a corresponding increase in fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR, NCI/ADR-RES)

  • Parental cells (e.g., MCF-7) for counter-screening

  • Assay medium: Phenol red-free RPMI-1640

  • Calcein-AM (stock solution in DMSO)

  • Test compounds (this compound analogs)

  • Positive control: Verapamil or Tariquidar[8]

  • 384-well black, clear-bottom assay plates

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells into 384-well plates at a density of 5,000-10,000 cells/well in 50 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of test compounds and controls to the assay plates using an acoustic liquid handler. The final concentration for the primary screen is typically 10 µM.

  • Incubation: Incubate the plates for 30 minutes at 37°C.

  • Substrate Addition: Add 10 µL of Calcein-AM solution (final concentration 0.25 µM) to all wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

Secondary Assay: Chemosensitization Assay

This assay confirms the ability of hit compounds to sensitize MDR cells to a standard chemotherapeutic agent.

Principle: P-gp inhibitors should increase the potency of chemotherapeutic drugs that are P-gp substrates. This is observed as a leftward shift in the dose-response curve of the chemotherapeutic agent.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR)

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • Hit compounds from the primary screen

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well white, clear-bottom assay plates

Protocol:

  • Cell Seeding: Seed cells as described in the primary assay protocol.

  • Compound Addition: Add hit compounds at a fixed, non-toxic concentration (e.g., 1 µM).

  • Chemotherapeutic Titration: Immediately add a serial dilution of the chemotherapeutic agent (e.g., Doxorubicin, 10-point titration).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ of the chemotherapeutic agent in the presence and absence of the hit compound. The fold-reversal (FR) is calculated as IC₅₀ (chemo alone) / IC₅₀ (chemo + hit).

Data Presentation

Quantitative data from the screening cascade should be organized for clear interpretation and comparison.

Table 1: Primary HTS Hit Summary

Compound ID % P-gp Inhibition (at 10 µM) Z'-factor Hit Status
JAT-001 85.2 0.78 Hit
JAT-002 12.5 0.78 Non-Hit
JAT-003 92.1 0.78 Hit

| Verapamil | 95.0 | 0.78 | Control |

Table 2: Dose-Response and Chemosensitization Data for Confirmed Hits

Compound ID P-gp Inhibition IC₅₀ (µM) Doxorubicin IC₅₀ (µM) - Alone Doxorubicin IC₅₀ (µM) + Compound (1 µM) Fold Reversal (FR)
JAT-001 1.5 12.8 1.1 11.6
JAT-003 0.8 12.8 0.5 25.6

| Verapamil | 2.2 | 12.8 | 0.9 | 14.2 |

Table 3: Cytotoxicity Profile of Lead Candidates

Compound ID IC₅₀ in MCF-7/ADR (µM) IC₅₀ in MCF-7 (Parental) (µM) Selectivity Index (SI)
JAT-003 > 50 > 50 > 1

| Doxorubicin | 12.8 | 0.2 | 0.016 |

Conclusion

The described high-throughput screening cascade provides a comprehensive framework for the identification and characterization of novel this compound analogs as potent and selective modulators of P-glycoprotein-mediated multidrug resistance. This approach, combining a robust primary assay with confirmatory secondary and counter-screens, enables the efficient discovery of promising lead compounds for further development as cancer therapeutics. The application of automated liquid handling and detection technologies is crucial for the successful implementation of this HTS campaign.[9][10]

References

Application Notes and Protocols for Jatrophane Diterpenes in Reversing Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as promising agents for reversing chemoresistance. These compounds have been shown to modulate P-gp activity and affect critical cell signaling pathways, thereby re-sensitizing resistant cancer cells to conventional chemotherapeutic agents. While a specific compound "Jatrophane 3" is not consistently identified across the literature, numerous jatrophane derivatives have demonstrated significant potential. This document provides an overview of their mechanism of action, quantitative data on their efficacy, and detailed protocols for their investigation.

Mechanism of Action

Jatrophane diterpenes primarily reverse chemoresistance through two main mechanisms:

  • P-glycoprotein (P-gp) Inhibition: Jatrophanes can directly interact with P-gp, inhibiting its drug efflux function. This is often achieved by acting as a competitive or non-competitive inhibitor, leading to increased intracellular accumulation of chemotherapeutic drugs.[1][2] Some jatrophane derivatives have been shown to stimulate P-gp ATPase activity, which paradoxically can lead to the inhibition of drug transport.[1]

  • Modulation of Cell Signaling Pathways: Certain jatrophanes, such as Jatrophone, have been found to inhibit the PI3K/Akt/NF-κB signaling pathway.[3][4] This pathway is crucial for cell survival, proliferation, and the expression of P-gp.[1] By inhibiting this pathway, jatrophanes can induce apoptosis and reduce P-gp expression, further contributing to the reversal of chemoresistance.[1][3]

Quantitative Data on Chemoresistance Reversal

The efficacy of various jatrophane derivatives in reversing chemoresistance has been quantified in several studies. The following tables summarize key data for representative compounds.

Table 1: Cytotoxicity of Jatrophane Derivatives in Sensitive and Resistant Cancer Cell Lines

Jatrophane DerivativeCancer Cell LineIC50 (µM)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)1.8 ± 0.05[3]
Compound 1 (from E. nicaeensis)NCI-H460 (Non-small cell lung carcinoma)~15[5]
NCI-H460/R (Resistant)~18[5]
U87 (Glioblastoma)~12[5]
U87-TxR (Resistant)~16[5]
DLD1 (Colorectal carcinoma)> 50[5]
DLD1-TxR (Resistant)> 50[5]
Compound 2 (from E. nicaeensis)U87 (Glioblastoma)~20[5]
Other tested lines> 50[5]

Table 2: Reversal of Chemoresistance by Jatrophane Derivatives

Jatrophane DerivativeCancer Cell LineChemotherapeutic AgentConcentration (µM)Reversal Fold (RF)Reference
Compound 7 (from E. esula)MCF-7/ADRDoxorubicin1012.9[6]
Compound 8 (from E. esula)MCF-7/ADRDoxorubicin1012.3[6]
Compound 9 (from E. sororia)MCF-7/ADRDoxorubicin1036.82[6]
Compound 17 (from E. sororia)MCF-7/ADRDoxorubicin-EC50 = 0.182 ± 0.033 µM
Compounds 19, 25, 26 (from P. tithymaloides)HepG2/ADR, MCF-7/ADRAdriamycinNot specifiedPotent modulators[2][7]

Reversal Fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the jatrophane derivative.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Jatrophone in Reversing Chemoresistance

G Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K inhibition Apoptosis Apoptosis Jatrophone->Apoptosis induction Akt Akt PI3K->Akt activation NFkB NF-κB Akt->NFkB activation Pgp_exp P-gp Expression NFkB->Pgp_exp upregulation Pgp_pump P-gp Efflux Pump Pgp_exp->Pgp_pump Chemo_reversal Chemoresistance Reversal Apoptosis->Chemo_reversal Pgp_pump->Chemo_reversal inhibition

Caption: Jatrophone-mediated inhibition of the PI3K/Akt/NF-κB pathway.

Experimental Workflow for Assessing Chemoresistance Reversal

G start Start cell_culture Culture MDR Cancer Cells start->cell_culture treatment Treat with Jatrophane +/- Chemotherapy Drug cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis pgp_func P-gp Function Assay (Rhodamine 123 Efflux) treatment->pgp_func western Protein Expression (Western Blot) treatment->western data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis pgp_func->data_analysis western->data_analysis end End data_analysis->end

Caption: Workflow for evaluating jatrophane-mediated chemoresistance reversal.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of jatrophane derivatives and their ability to enhance the cytotoxicity of chemotherapeutic drugs in MDR cancer cells.

Materials:

  • Resistant cancer cell lines (e.g., MCF-7/ADR, HepG2/ADR) and their sensitive counterparts.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Jatrophane derivative stock solution (in DMSO).

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the jatrophane derivative alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values and the Reversal Fold (RF).

P-gp Function Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of jatrophane derivatives to inhibit the efflux of the P-gp substrate Rhodamine 123.

Materials:

  • MDR cancer cells (e.g., MCF-7/ADR).

  • Rhodamine 123 stock solution.

  • Jatrophane derivative.

  • Positive control P-gp inhibitor (e.g., Verapamil).

  • Flow cytometer.

Procedure:

  • Harvest and wash the cells, then resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with the jatrophane derivative or Verapamil at the desired concentration for 30 minutes at 37°C.

  • Add Rhodamine 123 (final concentration 1-5 µg/mL) and incubate for another 60-90 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh medium (with or without the jatrophane derivative) and incubate for another 60-120 minutes to allow for efflux.

  • Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A higher fluorescence intensity in treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by jatrophane derivatives.

Materials:

  • MDR cancer cells.

  • Jatrophane derivative.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells and treat them with the IC50 concentration of the jatrophane derivative for 24-48 hours.[3]

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of PI3K/Akt/NF-κB Pathway

This protocol is for detecting changes in the phosphorylation and total protein levels of key components of the PI3K/Akt/NF-κB pathway.

Materials:

  • MDR cancer cells.

  • Jatrophane derivative.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-NF-κB p65).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with the jatrophane derivative for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

References

"Jatrophane 3" experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of Jatrophane 3, a representative of the jatrophane diterpenoid class of natural products. Jatrophane diterpenes are of significant interest due to their diverse and potent biological activities, including cytotoxic, multidrug resistance (MDR) reversal, and autophagy-modulating effects. The following sections outline standard experimental controls, protocols for key biological assays, and relevant signaling pathways.

Experimental Controls and Standards

Consistent and appropriate controls are critical for the validation of experimental results. The following standards are recommended for assays involving this compound.

Experiment Type Negative Control Positive Control Vehicle Control Notes
Cytotoxicity Assay Untreated CellsDoxorubicin, Vinblastine, PaclitaxelDMSO (or relevant solvent)The final concentration of the vehicle control should be consistent across all experimental groups and should not exceed a level that affects cell viability (typically <0.5%).
Multidrug Resistance (MDR) Reversal Assay Resistant cells with chemotherapeutic agent aloneVerapamil, Cyclosporin ADMSO (or relevant solvent)These positive controls are known inhibitors of P-glycoprotein (P-gp), a key transporter in MDR.
Autophagy Flux Assay Untreated CellsRapamycin, Chloroquine (late-stage inhibitor)DMSO (or relevant solvent)Rapamycin is a known inducer of autophagy. Chloroquine can be used to assess autophagic flux by inhibiting lysosomal degradation.
Western Blotting Untreated CellsRelevant inducer/inhibitor for the target pathwayLysis BufferLoading controls such as GAPDH or β-actin are essential to ensure equal protein loading.

Key Experimental Protocols

Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231, NCI-H460)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Protocol: Multidrug Resistance (MDR) Reversal Assay

This protocol assesses the ability of this compound to reverse P-glycoprotein-mediated drug resistance in cancer cells.

Materials:

  • Drug-resistant cell line (e.g., MCF-7/ADR, NCI-H460/R) and its parental sensitive cell line.

  • Fluorescent P-gp substrate (e.g., Doxorubicin, Rhodamine 123).

  • This compound.

  • Verapamil (positive control).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed the resistant cells and treat them with a non-toxic concentration of this compound or Verapamil for 1-2 hours.

  • Substrate Loading: Add the fluorescent P-gp substrate (e.g., Doxorubicin at 10 µM) to the cells and incubate for an additional 60-90 minutes.

  • Cell Harvesting: Wash the cells twice with ice-cold PBS to remove extracellular substrate.

  • Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to the untreated control. An increase in fluorescence indicates inhibition of P-gp efflux and reversal of resistance.

Signaling Pathways and Workflows

MDR Reversal and PI3K/NF-κB Pathway

Jatrophane diterpenes have been shown to reverse multidrug resistance by inhibiting the function of P-glycoprotein (P-gp). This can occur through direct inhibition of the transporter or by downregulating its expression via signaling pathways such as the PI3K/NF-κB pathway.[1]

MDR_Reversal_Pathway cluster_cell Resistant Cancer Cell Jatrophane3 This compound PI3K PI3K Jatrophane3->PI3K Inhibits Pgp_Protein P-gp Transporter Jatrophane3->Pgp_Protein Direct Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Pgp_Gene P-gp Gene (MDR1) NFkB->Pgp_Gene Reduces Transcription Pgp_Gene->Pgp_Protein Expression Chemo_out Chemotherapeutic Drug (out) Chemo_in Chemotherapeutic Drug (in) Chemo_in->Chemo_out Efflux Chemo_outside Chemotherapeutic Drug Chemo_outside->Chemo_in Autophagy_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jatrophane3 This compound PKC Protein Kinase C (PKC) Jatrophane3->PKC Activates GSK3b GSK3β PKC->GSK3b Inhibits TFEB_P TFEB (P) GSK3b->TFEB_P Phosphorylates TFEB TFEB TFEB_P->TFEB Dephosphorylation TFEB_n TFEB TFEB->TFEB_n Translocation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_n->Autophagy_Genes Activates Transcription Autophagy_Proteins Autophagy Proteins (e.g., LC3) Autophagy_Genes->Autophagy_Proteins Expression Autophagosome Autophagosome Formation Autophagy_Proteins->Autophagosome Formation Experimental_Workflow cluster_assays Biological Evaluation Plant_Material Plant Material (e.g., Euphorbia sp.) Extraction Extraction & Partitioning Plant_Material->Extraction Crude_Extract Crude Diterpenoid Fraction Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Sephadex LH-20, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Bioassays Biological Assays Pure_Compound->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) MDR_Reversal MDR Reversal Assay Autophagy_Assay Autophagy Assay Cytotoxicity->MDR_Reversal MDR_Reversal->Autophagy_Assay

References

Application Notes & Protocols: The Use of Jatrophane Diterpenes in Co-treatment with Chemotherapy Drugs to Overcome Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Jatrophane 3" was not identified in the available scientific literature. This document therefore focuses on the broader class of jatrophane diterpenes, which have demonstrated significant potential in chemotherapy co-treatment, particularly in reversing multidrug resistance. The data and protocols presented are based on published studies of various specific jatrophane diterpenes.

Introduction

Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

Jatrophane diterpenes, a class of macrocyclic compounds primarily isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of P-gp.[1][2] When used in co-treatment, these natural products can restore the sensitivity of resistant cancer cells to conventional chemotherapy agents.[2][3] The primary mechanism involves the inhibition of the P-gp efflux pump, leading to increased intracellular drug accumulation.[3][4] Some jatrophanes may also induce apoptosis and target signaling pathways like PI3K/Akt/NF-κB, which are involved in tumor cell survival and proliferation.[3][5][6]

These notes provide an overview of the application of jatrophane diterpenes as chemosensitizing agents and offer detailed protocols for their evaluation.

Quantitative Data Summary

The efficacy of jatrophane diterpenes in reversing MDR is typically quantified by the "Reversal Fold" (RF), which is the ratio of the IC50 of a chemotherapy drug alone to the IC50 of the drug in the presence of the jatrophane. A higher RF value indicates greater chemosensitization.

Table 1: In Vitro Efficacy of Jatrophane Diterpenes in Reversing Doxorubicin (B1662922) (DOX) Resistance in MCF-7/ADR Cells

Jatrophane Compound/ExtractConcentration (µM)Chemotherapy DrugIC50 of Chemo Drug Alone (µM)IC50 of Chemo Drug with Jatrophane (µM)Reversal Fold (RF)Reference
Compound from E. sororia10.0Doxorubicin>501.36>36.8[7]
Compound 7 from E. esula10.0Doxorubicin~453.512.9[7]
Compound 8 from E. esula10.0Doxorubicin~453.612.3[7]
JatrophoneVariesDoxorubicinNot specifiedNot specifiedSignificant Reversal[5][6]
Verapamil (Positive Control)10.0Doxorubicin~453.313.7[7]

Note: MCF-7/ADR is a human breast adenocarcinoma cell line with acquired resistance to Doxorubicin, characterized by high P-gp expression.

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenes primarily function by inhibiting the P-gp efflux pump. This can occur through direct binding to the transporter, potentially competing with the chemotherapy drug, or by modulating its ATPase activity.[3][4] Additionally, some jatrophanes have been shown to inhibit the PI3K/NF-κB signaling pathway, which can lead to a reduction in P-gp expression and increased apoptosis.[3]

G cluster_0 Jatrophane Jatrophane Diterpene Pgp P-glycoprotein (P-gp) Jatrophane->Pgp Inhibition Chemo Chemotherapy Drug (e.g., DOX) PI3K PI3K/Akt/NF-κB Pathway Jatrophane->PI3K Inhibition Intracellular Intracellular Accumulation Pgp->Intracellular Efflux Blocked Chemo->Pgp Efflux Chemo->Intracellular Increased Influx Cell Cancer Cell Membrane Apoptosis Increased Apoptosis Intracellular->Apoptosis Pgp_exp P-gp Expression PI3K->Pgp_exp Activation Pgp_exp->Pgp

Caption: Mechanism of Action for Jatrophane Diterpenes.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the chemosensitizing effects of a jatrophane diterpene (referred to as "Jatro-X").

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the cytotoxicity of the chemotherapeutic agent with and without Jatro-X to calculate the Reversal Fold.

Workflow:

G start Seed MDR cells (e.g., MCF-7/ADR) in 96-well plates incubate1 Incubate 24h start->incubate1 treat Treat cells: 1. Chemo drug alone 2. Chemo + Jatro-X 3. Jatro-X alone incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Chemotherapy drug stock solution (e.g., Doxorubicin)

  • Jatro-X stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of the chemotherapy drug. Prepare a fixed, non-toxic concentration of Jatro-X (e.g., 1 µM or 5 µM, determined from preliminary single-agent toxicity tests).

  • Treatment:

    • Group A (Chemo alone): Add 100 µL of medium containing serial dilutions of the chemotherapy drug.

    • Group B (Combination): Add 100 µL of medium containing serial dilutions of the chemotherapy drug plus the fixed concentration of Jatro-X.

    • Group C (Jatro-X alone): Add 100 µL of medium containing only the fixed concentration of Jatro-X to assess its own cytotoxicity.

    • Control Groups: Include wells with cells only (100% viability) and medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves and determine the IC50 values using non-linear regression analysis. Calculate the Reversal Fold (RF) = IC50 (Chemo alone) / IC50 (Combination).

Protocol 2: P-glycoprotein Efflux Pump Activity (Rhodamine 123 Exclusion Assay)

This assay measures the ability of Jatro-X to inhibit P-gp function by quantifying the intracellular accumulation of the P-gp substrate Rhodamine 123 (Rho123).

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR)

  • Jatro-X and a known P-gp inhibitor (e.g., Verapamil)

  • Rhodamine 123 (Rho123)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency.

  • Treatment: Pre-incubate the cells with a non-toxic concentration of Jatro-X (or Verapamil as a positive control) for 1-2 hours.

  • Substrate Loading: Add Rho123 (final concentration 5 µM) to the medium and incubate for an additional 60-90 minutes.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rho123.

  • Data Acquisition:

    • Flow Cytometry: Resuspend cells and analyze the mean fluorescence intensity (MFI). An increase in MFI in Jatro-X treated cells compared to untreated cells indicates inhibition of P-gp efflux.

    • Fluorescence Microscopy: Observe and capture images. Increased intracellular green fluorescence indicates P-gp inhibition.

  • Analysis: Quantify the increase in fluorescence in treated cells relative to untreated controls.

Conclusion

Jatrophane diterpenes represent a promising class of natural compounds for use in combination cancer therapy. Their ability to reverse P-gp-mediated multidrug resistance can potentially restore the efficacy of numerous first-line chemotherapeutic agents. The protocols outlined above provide a robust framework for researchers to investigate and validate the chemosensitizing potential of novel jatrophane compounds, paving the way for the development of more effective cancer treatment strategies.

References

Troubleshooting & Optimization

Technical Support Center: Jatrophane 3 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low yields during the extraction and purification of Jatrophane 3 and other related jatrophane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where is it found?

A1: this compound is a representative of the jatrophane diterpenoids, a class of structurally complex natural products.[1][2] These compounds are predominantly found in plants belonging to the Euphorbiaceae family, such as those of the Euphorbia and Jatropha genera.[1][3] They are known for a range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing properties, making them of significant interest in drug discovery.[1][2]

Q2: What are the common methods for extracting jatrophane diterpenoids?

A2: The most frequently used methods for extracting jatrophane diterpenoids are traditional solvent-based techniques. Maceration is the most common, followed by reflux and Soxhlet extraction.[4] Newer, more advanced methods like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) can offer improved yields and are considered more environmentally friendly, though their adoption is less widespread.[4]

Q3: What is a typical yield for jatrophane diterpenoids from plant material?

A3: The yield of jatrophane diterpenoids can vary significantly based on the plant species, the part of the plant used (roots, aerial parts, latex), geographical origin, harvest time, and the extraction method employed. Yields are often low, which is a common challenge in natural product chemistry. For specific examples, yields of individual jatrophane polyesters from Euphorbia platyphyllos were reported in the milligram range from a kilogram of plant material, highlighting the challenge of obtaining these compounds in large quantities.[5]

Q4: How does the choice of solvent affect the extraction yield of this compound?

A4: The choice of solvent is critical and depends on the polarity of the target jatrophane diterpenoid. Jatrophane polyesters are often of low to moderate polarity. Solvents like chloroform (B151607), dichloromethane, ethanol, and methanol, or mixtures thereof, are commonly used for the initial extraction.[4] The optimal solvent or solvent system should be determined experimentally to maximize the solubilization of the target compound while minimizing the co-extraction of impurities.

Q5: Can this compound degrade during the extraction process?

A5: Yes, jatrophane diterpenoids can be sensitive to heat, pH, and light, which can lead to degradation and contribute to low yields.[6] High temperatures used in methods like Soxhlet extraction may degrade thermolabile compounds. The stability of the specific this compound being targeted should be considered when selecting an extraction method and conditions.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields of this compound.

Problem Area 1: Poor Quality of Starting Plant Material
Question Possible Cause Recommended Solution
Is the plant material correctly identified and of high quality? Incorrect plant species, chemotype, or suboptimal harvesting time can lead to low concentrations of the target compound.Verify the botanical identity of the plant material. Harvest at the time known for the highest concentration of the desired diterpenoids. Ensure proper drying and storage conditions (cool, dark, and dry) to prevent degradation.
Is the plant material properly prepared? Inadequate grinding or pulverization can result in poor solvent penetration and inefficient extraction.Grind the dried plant material to a fine and uniform powder to maximize the surface area for solvent interaction.
Problem Area 2: Inefficient Extraction
Question Possible Cause Recommended Solution
Is the extraction solvent optimal? The polarity of the solvent may not be suitable for this compound.Experiment with a range of solvents with varying polarities. Consider using a sequence of solvents, starting with a nonpolar solvent to remove lipids, followed by a more polar solvent to extract the diterpenoids.
Are the extraction parameters appropriate? Insufficient extraction time, inadequate temperature, or a low solvent-to-solid ratio can lead to incomplete extraction.Optimize the extraction time and temperature. For maceration, ensure sufficient duration and agitation. For methods like ultrasound-assisted extraction, optimize power and frequency.[7] Ensure an adequate solvent-to-solid ratio to achieve a favorable concentration gradient for diffusion.
Are you experiencing issues with emulsions during liquid-liquid partitioning? Formation of stable emulsions can trap the target compound, leading to significant loss.To break emulsions, try adding brine, changing the pH of the aqueous layer, or centrifugation.
Problem Area 3: Compound Loss During Purification
Question Possible Cause Recommended Solution
Is the chromatographic separation effective? Co-elution of the target compound with impurities or irreversible adsorption onto the stationary phase can reduce yield.Optimize the chromatographic conditions (stationary phase, mobile phase gradient). Use multiple chromatographic techniques (e.g., column chromatography followed by preparative HPLC) for complex mixtures. Monitor fractions carefully using TLC or HPLC to avoid discarding those containing the product.
Is the compound precipitating during sample loading or elution? Poor solubility of the extract in the initial mobile phase can cause precipitation on the column.Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading.
Are you losing the compound during solvent removal? This compound may be sensitive to high temperatures during solvent evaporation.Use a rotary evaporator under reduced pressure and at a controlled, low temperature (e.g., below 40°C) to remove the solvent. Avoid prolonged evaporation times.

Quantitative Data on Jatrophane Diterpenoid Yield

The following table summarizes the yields of four jatrophane polyesters isolated from the whole, dried plants of Euphorbia platyphyllos (1.5 kg). This data serves as an example of typical yields for this class of compounds.

Compound Structure Yield (mg) Yield (%)
Jatrophane Polyester 1(2S,3S,4E,6S,7R,8R,9S,11E,13R,14R,15R)-7,8,9,14,15-pentaacetoxy-3-(benzoyloxy)-jatropha-4,11-dien-6-ol12.50.00083%
Jatrophane Polyester 2(5E,11E)-7β,8β,9α,14β,15β-pentaacetoxy-3β-(benzoyloxy)jatropha-5,11-diene10.40.00069%
Jatrophane Polyester 3rel-(2S,3S,4E,6S,7R,8R,9S,11E,13S,14S,15R)-7,8,9,14,15-pentaacetoxy-3-(benzoyloxy)-6-hydroxyjatropha-4,11-diene0.80.00005%
Jatrophane Polyester 4Known jatrophane polyester2.00.00013%
Data extracted from Hohmann et al. (2003).[5]

Experimental Protocols

Protocol 1: Extraction and Isolation of Jatrophane Polyesters from Euphorbia platyphyllos

This protocol is adapted from the methodology described by Hohmann et al. (2003) for the isolation of jatrophane diterpenoids.[5]

1. Plant Material Preparation:

  • Air-dry the whole plant material of Euphorbia platyphyllos.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material (1.5 kg) with CHCl₃ (chloroform) at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain the crude chloroform extract.

3. Initial Fractionation (Polyamide Column Chromatography):

  • Subject the crude CHCl₃ extract to column chromatography on a polyamide stationary phase.

  • Elute the column with a gradient of MeOH/H₂O (methanol/water).

  • Collect the fractions eluted with a MeOH/H₂O ratio of 3:2, as these are expected to contain the jatrophane diterpenoids.

4. Further Separation (Vacuum Liquid Chromatography - VLC):

  • Combine and concentrate the target fractions from the polyamide column.

  • Fractionate the resulting residue using VLC on silica (B1680970) gel.

5. Purification (Preparative TLC and HPLC):

  • Subject the fractions obtained from VLC to preparative thin-layer chromatography (TLC) on silica gel for further separation.

  • Perform final purification of the isolated compounds using normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC) to yield the pure jatrophane polyesters.

Visualizations

Biosynthetic Pathway of Jatrophane Diterpenes

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Jatrophane_Core Jatrophane Core (Bicyclic Pentadecane) Casbene->Jatrophane_Core Cyclization & Rearrangement Jatrophane_Polyesters Jatrophane Polyesters (e.g., this compound) Jatrophane_Core->Jatrophane_Polyesters Functionalization (e.g., Acylation, Oxidation)

Caption: Biosynthesis of Jatrophane Diterpenes.

Experimental Workflow for this compound Isolation

Workflow Plant_Material 1. Dried & Powdered Plant Material (Euphorbia sp.) Extraction 2. Solvent Extraction (e.g., Maceration with Chloroform) Plant_Material->Extraction Crude_Extract 3. Crude Extract Extraction->Crude_Extract Column_Chromo 4. Column Chromatography (e.g., Polyamide, Silica Gel) Crude_Extract->Column_Chromo Fractions 5. Semi-purified Fractions Column_Chromo->Fractions HPLC 6. Preparative HPLC (NP and/or RP) Fractions->HPLC Pure_Compound 7. Pure this compound HPLC->Pure_Compound Analysis 8. Structure Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Experimental Workflow for Jatrophane Isolation.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield of this compound Check_Material Check Plant Material Quality (ID, Storage, Preparation) Start->Check_Material Material_OK Material OK Check_Material->Material_OK Pass Improve_Material Action: Improve Sourcing & Preparation Check_Material->Improve_Material Fail Check_Extraction Review Extraction Protocol (Solvent, Time, Temp.) Extraction_OK Extraction OK Check_Extraction->Extraction_OK Pass Optimize_Extraction Action: Optimize Extraction Parameters Check_Extraction->Optimize_Extraction Fail Check_Purification Analyze Purification Steps (Chromatography, Evaporation) Purification_OK Purification OK (Inherent Low Abundance) Check_Purification->Purification_OK Pass Optimize_Purification Action: Refine Purification Strategy Check_Purification->Optimize_Purification Fail Material_OK->Check_Extraction Extraction_OK->Check_Purification

Caption: Troubleshooting Decision Tree for Low Yield.

References

"Jatrophane 3" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jatrophane diterpenes, focusing on common solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are jatrophane diterpenes and why are they difficult to dissolve in aqueous solutions?

Jatrophane diterpenes are a class of macrocyclic diterpenoids, which are naturally occurring compounds found in plants of the Euphorbiaceae family.[1][2][3] Their chemical structure is complex and largely non-polar, making them hydrophobic. This inherent hydrophobicity leads to poor solubility in aqueous solutions.[4][5]

Q2: I am observing precipitation when I add my jatrophane diterpene stock solution to my aqueous cell culture medium. What is happening?

This is a common issue. Jatrophane diterpenes are often initially dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[6] When this stock solution is added to an aqueous buffer or cell culture medium, the final concentration of the organic solvent may not be high enough to keep the hydrophobic jatrophane compound in solution, causing it to precipitate.

Q3: What is the maximum recommended final concentration of organic solvents like DMSO in cell-based assays?

For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can vary between cell types, so it is recommended to run a solvent toxicity control experiment for your specific cell line.

Q4: Are there any alternative methods to improve the aqueous solubility of jatrophane diterpenes?

Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic compounds like jatrophane diterpenes. These include the use of:

  • Co-solvents: Using a mixture of water-miscible solvents can increase solubility.

  • Lipid-based delivery systems: Microemulsions and nanoemulsions can encapsulate the hydrophobic compound, allowing for its dispersion in aqueous solutions. For diterpenoids with moderate aqueous solubility, like jatrophone, oil-in-water (O/W) microemulsions and nanoemulsions are recommended.[4]

  • Solid dispersions: The drug can be dispersed in a solid hydrophilic carrier.

Troubleshooting Guide

Issue: Precipitate formation during dilution of stock solution
Possible Cause Troubleshooting Step
The aqueous character of the final solution is too high.Decrease the final concentration of the jatrophane diterpene.
The stock solution was added too quickly to the aqueous medium.Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate mixing.
The temperature of the aqueous medium is too low.Gently warm the aqueous medium to 37°C before adding the stock solution. Do not heat the jatrophane stock solution directly.
Issue: Inconsistent results in biological assays
Possible Cause Troubleshooting Step
Incomplete dissolution of the compound.After preparing the stock solution, visually inspect it for any particulate matter. If necessary, briefly sonicate the solution to aid dissolution.
Precipitation of the compound in the assay plate over time.Before taking readings, inspect the wells of your assay plate under a microscope for any signs of precipitation. Consider reducing the final concentration or the incubation time.
Adsorption of the hydrophobic compound to plasticware.Use low-adhesion microplates and pipette tips. Including a small percentage of a non-ionic surfactant like Tween® 20 (around 0.01%) in your final assay buffer can sometimes help, but should be tested for effects on your assay.

Quantitative Data on Solubility

Specific quantitative solubility data for jatrophane diterpenes in various solvents is not widely available in published literature. The solubility is highly dependent on the specific jatrophane analogue and its substitutions. The following table provides a qualitative overview of the expected solubility of a typical jatrophane diterpene.

SolventExpected SolubilityNotes
WaterVery Low / InsolubleJatrophanes are hydrophobic and do not readily dissolve in water.
Phosphate-Buffered Saline (PBS)Very Low / InsolubleSimilar to water, significant precipitation is expected.
EthanolSolubleA common solvent for preparing stock solutions.[6]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.[2]
MethanolSolubleUsed in extraction and purification processes.
DichloromethaneSolubleUsed in extraction and purification processes.[4]
Aqueous Solutions with Co-solvents (e.g., <10% Ethanol)Low to ModerateSolubility is dependent on the final co-solvent concentration.

Experimental Protocols

Protocol: Preparation of a Jatrophane Diterpene Stock Solution and Working Solutions for in vitro Cell-Based Assays

This protocol provides a general guideline. The optimal concentrations and solvent choices should be determined empirically for each specific jatrophane diterpene and experimental setup.

Materials:

  • Jatrophane diterpene (e.g., "Jatrophane 3")

  • 100% Ethanol (Anhydrous)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium or buffer (e.g., PBS)

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 20 mM): a. Accurately weigh out the desired amount of the jatrophane diterpene in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% ethanol to achieve a 20 mM concentration. c. Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the tube in a water bath. d. Visually inspect the solution to ensure there is no particulate matter. e. Store the stock solution at -20°C, protected from light.[6]

  • Preparation of an Intermediate Working Solution (e.g., 200 µM): a. Thaw the 20 mM stock solution. b. In a new sterile tube, dilute the 20 mM stock solution 1:100 in your sterile cell culture medium or buffer to create a 200 µM working solution. This will result in a final ethanol concentration of 1%. c. Mix thoroughly by gentle pipetting or brief vortexing.

  • Preparation of Final Dilutions for Cell Treatment: a. Perform serial dilutions of the 200 µM working solution in the cell culture medium to achieve your desired final concentrations for the experiment. b. Ensure the final ethanol concentration remains consistent across all treatments, including the vehicle control (e.g., if your highest concentration has 0.1% ethanol, all other wells, including the untreated control, should also contain 0.1% ethanol).

Visualizations

Signaling Pathway

Jatrophane diterpenes, such as jatrophone, have been shown to exert their cytotoxic effects in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[5] This pathway is crucial for cell proliferation, survival, and metastasis.

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by a jatrophane diterpene.

Experimental Workflow

The following diagram outlines a typical workflow for preparing a jatrophane diterpene for a cell-based experiment, incorporating troubleshooting steps.

Jatrophane_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_troubleshoot Troubleshooting cluster_assay Assay weigh Weigh Jatrophane dissolve Dissolve in 100% Ethanol (e.g., 20 mM Stock) weigh->dissolve dilute_working Dilute to Working Solution in Aqueous Medium dissolve->dilute_working check_precipitate Check for Precipitation dilute_working->check_precipitate lower_conc Lower Concentration check_precipitate->lower_conc Precipitate Observed use_cosolvent Increase Co-solvent % check_precipitate->use_cosolvent Precipitate Observed final_dilution Prepare Final Dilutions & Add to Cells check_precipitate->final_dilution No Precipitate lower_conc->dilute_working use_cosolvent->dilute_working

Caption: Workflow for preparing jatrophane diterpene solutions for experiments.

References

"Jatrophane 3" stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 3. The information addresses common stability and degradation challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, with the chemical name 2,5,14-Triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene (CAS No. 210108-87-5), is a complex diterpenoid belonging to the jatrophane family[1]. Jatrophanes are often polyacylated polyesters[2]. The multiple ester linkages in this compound make it susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the loss of its structural integrity and biological activity.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its structure, the primary degradation pathway for this compound is the hydrolysis of its numerous ester groups (acetoxy, benzoyloxy, isobutyroyloxy, and nicotinoyloxy). This can occur under both acidic and alkaline conditions, leading to a mixture of partially and fully hydrolyzed products. Other potential degradation pathways, although less common for this class of molecules, could include oxidation of the hydroxyl groups or isomerization of the double bonds under harsh conditions.

Q3: How can I prevent the degradation of this compound during storage?

A3: To minimize degradation during storage, this compound should be stored as a dry solid in a tightly sealed container at low temperatures (-20°C is recommended) and protected from light and moisture. For solutions, it is advisable to use anhydrous aprotic solvents and store them at -20°C or -80°C for short periods. The use of buffered solutions at neutral pH may help to mitigate pH-driven hydrolysis.

Q4: What are the initial signs of this compound degradation in my sample?

A4: The initial signs of degradation are often observable through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). You may notice the appearance of new peaks or spots with different retention times or Rf values, respectively, corresponding to more polar degradation products. A decrease in the peak area or spot intensity of the parent this compound compound is also a key indicator.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Appearance of one or more new, typically more polar (earlier eluting in reverse-phase HPLC), peaks in the chromatogram of a this compound sample.

  • Possible Cause: Hydrolysis of one or more ester groups on the this compound molecule. The number of new peaks can correspond to the number of different hydrolysis products formed.

  • Troubleshooting Steps:

    • Verify Solvent pH: Ensure that the solvents used for sample preparation and the mobile phase are free from acidic or basic contaminants. If using an aqueous mobile phase, ensure it is buffered to a neutral pH (around 7).

    • Control Temperature: Avoid exposing the sample to high temperatures during preparation and analysis. Use a cooled autosampler if available.

    • Analyze Freshly Prepared Samples: Prepare samples immediately before analysis to minimize the time for potential degradation to occur.

    • Co-injection with a Stressed Sample: To confirm if the new peaks are degradation products, intentionally degrade a small amount of this compound (e.g., by adding a small amount of dilute acid or base) and compare the chromatogram with your sample.

Issue 2: Loss of Biological Activity
  • Symptom: A previously active batch of this compound shows reduced or no biological effect in your assay.

  • Possible Cause: Degradation of the compound, leading to a lower concentration of the active parent molecule. The ester groups are often critical for biological activity.

  • Troubleshooting Steps:

    • Assess Purity: Re-analyze the purity of the this compound stock solution or solid sample using a validated HPLC method.

    • Review Storage Conditions: Confirm that the compound has been stored correctly (see FAQ Q3). Accidental exposure to elevated temperatures, light, or moisture can accelerate degradation.

    • Check Assay Buffer/Media pH: Ensure the pH of the cell culture media or assay buffer is within a range that does not promote hydrolysis. Some biological assays are run under slightly acidic or basic conditions which could impact the stability of this compound over the course of the experiment.

Quantitative Data on Degradation

Currently, there is a lack of publicly available quantitative data specifically for the degradation kinetics of this compound. However, based on the general principles of ester hydrolysis, the rate of degradation is expected to increase significantly at pH values below 4 and above 8. The following table provides a hypothetical representation of this compound stability under various conditions to illustrate potential degradation trends.

ConditionTemperature (°C)DurationpHSolventExpected Degradation (%)Potential Degradation Products
Acidic 2524 hours2Acetonitrile (B52724)/Water (1:1)30 - 50Mono-, di-, and poly-hydrolyzed forms
Neutral 2524 hours7Acetonitrile/Water (1:1)< 5Minimal hydrolysis products
Basic 2524 hours10Acetonitrile/Water (1:1)> 70Primarily poly-hydrolyzed forms
Thermal 6024 hours7Acetonitrile/Water (1:1)15 - 25Mixture of hydrolysis products
Photolytic 2524 hours7Acetonitrile/Water (1:1)5 - 15Potential for isomeric and oxidative products in addition to hydrolysis

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

  • Chromatographic System:

    • HPLC system with a UV detector or a Mass Spectrometer (MS).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 20 minutes) to ensure separation of non-polar this compound from more polar degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 230 nm and 254 nm) or MS in positive ion mode.

    • Injection Volume: 10 µL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve this compound in a small amount of acetonitrile and add 0.1 M HCl. Incubate at 40°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Dissolve this compound in a small amount of acetonitrile and add 0.1 M NaOH. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Dissolve this compound in acetonitrile and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store solid this compound at 60°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples alongside a control sample (this compound in the mobile phase, stored at 4°C) using the HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of new peaks.

    • Peak purity analysis of the this compound peak should be performed to ensure no co-eluting degradation products.

Visualizations

Jatrophane3_Degradation_Pathway Jatrophane3 This compound (Intact Molecule) Mono_hydrolyzed Mono-hydrolyzed Products Jatrophane3->Mono_hydrolyzed Mild H+/OH- Di_hydrolyzed Di-hydrolyzed Products Mono_hydrolyzed->Di_hydrolyzed H+/OH- Poly_hydrolyzed Poly-hydrolyzed Products Di_hydrolyzed->Poly_hydrolyzed Strong H+/OH-

Caption: Postulated hydrolytic degradation pathway of this compound.

Troubleshooting_Workflow Start Unexpected Analytical Result (e.g., new peaks, loss of activity) Check_Purity Assess Sample Purity (HPLC/LC-MS) Start->Check_Purity Degradation_Confirmed Degradation Confirmed Check_Purity->Degradation_Confirmed New Peaks/ Reduced Purity No_Degradation No Degradation Detected Check_Purity->No_Degradation Purity OK Review_Storage Review Storage Conditions (Temp, Light, Moisture) Implement_Controls Implement Controls: - Use fresh samples - Control pH and Temp - Protect from light Review_Storage->Implement_Controls Check_Experimental_Conditions Review Experimental Conditions (pH, Temp, Solvent) Check_Experimental_Conditions->Implement_Controls Degradation_Confirmed->Review_Storage Degradation_Confirmed->Check_Experimental_Conditions Investigate_Other Investigate Other Causes: - Contamination - Instrument Issue - Assay Variability No_Degradation->Investigate_Other

Caption: Troubleshooting workflow for unexpected experimental results.

References

"Jatrophane 3" optimizing cell-based assay conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell-based assays using Jatrophane 3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a type of jatrophane diterpene, a class of natural products often isolated from plants of the Euphorbiaceae family.[1] These compounds are known for their complex skeletons and a wide range of biological activities, including cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR)-reversing effects.[1][2] Jatrophane diterpenes are recognized as a new class of potent P-glycoprotein (P-gp) inhibitors.[2]

Q2: What is the primary mechanism of action for jatrophane diterpenes in cancer cell lines?

A2: The primary mechanism of action for many jatrophane diterpenes, such as jatrophone, involves the inhibition of the PI3K/AKT/NF-κB signaling pathway.[3][4] This pathway is frequently overactive in cancer and plays a crucial role in cell proliferation, metastasis, and treatment resistance.[3] By targeting this pathway, jatrophanes can induce apoptosis and autophagy in cancer cells.[3] Some jatrophanes also modulate protein kinase C (PKC) and can act as P-glycoprotein modulators to reverse multidrug resistance.[5][6]

Q3: I am not seeing the expected cytotoxic effect with this compound. What could be the issue?

A3: Several factors could contribute to a lack of cytotoxic effect:

  • Cell Line Selection : Ensure your chosen cell line expresses the target pathways (e.g., an active PI3K/AKT pathway). The metabolic and apoptotic rates can differ significantly between cell lines and primary cells.[7]

  • Compound Concentration : Jatrophane diterpenes can have varying potencies. You may need to perform a dose-response curve with a wider concentration range. Some jatrophanes are active in the low micromolar (µM) range.[2]

  • Compound Stability and Solubility : Ensure this compound is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in your cell culture medium is not toxic to the cells (typically ≤0.5%).

  • Cell Health and Density : Only use healthy, viable cells for your experiments.[7] Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[7] Over-confluent or sparse cultures can lead to variable results.[7]

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability between replicate wells or experiments is a common issue in cell-based assays.

Potential Cause Troubleshooting Step Recommendation
Uneven Cell Plating Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the well, an "edge effect".After seeding, let the plate sit at room temperature in the biosafety cabinet for 15-20 minutes before transferring to the incubator. This allows cells to settle evenly.
Inconsistent Cell Health Using cells from different passage numbers or at different confluency levels.[8][9]Maintain a consistent passaging schedule. Do not use cells that are of a very high passage number or have been allowed to become over-confluent.[7] Always perform a viability count before seeding.[7]
Pipetting Errors Inaccurate or inconsistent dispensing of cells, compound, or assay reagents.Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure proper mixing.
Incubator Conditions Fluctuations in temperature or CO2 levels, or uneven temperature distribution within the incubator.[7]Use a calibrated incubator and avoid placing plates on the top or bottom shelves, which may have greater temperature variations.
Issue 2: Low Signal-to-Noise Ratio or Weak Assay Window

This occurs when the difference between the positive and negative controls is too small for meaningful data interpretation.

Potential Cause Troubleshooting Step Recommendation
Suboptimal Cell Number Cell density is too low to generate a strong signal or too high, leading to overgrowth and cell death in all wells.Optimize cell seeding density by performing a titration experiment to find the number of cells that gives the maximum assay window.[7]
Incorrect Incubation Time The incubation time with the compound or the final assay reagent may be too short or too long.Perform a time-course experiment to determine the optimal endpoint for your specific cell line and assay.
Reagent Issues Assay reagents are expired, improperly stored, or were not prepared correctly.Always use fresh media and supplements.[7] Store aliquots of critical supplements to prolong utility.[7] Check expiration dates and follow manufacturer's instructions for reagent preparation.
Reader Settings Incorrect filters, gain settings, or read mode on the plate reader.Ensure the plate reader is set up correctly for the specific assay (e.g., fluorescence, luminescence, absorbance).[7] Use appropriate microplates (e.g., black-walled plates for fluorescence to reduce crosstalk).[7]

Experimental Protocols & Methodologies

Protocol 1: General Cytotoxicity Assessment (SRB Assay)

The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.[10]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.

  • Cell Fixation : Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing : Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining : Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize : Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Read Absorbance : Shake the plate for 5 minutes and read the absorbance at 510 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control.

Visualizations: Pathways and Workflows

PI3K_AKT_NFkB_Pathway Jatrophane Signaling Pathway Jatrophane This compound PI3K PI3K Jatrophane->PI3K Inhibits Pgp P-glycoprotein (P-gp) Jatrophane->Pgp Inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation MDR Multidrug Resistance Pgp->MDR

Caption: PI3K/AKT/NF-κB signaling pathway targeted by this compound.

Assay_Workflow Cell-Based Assay Experimental Workflow Start Start: Healthy Cell Culture Seed 1. Optimize & Seed Cells in Microplate Start->Seed Incubate1 2. Incubate (24h) Allow cells to adhere Seed->Incubate1 Treat 3. Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 4. Incubate (48-72h) Allow compound to act Treat->Incubate2 Assay 5. Add Assay Reagent (e.g., SRB, MTT, etc.) Incubate2->Assay Read 6. Read Plate (Absorbance, Fluorescence, etc.) Assay->Read Analyze 7. Data Analysis (IC50 Calculation) Read->Analyze End End: Results Analyze->End

Caption: A typical experimental workflow for a cell-based assay.

Troubleshooting_Flowchart Assay Troubleshooting Logic Start Assay Fails HighVar High Variability? Start->HighVar LowSignal Low Signal? Start->LowSignal [if not high variability] HighVar->LowSignal No CheckPlating Check Cell Seeding Technique & Density HighVar->CheckPlating Yes CheckDensity Optimize Cell Density & Incubation Time LowSignal->CheckDensity Yes Rerun Rerun Assay LowSignal->Rerun No CheckHealth Verify Cell Health & Passage Number CheckPlating->CheckHealth CheckIncubator Check Incubator Performance CheckHealth->CheckIncubator CheckIncubator->Rerun CheckReagents Verify Reagent Prep & Storage CheckDensity->CheckReagents CheckReader Confirm Plate Reader Settings CheckReagents->CheckReader CheckReader->Rerun

Caption: A logical flowchart for troubleshooting common assay issues.

References

Jatrophane 3 Technical Support Center: Overcoming Poor Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Jatrophane 3 and other related jatrophane diterpenes. It addresses common challenges associated with their characteristically poor bioavailability and provides troubleshooting guides for experiments aimed at enhancing their therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: We are observing very low activity of this compound in our cell-based assays compared to its reported IC50 value. What could be the issue?

A1: This is a common issue when working with poorly soluble compounds like many jatrophane diterpenes. The discrepancy may not be due to the compound's inactivity but rather its limited availability to the cells in the aqueous assay medium.

  • Solubility Limit: You may be exceeding the aqueous solubility of this compound, causing it to precipitate out of the media. This reduces the actual concentration of the compound in contact with the cells.

  • Precipitation Over Time: The compound might be precipitating over the course of a long incubation period.

  • Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, further reducing the effective concentration.

Troubleshooting Tip: Refer to the "Troubleshooting Inconsistent In Vitro Assay Results" guide below for detailed steps on how to address this.

Q2: What are the primary reasons for the poor oral bioavailability of jatrophane diterpenes like this compound?

A2: The poor oral bioavailability of jatrophane diterpenes is typically attributed to a combination of factors:

  • Low Aqueous Solubility: Many diterpenes have limited solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1][2]

  • Limited Permeability: While some jatrophanes may have favorable lipophilicity for passive diffusion, their large and complex molecular structures can hinder their passage across the intestinal epithelium.

  • First-Pass Metabolism: Like many natural products, jatrophanes may be subject to extensive metabolism in the liver (first-pass effect) before reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Some jatrophane diterpenes have been identified as substrates or modulators of P-gp, an efflux pump that actively transports compounds out of cells and can limit their intestinal absorption.[3][4]

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[5][6][7][8] The choice of strategy will depend on the specific physicochemical properties of this compound.

  • Nanotechnology-Based Approaches:

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[8][9]

    • Lipid-Based Nanocarriers: Formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate the drug, improve its solubility, and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[6][10]

    • Polymeric Nanoparticles: Biodegradable polymers can encapsulate the drug, protecting it from degradation and providing controlled release.[10]

  • Amorphous Solid Dispersions: Dispersing the drug in its high-energy, amorphous state within a polymer matrix can significantly enhance its dissolution rate.[5][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract, presenting the drug in a solubilized state for absorption.[7]

Troubleshooting Guides

Troubleshooting Inconsistent In Vitro Assay Results
Problem Possible Cause Suggested Solution
Low or no activity in cell-based assays Compound precipitation in aqueous media.1. Visually inspect for precipitation: Check wells under a microscope for drug crystals. 2. Reduce final DMSO concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells. 3. Use a solubilizing excipient: Formulate the compound with a non-toxic solubilizing agent like a cyclodextrin (B1172386) or a low concentration of a biocompatible surfactant (e.g., Tween® 80). 4. Prepare a nanosuspension: A nanosuspension of the compound can improve its dispersion in the assay medium.
High variability between replicate wells Inconsistent dissolution or precipitation.1. Improve mixing: Ensure the compound is thoroughly mixed with the media before adding to the cells. 2. Pre-dissolve in serum: For serum-containing media, try pre-dissolving the compound in the serum component before adding the basal medium.
Activity decreases with longer incubation times Compound degradation or precipitation over time.1. Assess compound stability: Use HPLC to check the concentration of the compound in the media at the beginning and end of the incubation period. 2. Reduce incubation time: If possible, use a shorter assay endpoint. 3. Replenish media: For long-term assays, consider replenishing the media with freshly prepared compound at intermediate time points.
Troubleshooting Poor Oral Absorption in Animal Studies
Problem Possible Cause Suggested Solution
Very low plasma concentrations (Cmax) after oral dosing Poor dissolution in the GI tract.1. Formulate for enhanced solubility: Move from a simple suspension to a more advanced formulation like a nanosuspension, solid dispersion, or SEDDS. 2. Particle size reduction: If using a suspension, ensure the particle size is minimized (micronization).[8][11]
High first-pass metabolism.1. Administer with a metabolic inhibitor: Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if known) to assess the impact of first-pass metabolism. 2. Consider lymphatic targeting: Use lipid-based formulations (e.g., SEDDS, SLNs) that can promote lymphatic absorption, bypassing the portal circulation to the liver.[6]
High variability in plasma levels between animals Inconsistent absorption due to formulation or physiological factors.1. Improve formulation robustness: Ensure the formulation is stable and provides consistent drug release. 2. Control for food effects: Standardize the feeding schedule of the animals, as food can significantly impact the absorption of lipophilic drugs.
Low oral bioavailability (F%) despite good plasma exposure Could be due to P-gp efflux in the intestine.1. Conduct in vitro permeability assays: Use Caco-2 cell monolayers to determine if this compound is a P-gp substrate. 2. Co-administer with a P-gp inhibitor: In animal studies, co-dose with a known P-gp inhibitor (e.g., verapamil) to see if bioavailability increases.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling

Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate for in vitro and in vivo studies.

Materials:

  • This compound (crystalline powder)

  • Stabilizer solution (e.g., 1% w/v hydroxypropyl methylcellulose (B11928114) (HPMC) or 0.5% w/v Tween® 80 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy planetary ball mill or a dedicated wet media milling apparatus

  • Particle size analyzer (e.g., dynamic light scattering)

Methodology:

  • Preparation of the Slurry: Prepare a slurry of this compound in the stabilizer solution. A typical starting concentration is 5-10% w/v of the drug.

  • Milling:

    • Add the slurry and milling media to the milling chamber. The volume of the milling media should be approximately 50-60% of the chamber volume.

    • Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). The optimal milling time should be determined empirically.

    • Ensure the temperature is controlled during milling to prevent degradation of the compound.

  • Separation: Separate the nanosuspension from the milling media by filtration or centrifugation at a low speed.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using a dynamic light scattering instrument. The target is typically a mean particle size of < 200 nm with a PDI < 0.3.

    • Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.

  • Post-Processing (Optional): For a solid dosage form, the nanosuspension can be lyophilized (freeze-dried) with a cryoprotectant (e.g., trehalose) to produce a redispersible powder.[9]

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution rate of different this compound formulations (e.g., raw powder vs. nanosuspension vs. solid dispersion) in simulated gastrointestinal fluids.

Materials:

  • USP dissolution apparatus (e.g., Apparatus II - paddle method)

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • This compound formulations

  • HPLC system for quantification of this compound

Methodology:

  • Setup:

    • Set the dissolution apparatus to 37 ± 0.5 °C.

    • Add 900 mL of the dissolution medium (SGF or SIF) to each vessel.

    • Set the paddle speed to a standard rate (e.g., 75 rpm).

  • Sample Addition: Add a precisely weighed amount of the this compound formulation to each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 60, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved versus time for each formulation to generate dissolution profiles.

Visualizations

G cluster_0 Phase 1: Characterization & Problem ID cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Assessment cluster_4 Goal a Poor Aqueous Solubility d Nanotechnology (Nanosuspensions, SLNs) a->d e Amorphous Solid Dispersions a->e f Lipid-Based Systems (SEDDS) a->f b Low Permeability (e.g., P-gp Efflux) b->d b->f c Extensive First-Pass Metabolism c->f Lymphatic Targeting g Dissolution Testing (SGF/SIF) d->g h Permeability Assay (e.g., Caco-2) d->h e->g f->g f->h i Pharmacokinetic Study in Rodents g->i h->i j Improved Oral Bioavailability i->j

Caption: Workflow for Overcoming Poor Bioavailability of this compound.

G Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Inhibits DrugEfflux Chemotherapeutic Drug Efflux Jatrophane->DrugEfflux Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Pgp P-glycoprotein (P-gp) Gene NFkB->Pgp Promotes Transcription Pgp_protein P-gp Protein Expression Pgp->Pgp_protein Pgp_protein->DrugEfflux DrugSensitivity Restored Drug Sensitivity DrugEfflux->DrugSensitivity Apoptosis Increased Cell Apoptosis DrugSensitivity->Apoptosis

Caption: Jatrophane Diterpenes Inhibiting the PI3K/Akt/NF-κB Pathway.[3][4]

G cluster_0 Solid Lipid Nanoparticle (SLN) Core Solid Lipid Core Jatrophane This compound (Entrapped) Surfactant Surfactant Shell

Caption: Diagram of a this compound-Loaded Solid Lipid Nanoparticle.

References

"Jatrophane 3" troubleshooting unexpected biological results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jatrophane 3 and related jatrophane diterpenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected biological results and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and other jatrophane diterpenes?

A1: Jatrophane diterpenes are a class of natural products known for a wide range of biological activities. These include cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversing effects.[1] Some jatrophanes have also been shown to induce autophagy.[2] The specific activity and potency can vary significantly between different jatrophane structures.

Q2: What is the primary mechanism of action for the multidrug resistance (MDR) reversal activity of this compound?

A2: The primary mechanism for MDR reversal by many jatrophane diterpenes is the inhibition of P-glycoprotein (P-gp), a key efflux pump that removes chemotherapeutic drugs from cancer cells.[3][4][5] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy in resistant cells.[5][6] Some jatrophanes may also stimulate P-gp ATPase activity, which contributes to this effect.[5][6]

Q3: Which signaling pathways are known to be modulated by jatrophane diterpenes?

A3: Jatrophane diterpenes have been shown to modulate the PI3K/Akt/NF-κB signaling pathway.[5][7] Inhibition of this pathway can contribute to the cytotoxic and anti-inflammatory effects of these compounds.[7]

Q4: I am observing high variability in my cytotoxicity assays with this compound. What are the common causes?

A4: High variability in cytotoxicity assays can stem from several factors. These include inconsistencies in cell seeding density, the use of cells with high passage numbers, and instability of the compound in the culture medium. It is also important to ensure that the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells.

Q5: My results for MDR reversal are not consistent. What could be the issue?

A5: Inconsistent MDR reversal results can be due to the specific cell line used, as the expression levels of P-gp and other transporters can vary.[8] The choice of the fluorescent substrate (e.g., Rhodamine 123) and the incubation times are also critical parameters that need to be optimized and consistently maintained.[9][10]

Troubleshooting Guides

Unexpected Cytotoxicity Results
Observation Potential Cause Suggested Solution
Higher than expected cytotoxicity in all cell lines 1. Compound Concentration Error: Incorrect calculation of dilutions or error in stock concentration. 2. Contamination: Mycoplasma or other microbial contamination in cell cultures. 3. Compound Instability: Degradation of this compound in the culture medium leading to a more toxic compound.1. Verify Concentration: Re-calculate all dilutions and confirm the stock solution concentration. Perform a new serial dilution. 2. Check for Contamination: Test cell cultures for mycoplasma. Use a fresh, uncontaminated batch of cells. 3. Assess Stability: Evaluate the stability of this compound in the experimental medium over the time course of the assay.
Lower than expected cytotoxicity 1. Suboptimal Compound Concentration: The concentration range tested is too low. 2. Cell Seeding Density: High cell density can lead to apparent resistance. 3. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations.1. Expand Concentration Range: Test a wider and higher range of concentrations. 2. Optimize Seeding Density: Perform an optimization experiment to determine the ideal cell seeding density for your assay duration. 3. Check Solubility: Visually inspect the wells for any signs of precipitation. Consider using a different solvent or a lower concentration of the stock solution.
Inconsistent results between experiments 1. Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift. 2. Reagent Variability: Inconsistent quality of media, serum, or assay reagents. 3. Incubation Time: Variations in the duration of compound exposure.1. Standardize Passage Number: Use cells within a defined, low passage number range for all experiments. 2. Use Fresh Reagents: Prepare fresh media and reagents for each experiment. 3. Ensure Consistent Timing: Strictly adhere to the planned incubation times.
Inconsistent Multidrug Resistance (MDR) Reversal Results
Observation Potential Cause Suggested Solution
No significant MDR reversal observed 1. Low P-gp Expression: The cell line used may not express sufficient levels of P-glycoprotein. 2. Incorrect Assay Conditions: Suboptimal concentration of the fluorescent substrate or this compound. 3. Compound Inactivity: The specific jatrophane may not be a potent P-gp inhibitor.1. Verify P-gp Expression: Confirm P-gp expression in your cell line using Western blot or qPCR. 2. Optimize Assay Parameters: Titrate the concentrations of both the fluorescent substrate and this compound. 3. Use Positive Control: Include a known P-gp inhibitor (e.g., Verapamil) as a positive control.[9][10]
High background fluorescence 1. Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths used. 2. Insufficient Washing: Incomplete removal of the fluorescent substrate from the wells.1. Run a Blank: Measure the fluorescence of this compound in cell-free media. 2. Optimize Wash Steps: Increase the number and rigor of the washing steps after incubation with the fluorescent substrate.
Variable results across replicates 1. Uneven Cell Monolayer: Inconsistent cell distribution across the well. 2. Photobleaching: Excessive exposure of the fluorescent substrate to light.1. Ensure Even Seeding: Check for a uniform cell monolayer before starting the assay. 2. Protect from Light: Minimize the exposure of the plate to light during all steps of the experiment.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using SRB Assay

This protocol is adapted from a study on the cytotoxicity of jatrophone, a related macrocyclic diterpene.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and incubate for 72 hours.

  • Cell Fixation: Discard the media and add 150 µL of 10% trichloroacetic acid (TCA) to each well. Incubate for 1 hour in a refrigerator.

  • Washing: Wash the plate three times with tap water.

  • Staining: Add 70 µL of 0.4% (w/v) sulforhodamine B (SRB) solution and incubate for 10 minutes at room temperature in the dark.

  • Final Wash: Wash the plate three times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Protocol 2: P-gp Mediated MDR Reversal using Rhodamine 123 Efflux Assay

This is a general protocol based on common methodologies for assessing P-gp inhibition.[9][10][11]

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Include a positive control (e.g., verapamil) and a negative control (vehicle).

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for 60-90 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Add fresh medium (with or without this compound) and incubate for another 60-120 minutes to allow for drug efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp mediated efflux.

Protocol 3: Autophagy Flux Assay using mCherry-GFP-LC3 Reporter

This protocol is based on the use of tandem fluorescent-tagged LC3 to monitor autophagy flux.[2][12]

  • Cell Transfection/Transduction: Use cells stably expressing the mCherry-GFP-LC3 reporter.

  • Compound Treatment: Treat the cells with this compound for the desired time period. Include a positive control (e.g., rapamycin (B549165) or starvation) and a negative control (vehicle).

  • Cell Imaging: Acquire images using a confocal microscope. Autophagosomes will appear as yellow puncta (mCherry and GFP colocalization), while autolysosomes will appear as red puncta (mCherry only, as GFP is quenched in the acidic environment of the lysosome).

  • Quantification: Quantify the number of yellow and red puncta per cell. An increase in red puncta relative to yellow puncta indicates an increase in autophagic flux. Alternatively, the ratio of red to green fluorescence can be quantified using flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action on MDR Cells J3 This compound Pgp P-glycoprotein (P-gp) J3->Pgp Inhibits Chemo Chemotherapeutic Drug Pgp->Chemo Effluxes Cell Cancer Cell Pgp->Cell Chemo->Cell Enters

Caption: Mechanism of this compound in reversing P-glycoprotein mediated multidrug resistance.

G cluster_1 PI3K/Akt/NF-κB Signaling Pathway Inhibition J3 This compound PI3K PI3K J3->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Inflammation NFkB->Proliferation

Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.

G cluster_2 Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check1 Verify Compound Concentration & Reagents Start->Check1 Check2 Assess Cell Health & Passage Number Check1->Check2 Check3 Rule out Assay Artifacts Check2->Check3 Result Hypothesize Mechanism (e.g., Off-target effect) Check3->Result

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Isolating Jatrophane 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Jatrophane 3 during its isolation.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the isolation and purification of this compound, offering potential solutions and preventative measures.

Question 1: After initial column chromatography, my fractions containing this compound show multiple spots on TLC analysis, indicating low purity. What should I do?

Answer: This is a common issue when dealing with complex natural product extracts. The initial chromatographic step often serves as a preliminary fractionation. To improve purity, a multi-step purification strategy is highly recommended. Consider the following:

  • Orthogonal Chromatography: Employ a secondary chromatographic technique that separates compounds based on a different principle. For instance, if you initially used Normal-Phase (NP) chromatography (e.g., silica (B1680970) gel), a subsequent Reversed-Phase (RP) HPLC step can be very effective.[1]

  • Gradient Elution Optimization: If you are already using HPLC, optimizing the gradient elution profile can enhance resolution between this compound and closely eluting impurities. A shallower gradient around the elution time of your target compound can improve separation.

  • Alternative Stationary Phases: Explore different stationary phases. If C18 is not providing adequate separation in RP-HPLC, consider a phenyl-hexyl or cyano-propyl column, which offer different selectivities.

Question 2: My this compound sample co-elutes with a persistent impurity, even after multiple chromatographic steps. How can I resolve this?

Answer: Co-elution of compounds with very similar polarities is a significant challenge. Here are several approaches to tackle this:

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can provide excellent resolution.[1] The distinct bands can be scraped, and the compound of interest can be extracted with a suitable solvent.

  • Crystallization: If your partially purified this compound is in a solid form, attempting crystallization can be a powerful purification method.[1] This technique separates molecules based on their ability to form a crystal lattice, which can be highly specific. Experiment with different solvent systems (e.g., slow evaporation from a binary solvent mixture like dichloromethane/hexane (B92381) or methanol (B129727)/water).[2]

  • Chemical Derivatization: In some challenging cases, you might consider temporarily derivatizing your this compound to alter its polarity, allowing for chromatographic separation from the impurity. The original compound can then be regenerated. This is an advanced technique and should be approached with caution to ensure the reaction is reversible and does not affect the integrity of your compound.

Question 3: I am experiencing low recovery of this compound after the final purification step. What are the potential causes and solutions?

Answer: Low recovery can be attributed to several factors throughout the purification workflow.

  • Adsorption onto Stationary Phase: Highly polar compounds can irreversibly adsorb to silica gel in normal-phase chromatography. Ensure the column is properly deactivated or consider using a less active stationary phase like alumina. In RP-HPLC, acidic silanols can interact with certain compounds; using an end-capped column or adding a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase can mitigate this.

  • Compound Instability: Jatrophanes, being diterpenes, can be sensitive to heat, light, and pH extremes.[3][4] Ensure that solvent evaporation is conducted at low temperatures (e.g., using a rotary evaporator with a water bath set to 30-40°C). Protect your samples from direct light, especially during long processing times.

  • Sample Handling Losses: Minimize the number of transfer steps. Ensure complete dissolution and transfer of your sample at each stage. Rinse vials and glassware with the appropriate solvent to recover any residual material.

Question 4: How do I choose the right solvent system for the purification of this compound?

Answer: Solvent selection is critical for successful chromatographic separation.

  • Initial Scouting: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. A good solvent system will result in a retention factor (Rf) of 0.2-0.4 for your target compound and show good separation from impurities.

  • Common Systems for Jatrophanes: For normal-phase chromatography on silica gel, mixtures of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane, acetone) are commonly used. For reversed-phase chromatography, gradients of water and acetonitrile (B52724) or methanol are typical.[1]

  • Solvent Purity: Always use high-purity (e.g., HPLC grade) solvents to avoid introducing impurities into your sample.

Data Presentation

The following table summarizes various chromatographic techniques that can be employed for the purification of this compound, based on methods used for similar jatrophane diterpenoids.[1]

TechniqueStationary PhaseTypical Mobile Phase System (Gradient)Application
Vacuum Liquid Chromatography (VLC)Silica GelStep gradient from non-polar (e.g., Hexane) to polar (e.g., Ethyl Acetate, Methanol)Initial fractionation of crude extract
Preparative Thin-Layer Chromatography (TLC)Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol mixturesSmall-scale purification of semi-pure fractions
Normal-Phase HPLC (NP-HPLC)Silica, Diol, or CyanoHexane/Isopropanol or Hexane/Ethyl AcetateFine purification of non-polar to moderately polar compounds
Reversed-Phase HPLC (RP-HPLC)C18 or C8Acetonitrile/Water or Methanol/WaterFinal purification step for moderately polar to polar compounds

Experimental Protocols

Detailed Protocol for Multi-Step Chromatographic Purification of this compound

This protocol outlines a general procedure for isolating this compound from a crude plant extract, starting with initial fractionation by Vacuum Liquid Chromatography (VLC) followed by purification using High-Performance Liquid Chromatography (HPLC).

1. Initial Fractionation by Vacuum Liquid Chromatography (VLC)

  • Preparation of the VLC Column:

    • Select a sintered glass funnel of appropriate size for the amount of crude extract.

    • Pack the funnel with silica gel 60 (particle size 40-63 µm) as a slurry in hexane.

    • Gently tap the funnel to ensure even packing and remove air bubbles.

    • Apply a gentle vacuum to settle the bed and remove excess solvent.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel (dry loading method) by dissolving the extract in a minimal amount of a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent completely.

    • Carefully layer the dried, sample-adsorbed silica onto the top of the packed VLC column.

  • Elution:

    • Elute the column with a step gradient of increasing polarity. Start with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 95:5, 90:10, 80:20, 50:50, 0:100), and finally with methanol.

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify those containing this compound.

    • Combine the fractions that show a high concentration of the target compound.

2. Purification by Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Evaporate the solvent from the combined VLC fractions containing this compound.

    • Dissolve the residue in a small volume of the initial mobile phase (e.g., 50:50 acetonitrile/water).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, e.g., 4.6 x 250 mm (analytical) or a corresponding preparative column.

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Gradient Program: Start with a mobile phase composition that retains this compound on the column (e.g., 50% B). Linearly increase the concentration of B over 30-40 minutes to a final concentration that elutes the compound (e.g., 95% B). Hold for 5 minutes before returning to the initial conditions for re-equilibration.

    • Flow Rate: 1 mL/min for analytical or scaled up accordingly for preparative.

    • Detection: UV detector, wavelength determined by the UV absorbance maximum of this compound.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Mandatory Visualization

G cluster_start Initial State cluster_troubleshooting Troubleshooting Workflow cluster_outcome Outcome start Low Purity of this compound after Initial Chromatography check_tlc Analyze by TLC/HPLC: Are impurities baseline separated? start->check_tlc multi_column Implement Multi-Column Chromatography (e.g., NP -> RP-HPLC) check_tlc->multi_column No optimize_hplc Optimize HPLC Conditions (e.g., gradient, flow rate, column) check_tlc->optimize_hplc Partially check_coelution Persistent Co-elution? multi_column->check_coelution optimize_hplc->check_coelution crystallization Attempt Crystallization check_coelution->crystallization Yes end_node High Purity this compound check_coelution->end_node No prep_tlc Use Preparative TLC crystallization->prep_tlc Fails crystallization->end_node Success prep_tlc->end_node Success

Caption: Troubleshooting workflow for improving the purity of this compound.

References

"Jatrophane 3" minimizing off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jatrophane diterpenes. The information provided is intended to help minimize potential off-target effects and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are jatrophane diterpenes and what is their primary mechanism of action?

A1: Jatrophane diterpenes are a large and structurally diverse class of natural compounds isolated from plants of the Euphorbiaceae family.[1][2] They possess a characteristic bicyclic or tricyclic carbon skeleton.[1][3] Their biological activities are broad, including anti-inflammatory, antiviral, and cytotoxic effects.[1][2] A significant mechanism of action for many jatrophanes is the modulation of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1][2][4] Some jatrophanes have also been shown to influence signaling pathways such as the PI3K/Akt/NF-κB pathway.[5][6]

Q2: I am observing unexpected cytotoxicity in my non-cancerous cell line. Could this be an off-target effect of the jatrophane diterpene I am using?

A2: Yes, this is possible. While many jatrophane diterpenes are investigated for their cytotoxic effects against cancer cells, off-target cytotoxicity in non-cancerous cells can occur.[7] It is crucial to determine the therapeutic index of the specific jatrophane compound you are using. We recommend performing a dose-response curve on your specific non-cancerous cell line to determine the concentration at which off-target cytotoxicity becomes a concern.

Q3: My results are inconsistent across different batches of the jatrophane diterpene. What could be the cause?

A3: Inconsistencies between batches can arise from several factors:

  • Purity and Stability: Jatrophane diterpenes are natural products and their isolation and purification can be challenging, potentially leading to variations in purity between batches. These compounds may also be sensitive to light, temperature, and pH. Ensure you are sourcing your compounds from a reputable supplier and storing them according to their recommendations.

  • Structural Variations: There is a vast structural diversity among jatrophane diterpenes.[1][3][8] Even minor differences in the chemical structure can lead to significant changes in biological activity.[1] Confirm the precise structure and isomeric purity of your compound if possible.

Q4: I am not observing the expected reversal of multidrug resistance in my cancer cell line. What are some potential reasons?

A4: If you are not seeing the expected MDR reversal, consider the following:

  • Cell Line Specificity: The expression and activity of P-glycoprotein can vary significantly between different cancer cell lines.[5] The efficacy of a jatrophane diterpene as an MDR modulator may be cell-line dependent.

  • Compound Concentration: The concentration of the jatrophane diterpene is critical. An insufficient concentration may not be enough to effectively inhibit P-gp. Conversely, a very high concentration could induce off-target effects that mask the desired outcome. A thorough dose-response experiment is recommended.

  • Experimental Protocol: Ensure that your experimental setup is optimized for assessing MDR reversal. This includes appropriate incubation times and the use of a suitable P-gp substrate for the efflux assay.

Troubleshooting Guides

Problem: High background signal or non-specific binding in cellular assays.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the treatment media for any signs of precipitation. If observed, try dissolving the compound in a different solvent or at a lower concentration.
Non-specific Cellular Interactions Include appropriate controls, such as vehicle-only treated cells and cells treated with a known inactive analogue if available.
Assay Interference Some jatrophane diterpenes may autofluoresce or interfere with colorimetric assays. Run a control with the compound alone (no cells) to check for assay interference.
Problem: Difficulty in replicating published findings.
Possible Cause Troubleshooting Step
Differences in Experimental Conditions Carefully compare your protocol with the published methodology. Pay close attention to cell line passage number, media composition, and incubation times.
Subtle Structural Differences in the Compound As mentioned in the FAQs, minor structural variations can have a large impact. If possible, obtain the exact same compound from the same source as the original study.
Data Interpretation Re-evaluate your data analysis methods to ensure they align with the original publication.

Experimental Protocols

Key Experiment: P-glycoprotein (P-gp) Efflux Assay

This protocol outlines a general method to assess the P-gp inhibitory activity of a jatrophane diterpene using a fluorescent P-gp substrate like Rhodamine 123.

Methodology:

  • Cell Culture: Culture a P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its corresponding parental cell line (e.g., MCF-7) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the jatrophane diterpene for 1-2 hours. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and a vehicle control.

  • Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and incubate for a specified time (e.g., 30-60 minutes).

  • Efflux Period: Remove the substrate-containing media and replace it with fresh media containing the jatrophane diterpene (or controls). Incubate for an additional period to allow for substrate efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths. Increased intracellular fluorescence in the presence of the jatrophane diterpene indicates P-gp inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (P-gp expressing & parental) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_incubation Pre-incubation with Jatrophane Diterpene cell_seeding->compound_incubation substrate_loading Add P-gp Substrate (e.g., Rhodamine 123) compound_incubation->substrate_loading efflux Efflux Period substrate_loading->efflux measurement Measure Intracellular Fluorescence efflux->measurement data_analysis Data Analysis measurement->data_analysis signaling_pathway Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis

References

Technical Support Center: Jatrophane Diterpenes in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is "Jatrophane 3" and where can I source it?

A1: "this compound" is a specific jatrophane diterpene polyester.[3] It is listed by chemical suppliers with the CAS number 210108-87-5.[2][3] For sourcing, you would need to contact chemical suppliers that specialize in natural products and reference its CAS number.

Q2: I cannot find a recommended in vivo starting dosage for this compound. What should I do?

A2: The absence of published in vivo studies for a specific compound is a common challenge. The recommended approach is to conduct a dose-range-finding (DRF) study. You can base your initial dose range on data from structurally similar jatrophane diterpenes that have been studied in vivo. For example, some jatrophane diterpenes have been evaluated for gastroprotective effects at doses up to 100 mg/kg. However, it is crucial to start with much lower doses in a DRF study and carefully monitor for any signs of toxicity.

Q3: What are the known biological activities of jatrophane diterpenes that I should be aware of when designing my in vivo study?

A3: Jatrophane diterpenes exhibit a wide range of biological activities.[4] Many are known as potent inhibitors of P-glycoprotein (P-gp), which can affect the multidrug resistance of cancer cells.[4][5][6] Other reported activities include anti-inflammatory, anti-HIV, cytotoxic, and anti-osteoporotic effects.[4][7] Jatrophone, a well-known jatrophane diterpene, has been shown to inhibit cancer cell proliferation through the PI3K/Akt/NF-κB pathway.[8] When designing your study, consider these potential activities as they may influence your experimental outcomes and the endpoints you choose to measure.

Q4: What are common challenges when working with jatrophane diterpenes in vivo?

A4: A significant challenge with many diterpenes is their limited solubility in aqueous solutions suitable for in vivo administration. This can impact bioavailability and lead to variability in experimental results. It is often necessary to develop a suitable vehicle formulation, which may include solvents like DMSO, ethanol, or Cremophor EL, but these must be used at concentrations that are non-toxic to the animals.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable effect at the tested dosage. - Insufficient dosage.- Poor bioavailability due to formulation issues.- Rapid metabolism of the compound.- The chosen animal model is not appropriate.- If no toxicity was observed, consider a dose-escalation study.- Re-evaluate the formulation. Consider using solubility enhancers or a different vehicle.- Conduct pharmacokinetic studies to determine the compound's half-life and bioavailability.- Ensure the biological activity you are measuring is relevant to the animal model.
Unexpected toxicity or adverse events. - The compound may have off-target effects.- The vehicle used for administration may be causing toxicity.- The dose is too high.- Immediately stop the study and perform a necropsy to identify the cause of toxicity.- Run a vehicle-only control group to rule out vehicle-related toxicity.- Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).
High variability in results between animals. - Inconsistent administration of the compound.- Poor solubility and precipitation of the compound in the dosing solution.- Genetic or physiological differences within the animal cohort.- Ensure all personnel are properly trained in the administration technique.- Prepare fresh dosing solutions for each experiment and visually inspect for any precipitation.- Increase the number of animals per group to improve statistical power.

Experimental Protocols

While a specific protocol for "this compound" is not available, a general methodology for an in vivo study with a novel jatrophane diterpene is provided below. This should be adapted based on the specific research question and the results of preliminary studies.

Objective: To evaluate the in vivo efficacy of a jatrophane diterpene in a relevant disease model.

Materials:

  • Jatrophane diterpene

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Animal model (e.g., specific mouse or rat strain relevant to the disease)

  • Standard laboratory equipment for animal handling and substance administration.

Procedure:

  • Dose-Range-Finding (DRF) Study:

    • Administer single doses of the jatrophane diterpene to small groups of animals at increasing concentrations.

    • Monitor animals for clinical signs of toxicity for at least 72 hours.

    • Determine the Maximum Tolerated Dose (MTD).

  • Efficacy Study:

    • Divide animals into groups (e.g., vehicle control, positive control, and different dose levels of the jatrophane diterpene).

    • Administer the compound or vehicle according to the study design (e.g., daily, once a week) and route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitor relevant efficacy endpoints throughout the study.

    • At the end of the study, collect tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods.

Visualizations

Experimental Workflow

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Efficacy Study cluster_2 Data Analysis DRF Study Dose-Range-Finding (Determine MTD) PK Study Pharmacokinetic Study (Optional) DRF Study->PK Study Animal Model Select Animal Model DRF Study->Animal Model Formulation Formulation Development (Solubility & Stability) Formulation->DRF Study Grouping Animal Grouping & Randomization Animal Model->Grouping Dosing Compound Administration Grouping->Dosing Monitoring Monitor Efficacy Endpoints Dosing->Monitoring Collection Tissue/Blood Collection Monitoring->Collection Analysis Statistical Analysis Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: General workflow for in vivo studies of jatrophane diterpenes.

Hypothetical Signaling Pathway

Given that some jatrophane diterpenes are known to inhibit the PI3K/Akt/NF-κB pathway, the following diagram illustrates this hypothetical mechanism of action.

G Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription

Caption: Hypothetical inhibition of the PI3K/Akt/NF-κB pathway by a jatrophane diterpene.

References

"Jatrophane 3" dealing with autofluorescence in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jatrophane 3, your solution for managing autofluorescence in imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what causes it in my samples?

A1: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, which can interfere with the detection of your specific fluorescent signal.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[1][3][4] The fixation method used can also contribute to autofluorescence; for instance, aldehyde-based fixatives like formalin and glutaraldehyde (B144438) are known to generate fluorescent products.[1][3]

Q2: How can I determine if the background signal in my images is due to autofluorescence?

A2: To identify autofluorescence, you should include an unstained control sample in your experiment.[1][3][5] This sample should be processed in the same way as your experimental samples but without the addition of any fluorescent probes or antibodies.[1][3][5] If you observe a significant background signal in this unstained sample when viewed under the fluorescence microscope, it is likely due to autofluorescence.[6]

Q3: What is this compound and how does it work to reduce autofluorescence?

A3: this compound is a novel chemical agent designed to quench autofluorescence from various sources in fixed tissue and cell preparations. Its mechanism of action involves binding to the molecular components responsible for autofluorescence, thereby reducing their ability to emit light upon excitation. This leads to a significant improvement in the signal-to-noise ratio in your fluorescence imaging.

Q4: When should I use this compound in my experimental workflow?

A4: this compound treatment is typically performed after the fixation and permeabilization steps but before the primary antibody incubation in immunofluorescence protocols. For general fluorescent staining, it should be applied after fixation and before the addition of the fluorescent dye. Applying it at this stage ensures that the autofluorescence is quenched before the specific signal is introduced.

Q5: Is this compound compatible with all fluorophores?

A5: this compound has been tested for compatibility with a wide range of commonly used fluorophores. However, as with any quenching agent, it is recommended to test its effect on the signal intensity of your specific fluorophore. A comparison of the signal intensity in a sample treated with this compound versus an untreated sample is advisable during protocol optimization.

Troubleshooting Guides

Problem 1: I still observe significant autofluorescence after treating my samples with this compound.

  • Q: Did you use the optimal concentration of this compound?

    • A: The recommended concentration of this compound may need to be optimized depending on the tissue type and fixation method. Try increasing the concentration in a step-wise manner to find the optimal level for your specific sample.

  • Q: Was the incubation time sufficient?

    • A: For dense or thick tissue sections, the standard incubation time might not be enough. Consider increasing the incubation time to allow for better penetration of this compound into the tissue.

  • Q: Is the source of autofluorescence particularly strong?

    • A: Some tissues, like the pancreas or aged brain tissue, have very high levels of autofluorescence from sources like lipofuscin.[4][7] In such cases, a combination of this compound treatment with other methods, such as photobleaching or using far-red fluorophores, might be necessary.[1][5][8]

Problem 2: My specific fluorescent signal is weak after this compound treatment.

  • Q: Could this compound be quenching my fluorophore?

    • A: While designed to be broadly compatible, some minor quenching of the specific signal can occur.[9] You can test this by comparing a stained sample with and without this compound treatment. If quenching is observed, you can try reducing the incubation time with this compound or slightly increasing the concentration of your fluorescent probe.

  • Q: Was the this compound solution properly removed?

    • A: Inadequate washing after this compound treatment can leave residual quencher that might interfere with subsequent antibody or dye binding. Ensure you perform the recommended number of wash steps with PBS.

Problem 3: I see precipitates or artifacts in my images after using this compound.

  • Q: Was the this compound solution clear before use?

    • A: this compound should be fully dissolved to form a clear solution. If you observe any precipitates in the stock or working solution, it should be filtered through a 0.2 µm filter before application to your samples.

  • Q: Could the precipitates be from interactions with other reagents?

    • A: Ensure that all previous reagents have been thoroughly washed off before applying this compound. Interactions with residual fixatives or buffers could potentially lead to precipitation.

Data Presentation

Table 1: Comparative Effectiveness of Autofluorescence Quenching Methods

Quenching AgentTarget Autofluorescence SourceEffectivenessPotential Side Effects
This compound Aldehyde-induced, Collagen, ElastinHighMinimal; potential for slight signal reduction with some fluorophores.
Sodium BorohydrideAldehyde-inducedModerate to HighVariable success; can damage tissue integrity.[3][5][9]
Sudan Black BLipofuscin, GeneralHighCan introduce background in the red and far-red channels.[4][10][11]
UV PhotobleachingGeneralModerateCan damage tissue and target epitopes.[9]

Table 2: this compound Compatibility with Common Fluorophores

FluorophoreExcitation (nm)Emission (nm)Signal Reduction with this compound (Hypothetical)
DAPI358461< 5%
Alexa Fluor 488495519< 10%
TRITC557576< 8%
Alexa Fluor 647650668< 5%

Experimental Protocols

Protocol for Autofluorescence Quenching with this compound

This protocol is intended for use on formalin- or paraformaldehyde-fixed tissue sections or cultured cells.

  • Sample Preparation:

    • For paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

    • For frozen sections or cultured cells, proceed after fixation and permeabilization.

  • Antigen Retrieval (if applicable):

    • Perform antigen retrieval as required for your specific antibody.

  • This compound Incubation:

    • Prepare a fresh working solution of this compound in PBS according to the product datasheet.

    • Incubate the samples in the this compound working solution for 10-20 minutes at room temperature, protected from light.

  • Washing:

    • Wash the samples thoroughly with PBS (3 times for 5 minutes each) to remove the this compound solution.

  • Blocking and Staining:

    • Proceed with your standard immunofluorescence or fluorescent staining protocol, starting with the blocking step.

Mandatory Visualization

troubleshooting_workflow Troubleshooting Workflow for this compound Application start Start: High Background Observed is_autofluorescence Is it autofluorescence? (Check unstained control) start->is_autofluorescence jatrophane3_treatment Apply this compound (Follow standard protocol) is_autofluorescence->jatrophane3_treatment Yes non_specific_binding Investigate Non-specific Antibody Binding is_autofluorescence->non_specific_binding No eval_background Evaluate Background Signal jatrophane3_treatment->eval_background background_reduced Background Reduced (Proceed with imaging) eval_background->background_reduced Yes background_persists Background Persists eval_background->background_persists No optimize_conc Optimize this compound Concentration/Incubation Time background_persists->optimize_conc other_methods Consider Alternative Methods (e.g., different fluorophores, photobleaching) background_persists->other_methods optimize_conc->eval_background

Caption: A troubleshooting workflow for identifying and mitigating autofluorescence using this compound.

experimental_workflow Experimental Workflow for this compound start Start: Fixed & Permeabilized Sample antigen_retrieval Antigen Retrieval (if necessary) start->antigen_retrieval jatrophane3_incubation This compound Incubation (10-20 min at RT) antigen_retrieval->jatrophane3_incubation wash1 Wash with PBS (3 x 5 min) jatrophane3_incubation->wash1 blocking Blocking Step (e.g., with serum) wash1->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Secondary Antibody (Fluorophore-conjugated) wash2->secondary_ab wash3 Final Wash secondary_ab->wash3 mounting Mount and Coverslip wash3->mounting imaging Fluorescence Imaging mounting->imaging

Caption: A streamlined experimental workflow incorporating this compound for autofluorescence quenching.

References

Technical Support Center: Jatrophane 3 Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Jatrophane 3, a complex diterpene. The information is tailored for researchers, scientists, and drug development professionals working with similar natural products.

Frequently Asked Questions (FAQs) & Troubleshooting

High-Performance Liquid Chromatography (HPLC) Method Validation

  • Question: My HPLC chromatogram for a this compound reference standard shows a broad or tailing peak. What are the likely causes and solutions?

    • Answer: Peak broadening or tailing for complex diterpenes like this compound can stem from several factors. A common issue is the interaction of the analyte with active sites on the silica (B1680970) backbone of the column. To troubleshoot this, consider the following:

      • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound. Minor adjustments can significantly impact peak shape.

      • Column Choice: You may be using an inappropriate column. For jatrophane diterpenes, a C18 column is often a good starting point.[1]

      • Sample Solvent: The solvent used to dissolve the sample should be of a similar or weaker elution strength than the mobile phase to prevent peak distortion.

      • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may resolve the issue.

  • Question: I'm observing a drifting baseline during my gradient HPLC analysis of a this compound extract. How can I fix this?

    • Answer: Baseline drift in gradient elution is often related to the mobile phase or the detector.

      • Mobile Phase Purity: Use only HPLC-grade solvents and additives. Impurities in the mobile phase can cause the baseline to drift as the solvent composition changes.

      • Inadequate Mixing: Ensure your mobile phase components are thoroughly mixed and degassed to prevent compositional changes during the run.

      • Column Equilibration: The column may not be sufficiently equilibrated with the initial mobile phase conditions. Increase the equilibration time before each injection.

      • Detector Lamp: The detector lamp may be nearing the end of its life and causing instability.

  • Question: My recovery values for this compound spiked into a plant matrix are consistently low. What steps can I take to improve recovery?

    • Answer: Low recovery from complex plant matrices is often due to matrix effects, where other components in the extract interfere with the analysis.

      • Sample Clean-up: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis.

      • Extraction Solvent: The choice of extraction solvent is critical. Ensure it efficiently extracts this compound from the plant material while minimizing the co-extraction of interfering substances.

      • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that does not contain this compound. This can help to compensate for matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

  • Question: I'm not seeing a peak for this compound in my GC-MS analysis, or the peak is very small. What could be the problem?

    • Answer: Jatrophane diterpenes are often non-volatile or thermally labile, which can make GC-MS analysis challenging.

      • Derivatization: this compound may require derivatization to increase its volatility and thermal stability.

      • Injector Temperature: The injector temperature might be too high, causing the compound to degrade before reaching the column. Conversely, if the temperature is too low, the compound may not volatilize. Optimization of the injector temperature is crucial.

      • Column Choice: A non-polar column, such as a DB-5, is often suitable for terpene analysis. However, the choice will depend on the specific derivatization agent used.

  • Question: My GC-MS chromatogram of a this compound extract is very complex, with many co-eluting peaks. How can I improve the separation?

    • Answer: The complexity of plant extracts often leads to challenging separations.

      • Temperature Program: Optimize the GC oven temperature program. A slower temperature ramp can improve the resolution of closely eluting compounds.

      • Sample Preparation: As with HPLC, a thorough sample clean-up is essential to remove interfering matrix components.

      • Selective Ion Monitoring (SIM): Instead of scanning for all ions (full scan mode), use SIM mode to monitor only the characteristic ions of this compound. This will significantly improve selectivity and reduce the appearance of interfering peaks.

General Method Validation

  • Question: How do I perform a forced degradation study for this compound to establish the stability-indicating nature of my HPLC method?

    • Answer: A forced degradation study involves subjecting the drug substance to stress conditions to produce degradation products.[2] For this compound, this would typically involve:

      • Acid and Base Hydrolysis: Treat solutions of this compound with dilute hydrochloric acid and sodium hydroxide.

      • Oxidation: Expose a solution of this compound to hydrogen peroxide.

      • Thermal Stress: Heat a solid sample or a solution of this compound.

      • Photolytic Stress: Expose a solution of this compound to UV light. The goal is to achieve partial degradation (around 5-20%). The stressed samples are then analyzed by HPLC to ensure that the degradation product peaks are well-resolved from the main this compound peak.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of jatrophane-related compounds based on published methods. These values can serve as a benchmark for your own method validation.

Table 1: HPLC-DAD Method Validation Parameters for Jatrophane-related Diterpenes

Validation ParameterTypical Acceptance Criteria (ICH Q2(R1))Example Data[1]
Linearity (r²) ≥ 0.99> 0.99
Accuracy (% Recovery) 80 - 120%102 - 108%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2%< 2.5%
- Intermediate Precision (Inter-day)≤ 3%< 4.5% (retention time), < 10.5% (peak area)
Limit of Detection (LOD) S/N ratio ≥ 3:1Not specified
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1Not specified

Table 2: System Suitability Parameters for HPLC Analysis

ParameterTypical Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between analyte and nearest peak
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Experimental Protocols

1. Sample Preparation from Plant Material for HPLC and GC-MS Analysis

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Grinding: Grind dried plant material to a fine powder.

  • Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and acetone) at room temperature.[3]

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Solvent-Solvent Partitioning (for clean-up):

    • Suspend the concentrated extract in a methanol/water mixture.

    • Partition against a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.

    • The methanol/water phase, enriched with diterpenoids, can be further purified.

  • Solid-Phase Extraction (SPE) (for further clean-up):

    • Pass the diterpenoid-rich fraction through a C18 SPE cartridge.

    • Wash with a polar solvent to remove highly polar impurities.

    • Elute this compound with a less polar solvent.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase (for HPLC) or a suitable volatile solvent (for GC-MS).

2. HPLC-DAD Method for the Analysis of this compound

This protocol is based on a validated method for similar diterpenoids and serves as a starting point.[1]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., AccQ-Tag, 4.6 x 150 mm, 4 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 50% B to 100% B over 35 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. GC-MS Method for the Analysis of this compound (with Derivatization)

This is a general protocol that will likely require optimization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (if necessary):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat at a specified temperature (e.g., 70°C) for a set time to ensure complete reaction.

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C (optimize as needed).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-600) for initial identification, then switch to SIM for quantification.

Visualizations

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow for this compound cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Documentation Method_Development Method Development (HPLC/GC-MS) Select_Parameters Select Validation Parameters (ICH Q2 R1) Method_Development->Select_Parameters Define_Purpose Define Intended Purpose (e.g., Assay, Impurity) Define_Purpose->Method_Development Specificity Specificity (Forced Degradation) Select_Parameters->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Complete Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report HPLC_Troubleshooting_Tree HPLC Troubleshooting for this compound Analysis cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_baseline Baseline Issues Start Problem Observed in Chromatogram Peak_Shape Poor Peak Shape? Start->Peak_Shape RT_Shift Retention Time Shift? Start->RT_Shift Baseline_Issue Baseline Problem? Start->Baseline_Issue Tailing_Broad Tailing or Broad Peak Peak_Shape->Tailing_Broad Yes Split_Peak Split Peak Peak_Shape->Split_Peak Split Sol_Tailing Adjust Mobile Phase pH Check Sample Solvent Use Guard Column Tailing_Broad->Sol_Tailing Sol_Split Column Contamination? Inlet Frit Blocked? Sample Overload? Split_Peak->Sol_Split Drifting_RT Drifting RT RT_Shift->Drifting_RT Drifting Variable_RT Variable RT RT_Shift->Variable_RT Variable Sol_Drifting Insufficient Column Equilibration Temperature Fluctuation Drifting_RT->Sol_Drifting Sol_Variable Inconsistent Mobile Phase Prep Pump Malfunction/Leaks Variable_RT->Sol_Variable Drift Drifting Baseline Baseline_Issue->Drift Drift Noise Noisy Baseline Baseline_Issue->Noise Noise Sol_Drift Contaminated Mobile Phase Detector Lamp Issue Drift->Sol_Drift Sol_Noise Air Bubbles in System Loose Fittings Noise->Sol_Noise

References

Technical Support Center: Investigating Jatrophane Diterpenes in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jatrophane diterpenes. The information is based on available preclinical research and aims to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are planning to investigate a novel jatrophane diterpene for its potential to reduce chemotherapy-induced toxicity in an animal model. What is the existing evidence for this application?

Currently, there is limited direct evidence in the scientific literature specifically demonstrating that jatrophane diterpenes reduce the toxicity of other therapeutic agents in animal models. Most research has focused on their potential as anticancer agents and their ability to reverse multidrug resistance (MDR) in cancer cells.[1][2][3] Some studies have noted that certain jatrophane derivatives exhibit low intrinsic toxicity compared to standard chemotherapeutic drugs like verapamil.[4] However, this is different from the compound actively reducing the toxicity of another drug. Researchers should consider this lack of direct evidence when designing their experimental plan.

Q2: We are observing poor solubility of our jatrophane diterpene isolate in aqueous solutions for our in vitro assays. What are the recommended solvents?

Poor aqueous solubility is a common challenge with many diterpenes.[5][6] For in vitro experiments, jatrophane diterpenes are typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For animal studies, formulation strategies such as the use of co-solvents, cyclodextrins, or nanoparticle-based delivery systems may be necessary to improve bioavailability and reduce precipitation at the injection site.[7]

Q3: We are not observing the expected level of cytotoxicity with our jatrophane compound in our cancer cell line. What could be the reason?

Several factors could contribute to lower-than-expected cytotoxicity:

  • Cell Line Specificity: The cytotoxic effects of jatrophane diterpenes can be highly cell-line dependent. Some cell lines may be inherently resistant to the compound's mechanism of action.

  • Compound Stability: Jatrophane diterpenes can be unstable in certain conditions. Ensure proper storage of the compound (typically at -20°C or -80°C in a dry, dark environment) and minimize freeze-thaw cycles. The stability in your specific assay medium and conditions should also be considered.

  • P-glycoprotein (P-gp) Expression: Some cancer cell lines have high levels of P-glycoprotein, a drug efflux pump that can actively remove the jatrophane diterpene from the cell, thereby reducing its intracellular concentration and cytotoxic effect.[8]

  • Assay Duration and Endpoint: The incubation time might be insufficient for the compound to induce a cytotoxic response. Consider performing a time-course experiment. The choice of cytotoxicity assay (e.g., MTT, LDH, apoptosis assays) can also influence the results.

Q4: We are interested in the multidrug resistance (MDR) reversal activity of a jatrophane diterpene. What is the proposed mechanism of action?

Jatrophane diterpenes are believed to reverse MDR primarily by inhibiting the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[3][8] The proposed mechanisms include:

  • Direct Inhibition: The jatrophane molecule may act as a competitive or non-competitive inhibitor of P-gp, directly blocking its ability to bind and transport chemotherapeutic drugs out of the cell.[9]

  • Stimulation of P-gp ATPase Activity: Some jatrophane derivatives have been shown to stimulate the ATPase activity of P-gp.[9][10] This may seem counterintuitive, but it is thought that this interaction ultimately interferes with the efficient efflux of the chemotherapeutic agent.

  • Downregulation of P-gp Expression: Some studies suggest that certain jatrophane diterpenes can downregulate the expression of P-gp, possibly through the inhibition of signaling pathways like the PI3K/Akt/NF-κB pathway.[9][11]

Troubleshooting Guides

Problem: Inconsistent results in in vitro cytotoxicity or MDR reversal assays.

Possible Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Reduce the final concentration of the jatrophane diterpene. - Increase the final concentration of the solubilizing agent (e.g., DMSO), ensuring it remains within the non-toxic range for your cells.
Cell Culture Conditions - Ensure consistent cell passage number and confluency at the time of treatment. - Regularly test for mycoplasma contamination. - Maintain stable incubator conditions (temperature, CO2, humidity).
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of the treatment medium to ensure equal distribution to all wells.

Problem: Unexpected toxicity or adverse effects in animal models.

Possible Cause Troubleshooting Steps
Vehicle Toxicity - Administer the vehicle alone to a control group of animals to assess its toxicity. - Explore alternative, less toxic vehicle formulations.
Compound-Induced Irritation - Some compounds from the Euphorbiaceae family, the source of many jatrophane diterpenes, are known to be irritants.[12] - Observe the injection site for signs of inflammation or necrosis. - Consider alternative routes of administration (e.g., oral gavage instead of intraperitoneal injection if appropriate for the compound's properties).
Off-Target Effects - Conduct a thorough literature review for any known off-target effects of similar compounds. - Perform a dose-response study to identify the maximum tolerated dose (MTD). - Include comprehensive histopathological analysis of major organs in your study design.

Data Presentation

Table 1: In Vitro Biological Activities of Selected Jatrophane Diterpenes

CompoundCell LineAssayActivityReference
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)CytotoxicityIC50 of ~5 µM[11]
Euphodendroidin DP-gp overexpressing cellsDaunomycin Transport InhibitionOutperformed cyclosporin (B1163) by a factor of 2[8]
Jatrophane Diterpene (Compound 6)Drug-resistant cancer cellsMDR ReversalHigher chemo reversal effects and lower toxicity compared to verapamil[4]
Jatrophane Derivatives (Compounds 19, 25, 26)HepG2/ADR, MCF-7/ADRMDR ModulationGreater chemoreversal ability and less cytotoxicity than tariquidar[13]
Component I (mixture of 8 jatrophane diterpenes)MCF-7/ADR, HCT-8/TMDR ReversalSuperior efficacy and lower toxicity compared to other fractions[9]

Note: IC50 values and other quantitative measures can vary significantly between different studies and experimental conditions.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the jatrophane diterpene stock solution in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the jatrophane diterpene. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

General Protocol for In Vitro MDR Reversal Assay (Rhodamine 123 Efflux Assay)

  • Cell Seeding and Treatment: Seed P-gp overexpressing cells in a 96-well plate. Treat the cells with the jatrophane diterpene at non-toxic concentrations for a specified period. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Rhodamine 123 Loading: Add Rhodamine 123, a fluorescent P-gp substrate, to all wells and incubate to allow for cellular uptake.

  • Efflux Period: Remove the Rhodamine 123-containing medium and add fresh medium (with or without the jatrophane diterpene). Incubate to allow for P-gp-mediated efflux of Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Compare the intracellular fluorescence in cells treated with the jatrophane diterpene to that in untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Mandatory Visualizations

G Proposed Mechanism of P-gp Inhibition by Jatrophane Diterpenes cluster_0 Jatrophane Jatrophane Diterpene Pgp P-glycoprotein (P-gp) Jatrophane->Pgp Binds to P-gp Chemo Chemotherapeutic Drug Pgp->Chemo Efflux Blocked ADP ADP + Pi Pgp->ADP Intracellular Intracellular Chemo->Intracellular Accumulation Cell_Membrane Cell Membrane Extracellular Extracellular ATP ATP ATP->Pgp Energy for Efflux

Caption: P-gp Inhibition by Jatrophane Diterpenes.

G Jatrophone-Mediated Inhibition of the PI3K/Akt/NF-κB Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Inhibits Apoptosis Apoptosis Jatrophone->Apoptosis Induces Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits

Caption: Jatrophone's Effect on PI3K/Akt/NF-κB.

G Experimental Workflow for In Vitro Screening of Jatrophane Diterpenes start Start isolate Isolate/Synthesize Jatrophane Diterpene start->isolate solubility Solubility & Stability Testing isolate->solubility cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) solubility->cytotoxicity mdr_reversal MDR Reversal Assay (e.g., Rhodamine 123 Efflux) cytotoxicity->mdr_reversal mechanistic Mechanistic Studies (e.g., Western Blot for PI3K/Akt pathway) mdr_reversal->mechanistic end End mechanistic->end

Caption: In Vitro Screening Workflow.

References

Technical Support Center: Synthesis of Jatrophane Pl-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers engaged in the synthesis of Jatrophane Pl-3, a complex diterpene with promising biological activities, including the inhibition of P-glycoprotein, which is implicated in multidrug resistance in cancer.[1][2]

Disclaimer: As of late 2025, a complete total synthesis of Jatrophane Pl-3 has not been reported in peer-reviewed literature. The following information is a compilation and logical extension of published synthetic routes for key fragments of Pl-3 and related jatrophane diterpenes. The proposed overall synthesis represents a viable but as-yet unpublished strategy.

Frequently Asked Questions (FAQs)

Q1: What is Jatrophane Pl-3 and why is its synthesis important?

A1: Jatrophane Pl-3 is a structurally intricate macrocyclic diterpene isolated from Euphorbia platyphyllos.[1][2] Its synthesis is of significant interest to the scientific community due to its potent biological properties, particularly its ability to inhibit the P-glycoprotein (P-gp) efflux pump.[1][2] Overexpression of P-gp is a common mechanism by which cancer cells develop resistance to chemotherapy. By inhibiting P-gp, Jatrophane Pl-3 could potentially restore the efficacy of conventional anticancer drugs, making it a valuable target for drug development.

Q2: What are the main challenges in the total synthesis of Jatrophane Pl-3?

A2: The primary challenges in the synthesis of Jatrophane Pl-3 and other related diterpenes include:

  • Stereocontrol: The molecule possesses numerous stereocenters that must be set with high precision.

  • Macrocyclization: Forming the large, strained 12-membered ring is often a low-yielding and challenging step.

  • Fragment Coupling: The convergence of complex and highly functionalized molecular fragments can be problematic, with potential for low yields and side reactions.

  • Functional Group Compatibility: The synthesis involves a variety of sensitive functional groups that require careful protection and deprotection strategies.

Q3: What are the key strategic reactions in the synthesis of Jatrophane Pl-3 fragments?

A3: The synthesis of the "eastern" and "western" fragments of Pl-3, as reported in the literature, employs several key reactions:

  • For the Eastern Fragment: A diastereoselective SmI₂-mediated Reformatsky reaction is a crucial step for setting key stereocenters.[2][3][4]

  • For the Western Fragment: The synthesis often involves stereoselective reductions and alkylations to build the functionalized cyclopentane (B165970) core.

  • For Fragment Coupling and Macrocyclization: Strategies for similar jatrophane diterpenes have utilized B-alkyl Suzuki-Miyaura cross-coupling to connect fragments and ring-closing metathesis (RCM) to form the macrocycle.[5][6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of a proposed synthesis of Jatrophane Pl-3.

Diastereoselective SmI₂-mediated Reformatsky Reaction (Eastern Fragment)
Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity 1. Impure or wet reagents/solvents. 2. Incorrect reaction temperature. 3. Suboptimal chiral auxiliary on the bromide fragment.1. Ensure all reagents and THF are rigorously dried and degassed. 2. Maintain a stable low temperature (-78 °C) throughout the addition and reaction time. 3. Verify the enantiopurity of the starting materials for the chiral auxiliary.
Low Yield 1. Incomplete formation or instability of the samarium enolate. 2. Competing side reactions (e.g., reduction of the aldehyde). 3. Inefficient quenching of the reaction.1. Use freshly prepared or titrated SmI₂ solution. 2. Add the solution of bromide and aldehyde slowly to the SmI₂ solution to maintain a low concentration of the reactants. 3. Quench the reaction at low temperature before warming to room temperature.
Formation of Pinacol Coupling Byproduct Excess SmI₂ or presence of impurities that promote radical coupling of the aldehyde.Use the minimum effective amount of SmI₂ (typically 2.5 equivalents). Ensure high purity of the aldehyde starting material.
B-alkyl Suzuki-Miyaura Cross-Coupling (Proposed Fragment Coupling)
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion/No Reaction 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Steric hindrance around the coupling partners.1. Use a pre-activated palladium catalyst or screen different palladium sources and ligands. 2. Choose an appropriate base (e.g., Cs₂CO₃, K₃PO₄) and solvent system to facilitate transmetalation. 3. Consider a less sterically hindered borane (B79455) or halide coupling partner if modularity allows.
Homocoupling of Fragments 1. Presence of oxygen. 2. Suboptimal reaction conditions.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen). 2. Optimize the reaction temperature and time; prolonged reaction times can sometimes lead to increased side products.
Protodeboronation of the Borane Fragment Presence of water or protic impurities in the reaction mixture.Use rigorously dried solvents and reagents. Consider using a boronic ester, which can be more stable than the corresponding boronic acid.
Ring-Closing Metathesis (RCM) (Proposed Macrocyclization)
Problem Possible Cause(s) Suggested Solution(s)
Formation of Dimers/Oligomers High concentration of the diene precursor.Employ high-dilution conditions by adding the diene precursor slowly via a syringe pump to a solution of the catalyst.
Catalyst Decomposition 1. Presence of impurities in the substrate. 2. High reaction temperature.1. Ensure the diene precursor is highly purified. 2. Use a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst. Optimize for the lowest effective temperature.
Low or No Conversion 1. Steric hindrance around the double bonds. 2. Inappropriate catalyst choice.1. This is a common challenge with highly substituted dienes. Consider a different macrocyclization strategy if RCM proves ineffective. 2. Screen a variety of metathesis catalysts (e.g., Grubbs I, II, III; Hoveyda-Grubbs I, II).

Quantitative Data Presentation

The following table summarizes reported yields for the synthesis of the eastern fragment of Pl-3 and provides estimated yields for the proposed subsequent steps.

Reaction Stage Key Transformation Reported/Estimated Yield Reference
Eastern Fragment Synthesis Diastereoselective SmI₂-mediated Reformatsky Reaction68%[4]
Eastern Fragment Synthesis Overall Yield (9 steps from D-ribose)Good overall yield[3]
Western Fragment Synthesis Overall Yield (multi-step)Not explicitly stated for Pl-3 fragment-
Proposed Fragment Coupling B-alkyl Suzuki-Miyaura Cross-Coupling40-60% (estimated)-
Proposed Macrocyclization Ring-Closing Metathesis (RCM)30-50% (estimated)-
Proposed Final Steps Deprotection and Functionalization70-80% (estimated)-

Experimental Protocols

Protocol 1: Synthesis of the Eastern Fragment of Pl-3

This protocol is adapted from the work of Rinner and coworkers and focuses on the key diastereoselective SmI₂-mediated Reformatsky reaction.[3][4]

Step 1: Preparation of Aldehyde and Bromide Precursors The aldehyde and bromide fragments are synthesized from D-ribose through multi-step sequences involving standard protecting group manipulations, oxidations, and reductions as detailed in the supporting information of the source literature.[4]

Step 2: Diastereoselective SmI₂-mediated Reformatsky Reaction

  • In a flame-dried Schlenk flask under an argon atmosphere, add a 0.1 M solution of SmI₂ in THF (10 mmol, 2.5 equiv.).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve the bromide fragment (4.41 mmol, 1.1 equiv.) and the aldehyde fragment (4.01 mmol, 1.0 equiv.) in freshly distilled and degassed THF.

  • Slowly add the solution of the bromide and aldehyde to the SmI₂ solution at -78 °C via cannula over 1 hour.

  • Stir the reaction mixture at -78 °C for an additional hour.

  • Quench the reaction at -78 °C by the sequential addition of saturated aqueous sodium thiosulfate (B1220275) and saturated aqueous sodium bicarbonate.

  • Allow the biphasic mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired β-hydroxy ester.

Protocol 2: Proposed Ring-Closing Metathesis for Macrocyclization

This is a general, proposed protocol based on common practices for challenging macrocyclizations.

  • In a flame-dried, three-neck round-bottom flask equipped with a condenser and a syringe pump, add the Grubbs 2nd generation catalyst (0.1 equiv.) and degassed, anhydrous dichloromethane (B109758) to achieve a final reaction concentration of ~0.001 M.

  • Heat the solution to reflux.

  • Dissolve the highly purified diene precursor (1.0 equiv.) in degassed, anhydrous dichloromethane.

  • Add the diene solution to the refluxing catalyst solution via a syringe pump over a period of 8-12 hours.

  • After the addition is complete, allow the reaction to reflux for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by adding ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel to isolate the macrocyclic product.

Visualizations

Proposed Synthetic Workflow for Jatrophane Pl-3

G cluster_eastern Eastern Fragment Synthesis cluster_western Western Fragment Synthesis cluster_coupling Fragment Coupling & Macrocyclization (Proposed) d_ribose_e D-Ribose aldehyde_e Aldehyde Fragment d_ribose_e->aldehyde_e bromide_e Bromide Fragment d_ribose_e->bromide_e reformatsky SmI2-mediated Reformatsky Reaction aldehyde_e->reformatsky bromide_e->reformatsky eastern_frag Eastern Fragment reformatsky->eastern_frag suzuki Suzuki-Miyaura Cross-Coupling eastern_frag->suzuki start_w Chiral Pool Starting Material western_frag Western Fragment start_w->western_frag Multi-step Synthesis western_frag->suzuki diene Linear Diene Precursor suzuki->diene rcm Ring-Closing Metathesis (RCM) diene->rcm macrocycle Protected Pl-3 Macrocycle rcm->macrocycle deprotection Deprotection & Final Functionalization macrocycle->deprotection pl3 Jatrophane Pl-3 deprotection->pl3

Caption: Proposed synthetic workflow for Jatrophane Pl-3.

Representative Signaling Pathway for Jatrophane Diterpenes

While the specific signaling pathway for Pl-3 has not been elucidated, related jatrophanes, such as jatrophone, have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/NF-κB pathway.[8]

G jatrophane Jatrophane Diterpene (e.g., Jatrophone) pi3k PI3K jatrophane->pi3k inhibits akt Akt pi3k->akt activates nfkb NF-κB akt->nfkb activates nucleus Nucleus nfkb->nucleus translocates to proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation promotes transcription of genes involved in

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophanes.

References

Jatrophane 3 Mass Spectrometry Fragmentation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) analysis of Jatrophane 3 and related diterpenoids.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the mass spectrometric analysis of this compound.

Issue 1: Weak or Absent Molecular Ion Peak [M+H]⁺

A weak or non-existent molecular ion peak is a common challenge in the analysis of jatrophane diterpenes. Several factors can contribute to this issue.

Question: Why is the molecular ion peak for this compound weak or absent in my mass spectrum?

Answer: This can be due to several factors:

  • In-source Fragmentation: this compound may be fragmenting within the ion source before reaching the mass analyzer. This is a common occurrence with complex molecules.[1]

  • Poor Ionization Efficiency: The settings of your ion source may not be optimal for this compound.

  • Incorrect Mass Range: The mass spectrometer's scan range may not be set to include the expected m/z of the molecular ion.

Troubleshooting Steps:

Action Rationale Expected Outcome
Reduce Ion Source Temperature Lowering the temperature can minimize thermal degradation and in-source fragmentation.An increase in the intensity of the molecular ion peak relative to fragment ions.
Use a Softer Ionization Technique If available, switching from a high-energy ionization method to a softer one can reduce fragmentation.Preservation of the intact molecular ion.
Optimize Cone/Fragmentor Voltage Reducing the cone or fragmentor voltage can decrease the energy of ions entering the mass spectrometer, thus reducing in-source fragmentation.Enhanced molecular ion signal.
Adjust Mobile Phase pH For ESI, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can promote protonation and improve ionization efficiency.[1]Increased signal intensity for [M+H]⁺.
Verify Mass Range Ensure the selected mass range on the instrument is appropriate for the expected molecular weight of this compound.The molecular ion, if present, will be observed within the scanned range.

Issue 2: Unexpected or Unidentifiable Fragments in the MS/MS Spectrum

The presence of unexpected fragments can complicate data interpretation and compound identification.

Question: My MS/MS spectrum of this compound shows fragments that I cannot attribute to its structure. What could be the cause?

Answer: This issue often arises from one of the following:

  • Co-eluting Impurities: Another compound with a similar mass-to-charge ratio may be eluting from the chromatography column at the same time as this compound.

  • Sample Contamination: Contaminants introduced during sample preparation can lead to extraneous peaks.

  • Complex Fragmentation Pathways: Diterpenes can undergo complex rearrangements and fragmentations that are not immediately obvious.

Troubleshooting Steps:

Action Rationale Expected Outcome
Improve Chromatographic Separation A longer gradient, a different column, or a smaller particle size can help separate co-eluting species.A cleaner MS/MS spectrum containing only fragments of this compound.
Analyze a Blank Sample Injecting a blank solvent run can help identify peaks originating from the solvent or system contamination.Identification of background ions that can be excluded from analysis.
Review Sample Preparation Carefully examine all solvents, reagents, and materials used for potential sources of contamination.Elimination of contaminant peaks in subsequent analyses.
Consult Literature on Related Compounds The fragmentation patterns of other jatrophane or lathyrane diterpenes can provide clues to the fragmentation of this compound.A better understanding of potential fragmentation pathways and the identity of observed fragments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation patterns for jatrophane diterpenes?

A1: While specific data for this compound is limited in publicly available literature, analysis of related jatrophane and other diterpenoid esters from Euphorbia species suggests common fragmentation pathways. These often involve the neutral loss of acyl groups (e.g., acetate, tiglate, benzoate) and cleavage of the macrocyclic core.

Q2: What typical neutral losses should I look for in the MS/MS spectrum of a jatrophane ester?

A2: Jatrophane diterpenes are often polyacylated.[2] Therefore, look for neutral losses corresponding to these ester groups. Common neutral losses include:

Neutral Loss (Da) Corresponding Group
42Acetyl (C₂H₂O)
60Acetic Acid (C₂H₄O₂)
82Tiglyl (C₅H₆O)
100Tiglic Acid (C₅H₈O₂)
104Benzoyl (C₇H₄O)
122Benzoic Acid (C₇H₆O₂)

Q3: What collision energy (CE) is appropriate for the MS/MS analysis of this compound?

A3: The optimal collision energy will depend on the specific instrument and the desired degree of fragmentation. It is recommended to perform a collision energy ramp experiment to determine the ideal CE for observing both the precursor ion and key fragment ions. Start with a low CE (e.g., 10-15 eV) and gradually increase it to observe the fragmentation pattern.

Experimental Protocols

Recommended LC-MS/MS Method for Jatrophane Diterpene Analysis

This protocol is a general guideline based on methods used for the analysis of diterpenoids from Euphorbia species.[3][4]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage over 15-20 minutes to elute the compounds.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

    • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²) or targeted MS/MS.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).

    • Collision Energy (for MS/MS): Ramped or stepped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Visualizations

Jatrophane_MS_Troubleshooting start Start: Mass Spec Analysis of this compound issue Problem Encountered start->issue weak_ion Weak/Absent Molecular Ion issue->weak_ion e.g. unexpected_frags Unexpected Fragments issue->unexpected_frags e.g. in_source_frag Check for In-source Fragmentation weak_ion->in_source_frag ionization_eff Optimize Ionization Efficiency weak_ion->ionization_eff coelution Investigate Co-eluting Impurities unexpected_frags->coelution contamination Check for Sample Contamination unexpected_frags->contamination solution1 Reduce Source Temp & Cone Voltage in_source_frag->solution1 solution2 Adjust Mobile Phase & Use Softer Ionization ionization_eff->solution2 solution3 Improve LC Separation coelution->solution3 solution4 Run Blanks & Review Sample Prep contamination->solution4 end Successful Analysis solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for common mass spectrometry issues with this compound.

Jatrophane_Fragmentation_Pathway M_H [this compound + H]⁺ (Precursor Ion) loss_acyl1 Neutral Loss of Acyl Group 1 M_H->loss_acyl1 CID fragment1 [M+H - Acyl₁]⁺ loss_acyl1->fragment1 loss_acyl2 Neutral Loss of Acyl Group 2 fragment1->loss_acyl2 fragment2 [M+H - Acyl₁ - Acyl₂]⁺ loss_acyl2->fragment2 core_frag Cleavage of Diterpene Core fragment2->core_frag core_fragment_ions Characteristic Core Fragments core_frag->core_fragment_ions

Caption: Generalized fragmentation pathway for a polyacylated jatrophane diterpene.

References

Technical Support Center: Jatrophane 3 NMR Data Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing NMR data acquisition parameters for Jatrophane 3 and related diterpenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approach for high-quality NMR data.

Troubleshooting Guide

This section addresses specific issues that may arise during the NMR data acquisition of this compound.

Issue 1: Low Signal-to-Noise (S/N) Ratio in ¹³C NMR Spectra

Quaternary carbons and other carbons with long relaxation times in complex molecules like this compound often exhibit low signal intensity.

ParameterSuboptimal SettingOptimized SettingRationale
Pulse Angle 90° (zg pulse program)30° (e.g., zg30 or zgdc30)A 30° pulse allows for a shorter relaxation delay between scans without saturating signals, improving the S/N ratio over a given experiment time.[1]
Relaxation Delay (d1) < 1 second2-5 secondsThis compound has multiple quaternary carbons with long T₁ relaxation times. A longer d1 ensures these carbons fully relax, leading to a stronger signal.
Acquisition Time (aq) < 1 second1-1.5 secondsA longer acquisition time can improve digital resolution, which helps in resolving closely spaced signals.[1]
Number of Scans (ns) < 1024≥ 2048 (or as needed)Increasing the number of scans is a direct way to improve the S/N ratio, which is often necessary for ¹³C NMR of complex natural products.

Issue 2: Poor Resolution and Peak Overlap in ¹H NMR Spectra

The complex structure of this compound can lead to significant signal overlap in the ¹H NMR spectrum, making interpretation difficult.

Parameter / TechniqueSuboptimal ApproachOptimized ApproachRationale
Solvent Choice Standard CDCl₃ onlyTesting various deuterated solvents (e.g., Benzene-d₆, Acetone-d₆, Methanol-d₄)Different solvents can induce changes in chemical shifts, potentially resolving overlapping signals.
Acquisition Time (aq) 1-2 seconds3-4 secondsA longer acquisition time improves the resolution of the spectrum by decreasing the digital line width.[2]
Temperature Room temperatureElevated temperature (e.g., 30-45 °C)Increasing the temperature can decrease the solvent viscosity and may alter the conformation of the molecule, leading to sharper signals and improved resolution.
2D NMR Experiments 1D ¹H onlyAcquisition of COSY, HSQC, and HMBC spectraThese experiments resolve proton signals into a second dimension, providing crucial connectivity information that helps to assign even overlapping signals.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for a standard ¹H NMR experiment for this compound?

A1: For a standard ¹H experiment on a 400-600 MHz spectrometer, the following parameters are a good starting point:

  • Pulse Program: zg30 (for multiple scans)[2]

  • Pulse Angle: 30°

  • Spectral Width (sw): 12-16 ppm

  • Acquisition Time (aq): 3-4 seconds[2]

  • Relaxation Delay (d1): 1.5-2 seconds[2]

  • Number of Scans (ns): 8-16 (adjust for concentration)

Q2: How can I ensure the signals from quaternary carbons are visible in my ¹³C NMR spectrum of this compound?

A2: To enhance the signals of quaternary carbons, you should use a pulse program with a smaller flip angle (e.g., 30°) and a longer relaxation delay (2-5 seconds) to allow for complete T₁ relaxation. Increasing the number of scans significantly will also be necessary. Utilizing a pulse program that includes Nuclear Overhauser Enhancement (NOE) will also help to increase the signal intensity of carbons attached to protons.[1]

Q3: My HSQC and HMBC spectra are showing artifacts or weak cross-peaks. What can I do?

A3: For HSQC and HMBC experiments on complex molecules like this compound, optimization is key.

  • HSQC: Ensure the one-bond coupling constant (¹J_CH) is correctly set. For sp³ carbons, this is typically around 145 Hz, while for sp² carbons it is closer to 160 Hz. Using an average value of 150-155 Hz is often a good compromise.

  • HMBC: The long-range coupling constant (ⁿJ_CH) is usually set to 8-10 Hz. If you are looking for longer-range correlations, you may need to adjust this value. The choice of acquisition and processing parameters can have a dramatic effect on the signal/noise of HMBC spectra.

  • For both experiments, ensure proper calibration of the 90° pulse for both ¹H and ¹³C.

Q4: What is the recommended order for acquiring NMR data for a new jatrophane diterpene?

A4: A logical workflow is crucial for efficient structure elucidation.

  • ¹H NMR: Provides an initial overview of the proton environment.

  • ¹³C NMR with DEPT/APT: Identifies the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • COSY: Establishes proton-proton coupling networks.

  • HSQC: Correlates protons to their directly attached carbons.[3]

  • HMBC: Reveals long-range proton-carbon correlations, which are essential for connecting different structural fragments.[3]

  • NOESY/ROESY: Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.

Experimental Protocols

Protocol 1: Standard ¹³C NMR Data Acquisition for this compound

  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of CDCl₃.

  • Spectrometer Setup: Tune and match the probe for ¹³C.

  • Parameter Setup (starting points):

    • Pulse Program: zgdc30 (or equivalent with proton decoupling)

    • Pulse Angle: 30°

    • Spectral Width (sw): ~200 ppm

    • Acquisition Time (aq): 1.0-1.5 s[1]

    • Relaxation Delay (d1): 2.0 s[1]

    • Number of Scans (ns): 128 (increase as needed for better S/N)[1]

  • Acquisition: Start the experiment.

  • Processing: Apply a line broadening of 1.0 Hz before Fourier transformation.

Visualizations

NMR_Optimization_Workflow Workflow for Optimizing this compound NMR Acquisition cluster_1D 1D NMR Acquisition cluster_Troubleshooting_1D 1D Troubleshooting cluster_Optimization_Actions Optimization Actions cluster_2D 2D NMR Acquisition H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Check_Resolution Check ¹H Resolution/ Signal Overlap H1_NMR->Check_Resolution Check_SN Check ¹³C S/N C13_NMR->Check_SN Optimize_H1 Optimize ¹H: - Increase aq - Change Solvent - Adjust Temperature Check_Resolution->Optimize_H1 Optimize_C13 Optimize ¹³C: - Use 30° Pulse - Increase d1 - Increase ns Check_SN->Optimize_C13 Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) Optimize_H1->Acquire_2D Optimize_C13->Acquire_2D start Start start->H1_NMR

Caption: Logical workflow for NMR data acquisition and optimization for this compound.

Troubleshooting_Pathway Troubleshooting Common NMR Issues cluster_H1 ¹H NMR Issues cluster_C13 ¹³C NMR Issues cluster_Solutions Solutions Start Initial Spectrum Acquired Poor_Res Poor Resolution/ Peak Overlap Start->Poor_Res Low_SN_H1 Low S/N Start->Low_SN_H1 Low_SN_C13 Low S/N (esp. Quaternary C) Start->Low_SN_C13 Missing_Peaks Missing Peaks Start->Missing_Peaks Sol_Res Increase aq Change Solvent Elevate Temperature Poor_Res->Sol_Res Address Sol_SN_H1 Increase ns Check Concentration Low_SN_H1->Sol_SN_H1 Address Sol_SN_C13 Increase d1 & ns Use 30° Pulse Low_SN_C13->Sol_SN_C13 Address Sol_Missing Check d1 is sufficient (5 x T₁) Increase ns Missing_Peaks->Sol_Missing Address

Caption: Decision pathway for troubleshooting common NMR data acquisition problems.

References

Validation & Comparative

A Comparative Analysis of Jatrophane 3 and Other Jatrophane Diterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Jatrophane 3 against other notable jatrophane diterpenoids. This document synthesizes experimental data on their biological activities, including cytotoxicity, multidrug resistance reversal, anti-inflammatory, and antiviral properties, and provides detailed experimental protocols for the key assays cited.

Jatrophane diterpenoids, a class of complex macrocyclic compounds primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide focuses on this compound and provides a comparative overview with other well-characterized jatrophane diterpenoids, offering a valuable resource for researchers exploring their therapeutic potential.

Chemical Structures at a Glance

This compound is a jatrophane diterpene polyester. Its chemical structure is characterized by a highly substituted macrocyclic core.

Comparative Biological Activities

The biological activities of jatrophane diterpenoids are diverse, with significant potential in oncology, virology, and inflammatory diseases. The following tables summarize the quantitative data available for this compound and other selected jatrophane diterpenoids.

Table 1: Cytotoxic Activity of Jatrophane Diterpenoids against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound Data not available--
Euphoheliophanane AACHN (Renal)< 50[1]
Caki-1 (Renal)< 50[1]
Euphoheliophanane BACHN (Renal)< 50[1]
Caki-1 (Renal)< 50[1]
Euphoheliophanane CACHN (Renal)< 50[1]
Caki-1 (Renal)< 50[1]
Jatrophane from E. esula (Comp. 4)BMM (Macrophage)4.3[2]
Jatrophane from E. esula (Comp. 7)BMM (Macrophage)2.1[2]
Jatrophane from E. esula (Comp. 11)BMM (Macrophage)4.5[2]

Note: Specific cytotoxic IC50 values for this compound against cancer cell lines were not found in the reviewed literature.

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenoids

Compound/ExtractCell LineAssayActivity MetricValueReference
Jatrophanes from E. sororiaMCF-7/ADRDoxorubicin sensitizationReversal Fold-[2]
HCT-8/TDoxorubicin sensitizationReversal Fold-[2]
Jatrophanes from E. esulaMCF-7/ADRDoxorubicin sensitizationReversal Fold2.3 - 12.9 (at 10 µM)
Jatrophanes from E. melliferaMouse Lymphoma (MDR)Rhodamine 123 effluxFAR12.1 - 82.2 (at 20-60 µM)
Human Colon Adenocarcinoma (MDR)Rhodamine 123 effluxFAR5.1 - 5.5 (at 20 µM)

Table 3: Anti-inflammatory Activity of Jatrophane Diterpenoids

CompoundCell LineAssayIC50 (µM)Reference
Jatrophane from J. curcas (Comp. 5)RAW264.7NO Production16.86 - 32.49
Jatrophane from J. curcas (Comp. 8)RAW264.7NO Production16.86 - 32.49
Jatrophane from J. curcas (Comp. 9)RAW264.7NO Production16.86 - 32.49
Jatrophane from J. curcas (Comp. 10)RAW264.7NO Production16.86 - 32.49
Jatrophane from J. curcas (Comp. 11)RAW264.7NO Production16.86 - 32.49
Jatrophane from J. curcas (Comp. 13)RAW264.7NO Production16.86 - 32.49

Table 4: Antiviral Activity of Jatrophane Diterpenoids

CompoundVirusCell LineEC50 (µM)Reference
Jatrophane Ester (Comp. 3)Chikungunya Virus (CHIKV)Vero0.76
HIV-1-0.34
HIV-2-0.043

Table 5: Other Biological Activities of this compound

ActivityAssaypIC50Reference
NADH Oxidase InhibitionManometric procedure5.155

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpenoids and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Treat with Jatrophane Diterpenoids A->B 24h incubation C Add MTT solution B->C 24-72h incubation D Incubate (4h, 37°C) C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

MTT Assay Workflow Diagram
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Rhodamine 123 from MDR cancer cells, which overexpress P-glycoprotein (P-gp).

Protocol:

  • Cell Seeding: Seed MDR cancer cells in a 96-well plate.

  • Compound Incubation: Incubate the cells with the jatrophane diterpenoids at various concentrations for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 (5 µM) and incubate for 1 hour.

  • Efflux: Wash the cells and incubate in a fresh medium (with or without the test compound) for 2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Increased intracellular fluorescence compared to the control indicates inhibition of P-gp-mediated efflux.

MDR_Reversal_Assay cluster_pathway P-glycoprotein Mediated Drug Efflux Pgp P-glycoprotein (P-gp) Drug_in Drug (e.g., Rhodamine 123) Influx Cell MDR Cancer Cell Drug_in->Cell Drug_out Drug Efflux Jatrophane Jatrophane Diterpenoid Jatrophane->Pgp Inhibits Cell->Drug_out P-gp mediated

Mechanism of MDR Reversal by Jatrophane Diterpenoids
Anti-inflammatory Assay (Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the jatrophane diterpenoids for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Protocol:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Incubate a known titer of the virus with serial dilutions of the jatrophane diterpenoid for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After 1 hour of adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Conclusion

References

A Comparative Analysis of Jatrophane 3 and Established Multidrug Resistance (MDR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Jatrophane 3, a naturally derived jatrophane diterpenoid, with well-characterized Multidrug Resistance (MDR) inhibitors, Verapamil and Tariquidar. The information presented is based on available experimental data to assist researchers in evaluating the potential of this compound as a novel MDR modulator.

Executive Summary

Multidrug resistance remains a significant hurdle in cancer chemotherapy, largely attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells. The development of effective MDR inhibitors to be used in combination with conventional chemotherapy is a critical area of research. Jatrophane diterpenes have emerged as a promising class of natural products with potent P-gp inhibitory activity. This guide focuses on this compound and contextualizes its potential by comparing it with the first-generation MDR inhibitor Verapamil and the third-generation inhibitor Tariquidar. While direct comparative studies under identical conditions are limited, existing data suggests that certain jatrophane diterpenoids exhibit superior P-gp inhibitory activity and lower cytotoxicity compared to these established inhibitors.

Quantitative Comparison of MDR Inhibitors

The following table summarizes the P-glycoprotein inhibitory activity of this compound and related jatrophanes in comparison to Verapamil and Tariquidar. It is important to note that the experimental conditions, such as the cell lines and substrates used, vary across studies, which may influence the absolute values.

CompoundClassCell LineAssayIC50 / EC50Source
This compound Jatrophane DiterpeneDLD1-TxR (Colon Carcinoma)P-gp Inhibition500-700 nM[1]
Jatrophane Diterpenoid (Cmpd 17) Jatrophane DiterpeneMCF-7/ADR (Breast Cancer)Doxorubicin Reversal182.17 ± 32.67 nM[2]
Jatrophane Diterpenoids (Cmpds 10 & 11) Jatrophane DiterpeneDLD1-TxR (Colon Carcinoma)P-gp InhibitionOutperformed Verapamil and Tariquidar[3]
Jatrophane Diterpenoids (Cmpds 19, 25, 26) Jatrophane DiterpeneHepG2/ADR, MCF-7/ADRChemoreversalGreater than Tariquidar[4][5]
Verapamil 1st Generation P-gp InhibitorMCF7R (Breast Cancer)Rhodamine 123 Accumulation~1-5 µM
Tariquidar 3rd Generation P-gp InhibitorMDCK (Canine Kidney)Calcein-AM Transport0.21 µM
Tariquidar 3rd Generation P-gp InhibitorMDCKRhodamine 123 Efflux0.85 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of MDR inhibitors are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the intrinsic toxicity of the compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7/ADR or DLD1-TxR) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or control vehicle for a specified period (typically 48-72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration of the compound that inhibits cell growth by 50%) is calculated.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This functional assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.

Principle: Rhodamine 123 is a fluorescent dye that is a substrate for P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in intracellular fluorescence.

Protocol:

  • Cell Preparation: MDR cancer cells (e.g., MCF-7/ADR) are harvested and washed with a suitable buffer (e.g., PBS).

  • Inhibitor Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound), a positive control (e.g., Verapamil or Tariquidar), or a vehicle control for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension (final concentration typically 1-5 µM) and incubated for a further 30-60 minutes at 37°C to allow for cellular uptake.

  • Efflux Period: The cells are then washed to remove extracellular Rhodamine 123 and resuspended in fresh, warm medium (with or without the inhibitor) and incubated for an additional 30-120 minutes to allow for efflux.

  • Fluorescence Measurement: The intracellular fluorescence of the cells is measured using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control is used to determine the percentage of P-gp inhibition. The IC50 or EC50 value (concentration of the inhibitor that causes 50% of the maximum inhibition) is then calculated.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp.

Principle: P-gp is an ATPase, and its drug transport function is coupled to ATP hydrolysis. The binding of substrates or inhibitors can modulate this ATPase activity. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Protocol:

  • Membrane Preparation: Membranes containing P-gp are prepared from P-gp-overexpressing cells or insect cells infected with a baculovirus carrying the human MDR1 cDNA.

  • Assay Reaction: The P-gp-containing membranes are incubated in an assay buffer containing ATP, MgCl₂, and an ATP-regenerating system (to maintain a constant ATP concentration).

  • Compound Addition: The test compound (e.g., this compound) is added at various concentrations. A known P-gp substrate that stimulates ATPase activity (e.g., Verapamil) can be used as a positive control.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time.

  • Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., molybdate-based assay).

  • Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the concentration of the test compound to determine its effect (stimulation or inhibition) on P-gp's ATPase activity.

Visualizing the Mechanisms and Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

MDR_Inhibition_Pathway cluster_cell Cancer Cell Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug->Pgp Binds to P-gp ADP ADP + Pi Pgp->ADP Pgp->Drug_out Efflux MDR_Inhibitor MDR Inhibitor (e.g., this compound) MDR_Inhibitor->Pgp Inhibits P-gp ATP ATP ATP->Pgp Provides Energy Drug_in Drug Influx Drug_in->Drug

Caption: Signaling pathway of P-gp mediated multidrug resistance and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays Cytotoxicity Cytotoxicity Assay (MTT) Data_Analysis Data Analysis (IC50/EC50 Determination) Cytotoxicity->Data_Analysis Pgp_Inhibition P-gp Inhibition Assay (Rhodamine 123 Efflux) Pgp_Inhibition->Data_Analysis ATPase_Activity P-gp ATPase Activity Assay ATPase_Activity->Data_Analysis Test_Compound Test Compound (this compound) MDR_Cells MDR Cancer Cells (e.g., MCF-7/ADR) Test_Compound->MDR_Cells MDR_Cells->Cytotoxicity MDR_Cells->Pgp_Inhibition MDR_Cells->ATPase_Activity Comparison Comparison with Known Inhibitors (Verapamil, Tariquidar) Data_Analysis->Comparison

Caption: General experimental workflow for evaluating MDR inhibitors.

Logical_Relationship Jatrophane3 This compound Potent_Pgp_Inhibition Potent P-gp Inhibition Jatrophane3->Potent_Pgp_Inhibition Low_Cytotoxicity Low Intrinsic Cytotoxicity Jatrophane3->Low_Cytotoxicity MDR_Reversal Effective MDR Reversal Potent_Pgp_Inhibition->MDR_Reversal Low_Cytotoxicity->MDR_Reversal Comparison Comparison MDR_Reversal->Comparison Verapamil Verapamil (1st Gen) Established_Inhibitors Established MDR Inhibitors Verapamil->Established_Inhibitors Tariquidar Tariquidar (3rd Gen) Tariquidar->Established_Inhibitors Established_Inhibitors->Comparison

Caption: Logical relationship in the comparative analysis of this compound.

Conclusion

The available evidence strongly suggests that jatrophane diterpenoids, including this compound, represent a promising class of MDR inhibitors. Several studies have demonstrated that specific jatrophanes can outperform established inhibitors like Verapamil and even the potent third-generation inhibitor Tariquidar in terms of P-gp inhibition and chemosensitization, often with the added benefit of lower intrinsic cytotoxicity. While a definitive head-to-head comparison of this compound with these inhibitors under standardized conditions is needed for a conclusive assessment, the existing data warrants further investigation into this compound and its analogues as potential clinical candidates for overcoming multidrug resistance in cancer therapy. Researchers are encouraged to consider the experimental protocols outlined in this guide for their own comparative studies.

References

Reversing the Resistance: A Comparative Analysis of Jatrophane Diterpenes in Overcoming Multidrug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. This guide provides a comprehensive comparison of the efficacy of jatrophane diterpenes, a class of natural products, against drug-resistant cancer cell lines. We present a detailed analysis of their performance against established MDR modulators and conventional chemotherapeutics, supported by experimental data and detailed protocols to aid in the evaluation and potential application of these promising compounds in oncology research and drug development.

Executive Summary

Jatrophane diterpenes have demonstrated significant potential in overcoming MDR in various cancer cell lines. Their primary mechanisms of action involve the modulation of P-glycoprotein (P-gp), a key efflux pump responsible for extruding chemotherapeutic agents from cancer cells, and the inhibition of pro-survival signaling pathways, notably the PI3K/Akt/NF-κB axis. This guide synthesizes the available quantitative data on the efficacy of specific jatrophane compounds, such as Jatrophone, and compares them with other MDR modulators. Detailed experimental methodologies and visual representations of the underlying molecular pathways are provided to offer a comprehensive resource for researchers in the field.

Quantitative Efficacy of Jatrophane Diterpenes and Comparators

The following tables summarize the cytotoxic and MDR reversal activities of selected jatrophane diterpenes in comparison to standard chemotherapeutic agents and other MDR modulators.

Table 1: Cytotoxicity (IC50) of Jatrophone and Doxorubicin in Drug-Sensitive and -Resistant Breast Cancer Cells

CompoundCell LineIC50 (µM)Reference
JatrophoneMCF-7 (Doxorubicin-sensitive)Not specified in cited abstracts
JatrophoneMCF-7/ADR (Doxorubicin-resistant)1.8[1]
DoxorubicinMCF-7Not specified in cited abstracts
DoxorubicinMCF-7/ADRNot specified in cited abstracts

MCF-7/ADR cells are a doxorubicin-resistant human breast adenocarcinoma cell line.

Table 2: Comparative Efficacy of Jatrophane Diterpenes and Verapamil (B1683045) in Reversing Multidrug Resistance

Jatrophane Derivative/ComparatorCell LineReversal Fold (RF) / Activity MetricConcentrationComparatorReference
Compound from Euphorbia sororiaMCF-7/ADRRF: 36.8210.0 µMVerapamil (RF: 13.7)[2]
Two compounds from Euphorbia esulaMCF-7/ADRRF: 12.9 and 12.310 µMVerapamil (RF: 13.7)[2]
Compound 6 from Jatropha curcasNot specifiedHigher chemo reversal effectsNot specifiedVerapamil[3]
Various JatrophanesMouse Lymphoma (MDR1-transfected)2-3 times higher efficacy (FAR)20 µMVerapamil (FAR: 12.5)[2]

Reversal Fold (RF) is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in the presence of the MDR modulator. A higher RF indicates greater reversal of resistance. FAR (Fluorescence Activity Ratio) is a measure of the inhibition of P-gp efflux activity.

Mechanism of Action: Targeting P-glycoprotein and Survival Pathways

Jatrophane diterpenes employ a dual strategy to combat multidrug resistance.

1. P-glycoprotein (P-gp) Modulation: Many jatrophane derivatives act as potent inhibitors of P-gp, the protein product of the ABCB1 gene.[2] By binding to P-gp, they competitively inhibit the efflux of a wide range of chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy.[2] Some jatrophanes have been shown to stimulate P-gp ATPase activity, which paradoxically leads to the inhibition of substrate transport.

2. Inhibition of the PI3K/Akt/NF-κB Signaling Pathway: The PI3K/Akt/NF-κB pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis. Jatrophone has been demonstrated to down-regulate the expression levels of key proteins in this pathway, including PI3K, phosphorylated Akt (p-Akt), and NF-κB, in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[1] This inhibition of pro-survival signaling contributes to the induction of apoptosis and autophagy in resistant cancer cells.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of jatrophane diterpenes are provided below.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine the cytotoxicity of compounds on cancer cells.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Jatrophone) for a specified period (e.g., 72 hours).

  • Cell Fixation: Discard the treatment medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.

  • Cell Preparation: Harvest and wash the drug-resistant cells (e.g., MCF-7/ADR) with a suitable buffer.

  • Incubation with Inhibitor: Pre-incubate the cells with the test compound (jatrophane derivative) at various concentrations for a defined period.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh medium containing the test compound. Incubate to allow for P-gp-mediated efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp efflux.

  • Data Analysis: Quantify the increase in fluorescence compared to untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the jatrophane compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for PI3K/Akt/NF-κB Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in a specific signaling pathway.

  • Cell Lysis: After treatment with the jatrophane compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PI3K, p-Akt, Akt, NF-κB, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. A representative western blot is shown in Figure 3.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Membrane Pgp P-glycoprotein (P-gp) (Efflux Pump) Chemo_out Chemotherapeutic Drug (Outside Cell) Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (Inside Cell) Chemo_out->Chemo_in Enters Cell Chemo_in->Pgp Increased_Chemo Increased Intracellular Drug Concentration Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits Apoptosis Apoptosis Increased_Chemo->Apoptosis Induces

Caption: Jatrophane diterpenes inhibit P-glycoprotein, leading to increased intracellular drug levels and apoptosis.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates GeneTranscription Gene Transcription (Survival, Proliferation) NFkB->GeneTranscription Apoptosis Apoptosis GeneTranscription->Apoptosis Inhibits Jatrophane Jatrophone Jatrophane->PI3K Inhibits Jatrophane->Akt Inhibits Jatrophane->NFkB Inhibits

Caption: Jatrophone inhibits the PI3K/Akt/NF-κB signaling pathway, promoting apoptosis in cancer cells.

G start Start: Drug-Resistant Cells treatment Treat with Jatrophane Compound start->treatment harvest Harvest Cells treatment->harvest lyse Lyse Cells & Quantify Protein harvest->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: Experimental workflow for Western Blot analysis of signaling pathway modulation by jatrophanes.

Alternative MDR Modulators: A Comparative Overview

While jatrophane diterpenes show considerable promise, it is important to consider them within the broader landscape of MDR modulators.

  • First-Generation Modulators (e.g., Verapamil, Cyclosporine A): These compounds were discovered serendipitously to have P-gp inhibitory activity. However, their clinical utility has been limited by the high concentrations required for effective MDR reversal, leading to significant off-target toxicities.[4]

  • Second-Generation Modulators (e.g., Dexverapamil, PSC-833): These are analogues of first-generation compounds, developed to have improved potency and reduced toxicity. While showing some promise in preclinical studies, their clinical success has been modest.

  • Third-Generation Modulators (e.g., Tariquidar, Zosuquidar, Elacridar): These are potent and specific P-gp inhibitors developed through rational drug design.[5][6] They exhibit high affinity for P-gp and have been evaluated in numerous clinical trials.[5][6] However, despite their potent in vitro activity, they have yet to demonstrate consistent and significant improvements in patient outcomes in late-stage clinical trials, and none are currently FDA-approved for this indication.[5][7]

Jatrophane diterpenes, as natural products, offer a unique chemical scaffold that may provide advantages in terms of novel mechanisms of action and potentially more favorable toxicity profiles. Their dual action on both P-gp and key survival pathways makes them particularly attractive candidates for further investigation.

Conclusion and Future Directions

Jatrophane diterpenes represent a promising class of natural products with the potential to overcome multidrug resistance in cancer. Their ability to modulate P-gp and inhibit the PI3K/Akt/NF-κB signaling pathway provides a multi-pronged attack on resistant cancer cells. The quantitative data presented in this guide highlights their efficacy, often comparable or superior to first-generation MDR modulators like verapamil.

Further research is warranted to fully elucidate the structure-activity relationships of various jatrophane derivatives to optimize their potency and selectivity. Head-to-head comparative studies with third-generation P-gp inhibitors in a broader range of drug-resistant cancer cell lines and in vivo models are crucial to accurately position these natural products in the landscape of MDR-reversing agents. The detailed experimental protocols provided herein should facilitate such investigations. Ultimately, the unique chemical diversity and dual mechanism of action of jatrophane diterpenes make them compelling lead compounds for the development of novel and effective therapies to combat multidrug resistance in cancer.

References

In Vivo Anticancer Activity of Jatrophane Diterpenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of jatrophone (B1672808), a representative jatrophane diterpene, against established chemotherapeutic agents, paclitaxel (B517696) and doxorubicin (B1662922). While in vivo validation for jatrophone is still emerging, this document compiles available preclinical data to offer insights into its potential as a novel anticancer compound.

Jatrophane diterpenes, a class of natural products, have garnered significant interest for their potential anticancer properties. This guide focuses on jatrophone, a specific jatrophane diterpene that has been the subject of preclinical cancer research. Its activity is compared with two widely used chemotherapy drugs, paclitaxel and doxorubicin, to provide a benchmark for its potential efficacy.

Comparative Analysis of Anticancer Activity

The following tables summarize the available data on the anticancer activity of jatrophone, paclitaxel, and doxorubicin. It is important to note that direct comparative in vivo studies for jatrophone against paclitaxel and doxorubicin are not yet publicly available. The data presented for paclitaxel and doxorubicin are from representative studies in breast cancer xenograft models to provide a relevant context for the performance of standard-of-care agents.

Table 1: In Vitro Anticancer Activity
CompoundCancer Cell LineAssayEndpointResultCitation
Jatrophone MDA-MB-231 (TNBC)Proliferation AssayIC50Not specified[1]
HCI-002 (TNBC PDX-derived)Proliferation AssayIC50Not specified[1]
MCF-7/ADR (Doxorubicin-resistant Breast Cancer)SRB AssayIC501.8 µM[2]
Paclitaxel MDA-MB-231 (TNBC)Not specifiedIC50Not specified
Doxorubicin MCF-7 (Breast Cancer)Not specifiedIC50Not specified
MCF-7/ADR (Doxorubicin-resistant Breast Cancer)MTT AssayIC5034.8 µg/mL[3]
Table 2: In Vivo Anticancer Activity (Breast Cancer Xenograft Models)
CompoundAnimal ModelCancer Cell LineDosage and AdministrationKey FindingsCitation
Jatrophone Not yet reported in publicly available literatureNot applicableNot applicableNo in vivo data available.
Paclitaxel Nude MiceMDA-MB-23115 mg/kg, intraperitoneally, daily for 5 daysStrong antitumor activity (T/C = 6.5%)
Doxorubicin Nude MiceMCF-715 mg/kg total dose (5 doses of 3 mg/kg), intravenousSignificant tumor growth inhibition[4]

Note: T/C (Treated/Control) is a common metric in preclinical oncology, where a lower percentage indicates stronger antitumor activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development and clinical application.

Jatrophone: Studies have shown that jatrophone's anticancer activity, particularly in triple-negative breast cancer (TNBC), is mediated through the inhibition of the Wnt/β-catenin signaling pathway .[1][5] This pathway is often dysregulated in cancer and plays a critical role in cell proliferation, differentiation, and survival. Jatrophone has been observed to interfere with this pathway between the receptor and β-catenin activation.[5] Another study in doxorubicin-resistant breast cancer cells suggests that jatrophone's mechanism involves the inhibition of the PI3K/Akt/NF-κB pathway , which is a key regulator of cell survival and drug resistance.[2]

.

Jatrophone Signaling Pathway Jatrophone's Mechanism of Action Jatrophone Jatrophone Wnt_Pathway Wnt/β-catenin Pathway Jatrophone->Wnt_Pathway inhibition PI3K_Pathway PI3K/Akt/NF-κB Pathway Jatrophone->PI3K_Pathway inhibition Proliferation Cell Proliferation Wnt_Pathway->Proliferation Drug_Resistance Drug Resistance PI3K_Pathway->Drug_Resistance Paclitaxel Signaling Pathway Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules stabilization Mitosis Mitosis (G2/M phase) Microtubules->Mitosis disruption Apoptosis Apoptosis Mitosis->Apoptosis arrest leads to Doxorubicin Signaling Pathway Doxorubicin's Mechanism of Action Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibition Replication_Transcription Replication & Transcription DNA->Replication_Transcription DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks inhibition of repair Apoptosis Apoptosis Replication_Transcription->Apoptosis disruption leads to DNA_Strand_Breaks->Apoptosis Experimental_Workflow General In Vivo Xenograft Workflow start Cancer Cell Culture implant Orthotopic/Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring (Calipers/Imaging) implant->tumor_growth treatment Drug Administration (e.g., i.p., i.v.) tumor_growth->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Analysis (e.g., Tumor Excision, Histology, Biomarker Analysis) data_collection->endpoint end Data Analysis & Interpretation endpoint->end

References

"Jatrophane 3" comparative analysis of neuroprotective potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the neuroprotective capabilities of jatrophane diterpenes, with a comparative analysis against established neuroprotective agents.

Disclaimer: As of late 2025, specific experimental data on the neuroprotective potential of a compound explicitly named "Jatrophane 3" (2,5,14-Triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene) is not available in the public scientific literature.[1][2] Therefore, this guide provides a comparative analysis based on the neuroprotective activities of other closely related jatrophane diterpenes, a class of compounds showing significant promise in the field of neuroprotection.[3][4] This information is compared with the well-established neuroprotective agent, Edaravone, to provide a benchmark for its potential efficacy.

Comparative Analysis of Neuroprotective Effects

The following table summarizes the available quantitative data on the neuroprotective effects of representative jatrophane diterpenes and the comparative agent, Edaravone. This allows for a side-by-side comparison of their potency and mechanisms of action in various experimental models of neurodegeneration.

Compound/AgentModel SystemKey Neuroprotective OutcomesPutative Mechanism of ActionQuantitative Data (ED₅₀/IC₅₀)
Kansuinin E (Jatrophane)TrkA and TrkB expressing fibroblastsEnhanced survival of TrkA fibroblasts, mimicking Nerve Growth Factor (NGF) activity.[3]Activation of Tropomyosin receptor kinase A (TrkA) signaling.[3]ED₅₀ = 0.23 µg/mL (for TrkA fibroblast survival)[3]
Euphpepluone K (Jatrophane)Human microglia cells (HM Cherry-GFP-LC3)Significant activation of autophagic flux and inhibition of Tau pathology.[4]Induction of autophagy.[4]Data on ED₅₀/IC₅₀ for neuroprotection not specified.
Other Jatrophanes PC12 cells (rotenone-induced and serum deprivation-induced damage)Reduced cell damage and neuroprotective activities.[3]Not fully elucidated, likely involves antioxidant and anti-apoptotic pathways.Data on ED₅₀/IC₅₀ not specified.
Edaravone mRNA-induced motor neurons (from iPS cells) with H₂O₂-induced neurotoxicityAlleviated neurite damage.[5]Activation of the GDNF/RET neurotrophic signaling pathway; free radical scavenger.[5]26% reduction in neurite length with Edaravone vs. 93% without, in the presence of 25 µM H₂O₂.[5]
Edaravone Developing rat hippocampus (propofol-induced neurotoxicity)Reduced neuroapoptosis and neuroinflammation.Activation of the mBDNF/TrkB/PI3K pathway.Significantly decreased cleaved caspase-3 levels.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis, providing a framework for the replication and validation of these findings.

Neuroprotection Assay in PC12 Cells
  • Objective: To assess the protective effects of jatrophane diterpenes against neurotoxin-induced cell death in a neuronal-like cell line.

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).

  • Protocol:

    • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

    • Differentiation: For differentiation, cells are seeded onto collagen-coated plates and treated with 50-100 ng/mL NGF for 5-7 days.

    • Compound Treatment: Differentiated PC12 cells are pre-treated with various concentrations of the test jatrophane diterpene for 24 hours.

    • Induction of Neurotoxicity: Following pre-treatment, cells are exposed to a neurotoxin such as rotenone (B1679576) (to model Parkinson's disease) or subjected to serum deprivation (to model oxidative stress and apoptosis) for a further 24 hours.

    • Assessment of Cell Viability: Cell viability is quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control (untreated, non-toxin exposed) cells.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.

Autophagic Flux Assay in Microglia Cells
  • Objective: To measure the ability of jatrophane diterpenes to induce autophagy, a key cellular process for clearing aggregated proteins in neurodegenerative diseases.

  • Cell Line: Human microglia cells stably expressing the tandem fluorescent mCherry-GFP-LC3 protein (HM mCherry-GFP-LC3).[4]

  • Protocol:

    • Cell Culture: HM mCherry-GFP-LC3 cells are maintained in appropriate culture medium.

    • Compound Treatment: Cells are treated with the test jatrophane diterpene (e.g., Euphpepluone K) at various concentrations for a specified period (e.g., 24 hours).

    • Flow Cytometry Analysis: Cells are harvested, washed, and analyzed by flow cytometry. The GFP and mCherry fluorescence intensities are measured. An increase in the mCherry/GFP fluorescence ratio indicates an increase in autophagic flux, as the GFP signal is quenched in the acidic environment of the lysosome following autophagosome-lysosome fusion.

  • Data Analysis: The mean fluorescence intensities are used to calculate the autophagic flux, which is represented as the fold change compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of jatrophane diterpenes and comparative agents are often mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective potential.

G Proposed Neuroprotective Signaling Pathway of Jatrophane Diterpenes Jatrophane Jatrophane Diterpenes PKC Protein Kinase C (PKC) Jatrophane->PKC Activation TrkA TrkA Receptor Jatrophane->TrkA Activation (e.g., Kansuinin E) Autophagy Autophagy Induction PKC->Autophagy Tau Tau Pathology Inhibition Autophagy->Tau Neuroprotection Neuroprotection Tau->Neuroprotection NGF NGF-like Activity TrkA->NGF NGF->Neuroprotection

Caption: Proposed signaling pathways for the neuroprotective effects of jatrophane diterpenes.

G General Experimental Workflow for Neuroprotective Potential Assessment cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) PreTreatment Pre-treatment with Jatrophane Compound CellCulture->PreTreatment Toxin Induction of Neurotoxicity (e.g., Rotenone, H₂O₂) PreTreatment->Toxin Viability Cell Viability Assays (MTT, LDH) Toxin->Viability Mechanism Mechanistic Studies (e.g., Western Blot, PCR) Viability->Mechanism AnimalModel Animal Model of Neurodegeneration Treatment Compound Administration AnimalModel->Treatment Behavior Behavioral Tests Treatment->Behavior Histo Histological Analysis Behavior->Histo

Caption: A generalized workflow for the preclinical evaluation of neuroprotective compounds.

References

Cross-Validation of Experimental Findings for Jatrophane 3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Jatrophane 3, a jatrophane diterpene with potential applications in overcoming multidrug resistance (MDR) in cancer. Due to the limited availability of direct comparative studies, this document synthesizes findings from various sources to offer a cross-validation of its experimental performance against relevant alternatives. The alternatives include other jatrophane diterpenes, the well-characterized P-glycoprotein (P-gp) inhibitor Verapamil (B1683045), and the widely used chemotherapeutic drug Paclitaxel.

Executive Summary

This compound, with the chemical name 2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene, is a natural product isolated from species of the Euphorbiaceae family, such as Jatropha curcas.[1][2] Like other jatrophane diterpenes, it has been investigated for a range of biological activities, most notably for its potential to reverse multidrug resistance in cancer cells.[3][4][5][6][7] MDR is a significant challenge in oncology, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

This guide will delve into the experimental data available for this compound and its comparators, focusing on cytotoxicity and P-gp inhibition. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Data Presentation: Comparative Performance Metrics

The following tables summarize the available quantitative data for this compound and its alternatives. It is crucial to note that the data presented is compiled from different studies, which may employ varied experimental conditions, cell lines, and methodologies. Therefore, direct comparisons should be made with caution.

Table 1: Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ValueSource / Comments
This compound Not explicitly reported in a comparative studyData not availableFurther research is needed to establish specific IC50 values in relevant cancer cell lines.
Other Jatrophane DiterpenesVarious cancer cell linesVaries significantly depending on the specific jatrophane and cell line. For example, some show moderate cytotoxicity with IC50 values in the micromolar range.[8]The cytotoxic effects of jatrophanes are diverse and structure-dependent.
PaclitaxelMCF-7 (drug-sensitive breast cancer)~3.94 - 7.5 nM[9][10] The IC50 can vary based on the specific assay conditions and duration of exposure.
PaclitaxelMCF-7/ADR (doxorubicin-resistant breast cancer)~101.45 nM - 1000 nM[9][11] Demonstrates significant resistance in P-gp overexpressing cells.
VerapamilNot typically used for direct cytotoxicity in this contextN/APrimarily used as a P-gp inhibitor to sensitize resistant cells to chemotherapeutics.

Table 2: P-glycoprotein (P-gp) Inhibition and MDR Reversal

CompoundAssayCell LineKey FindingsSource / Comments
This compound Multidrug resistance reversal activityNot explicitly reported in a comparative studyGeneral studies suggest jatrophanes are potent MDR modulators.[1]Specific quantitative data on the reversal fold or IC50 for P-gp inhibition for this compound is needed.
Other Jatrophane DiterpenesRhodamine 123 exclusion assayMouse lymphoma cells, COLO 320Some rearranged jatrophanes are more active than Verapamil.[12]The MDR reversal activity is a common feature of the jatrophane class.[3][4][5][6][7]
VerapamilRhodamine 123 exclusion assayMCF-7/ADREffectively increases intracellular accumulation of P-gp substrates.[13][14][15]A first-generation P-gp inhibitor, often used as a positive control. Its clinical use is limited by cardiovascular side effects.[3]
PaclitaxelN/AN/APaclitaxel is a substrate of P-gp, not an inhibitor.Its efficacy is reduced in cells overexpressing P-gp.

Experimental Protocols

To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are outlined below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

P-gp Inhibition Assessment: Rhodamine 123 Exclusion Assay

This assay measures the ability of a compound to inhibit the efflux function of P-gp using the fluorescent substrate Rhodamine 123.

Principle: Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors will block this efflux, leading to an accumulation of Rhodamine 123 and an increase in intracellular fluorescence.

Protocol:

  • Cell Preparation: Harvest drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cells and adjust the cell suspension to 1 x 10^6 cells/mL.

  • Compound Incubation: Pre-incubate the cells with the test compound (e.g., this compound, Verapamil) at various concentrations for 30-60 minutes at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 (final concentration of ~1 µM) to the cell suspension and incubate for another 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity. An increase in fluorescence in the presence of the test compound indicates P-gp inhibition. The reversal fold can be calculated by comparing the fluorescence intensity with and without the inhibitor.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of its substrates and inhibitors.

Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates across the cell membrane. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released.

Protocol:

  • Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.

  • Assay Reaction: In a 96-well plate, incubate the membrane vesicles with the test compound (e.g., this compound, Verapamil) in an assay buffer containing ATP and magnesium ions at 37°C.

  • Phosphate Detection: After a set incubation time, stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Determine the vanadate-sensitive ATPase activity (P-gp specific activity) by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor). A stimulation of ATPase activity in the presence of the test compound suggests it interacts with P-gp.

Mandatory Visualization

The following diagrams illustrate key concepts related to the experimental findings.

MDR_Mechanism Mechanism of P-gp Mediated Multidrug Resistance cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ATP-Binding Cassette Transporter ADP ADP + Pi Pgp:f1->ADP Chemo_out Chemotherapeutic Drug (Effluxed) Pgp:f0->Chemo_out Efflux ATP ATP ATP->Pgp:f1 Energy Chemo_in Chemotherapeutic Drug (e.g., Paclitaxel) Chemo_in->Pgp:f0 Enters Cell

Caption: P-gp utilizes ATP to efflux chemotherapeutic drugs out of cancer cells.

Jatrophane_Inhibition Inhibition of P-gp by this compound cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ATP-Binding Cassette Transporter ADP ADP + Pi Pgp:f1->ADP Chemo_accumulated Intracellular Drug Accumulation Pgp:f0->Chemo_accumulated Efflux Blocked ATP ATP ATP->Pgp:f1 Energy Jatrophane3 This compound Jatrophane3->Pgp:f0 Inhibits Chemo_in Chemotherapeutic Drug Chemo_in->Pgp:f0 Enters Cell

Caption: this compound inhibits P-gp, leading to intracellular drug accumulation.

Experimental_Workflow Experimental workflow for evaluating this compound. start Start: Cell Culture (e.g., MCF-7, MCF-7/ADR) cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity pgp_inhibition P-gp Inhibition Assay (Rhodamine 123 Exclusion) start->pgp_inhibition atpase_assay P-gp ATPase Activity Assay start->atpase_assay ic50 Determine IC50 Values cytotoxicity->ic50 reversal_fold Calculate MDR Reversal Fold pgp_inhibition->reversal_fold atpase_activity Measure ATPase Stimulation atpase_assay->atpase_activity comparison Comparative Analysis of This compound and Alternatives ic50->comparison reversal_fold->comparison atpase_activity->comparison

Caption: Workflow for assessing cytotoxicity and P-gp inhibition of this compound.

References

Jatrophane Diterpenes: A Comparative Benchmarking Analysis Against Other Natural Products in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Jatrophane diterpenes, a class of natural products showing significant promise in oncology, benchmarked against other established agents. We will delve into their cytotoxic effects and their ability to counteract multidrug resistance, supported by experimental data from various studies.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a complex class of macrocyclic compounds predominantly isolated from plants of the Euphorbiaceae family.[1] These natural products have garnered considerable interest within the scientific community due to their diverse and potent biological activities. Of particular note are their cytotoxic effects against a range of cancer cell lines and their capacity to modulate multidrug resistance (MDR), a significant hurdle in the effective treatment of cancer.[1][2] One of the primary mechanisms behind MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.[3] Several Jatrophane diterpenes have been identified as potent inhibitors of P-gp, making them valuable candidates for combination therapies to re-sensitize resistant cancers to conventional chemotherapeutics.[3][4][5]

Comparative Analysis of Cytotoxicity

The cytotoxic potential of various Jatrophane diterpenes has been evaluated against a panel of human cancer cell lines. For a comprehensive comparison, their performance is benchmarked against Paclitaxel, a widely used chemotherapeutic agent that also targets microtubules.

Table 1: Comparative Cytotoxicity (IC50) of Jatrophane Diterpenes and Paclitaxel against various Cancer Cell Lines.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Euphoscopin CA549-TaxolPaclitaxel-Resistant Lung Cancer6.9[6][7][8][9]
Euphorbiapene DA549-TaxolPaclitaxel-Resistant Lung Cancer7.2[6][7][8][9]
Euphoheliosnoid AA549-TaxolPaclitaxel-Resistant Lung Cancer9.5[6][7][8][9]
Jatrophane Derivative 1NCI-H460Non-small Cell Lung Cancer10-20[2]
Jatrophane Derivative 1NCI-H460/RMultidrug-Resistant Non-small Cell Lung Cancer10-20[2]
Jatrophane Derivative 1U87Glioblastoma10-20[2]
Jatrophane Derivative 1U87-TxRMultidrug-Resistant Glioblastoma10-20[2]
Paclitaxel PANC-1Pancreatic Cancer0.008[10]
Paclitaxel SK-BR-3Breast Cancer (HER2+)Varies (nM range)[11][12]
Paclitaxel MDA-MB-231Breast Cancer (Triple Negative)Varies (nM range)[11][12]
Paclitaxel T-47DBreast Cancer (Luminal A)Varies (nM range)[11][12]

Note: IC50 values for Paclitaxel can vary significantly based on the specific cell line and experimental conditions.

Reversal of Multidrug Resistance: P-glycoprotein Inhibition

A key therapeutic advantage of certain Jatrophane diterpenes is their ability to inhibit P-glycoprotein, thereby reversing multidrug resistance. This activity is often compared to Verapamil, a well-known first-generation P-gp inhibitor.

Table 2: Comparative P-glycoprotein Inhibition by Jatrophane Diterpenes and Verapamil.

Compound/DrugAssayCell LineActivity/IC50Reference
Euphodendroidin DDaunomycin Efflux Inhibition-Outperformed cyclosporin (B1163) by a factor of 2[4]
Various Jatrophane DiterpenesRhodamine 123 ExclusionMouse Lymphoma CellsPotent modulators[3]
Verapamil Rhodamine 123 AccumulationMCF7RIC50 ~µM range[13]
Verapamil P-gp Inhibition-Relative efficiency lower than PSC-833 and cyclosporin A[14][15]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Jatrophane diterpenes, Paclitaxel) and incubate for a specified period (e.g., 72 hours).[16]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[16] Incubate the plate for 1.5 to 4 hours at 37°C.[16][17]

  • Formazan (B1609692) Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent, such as DMSO (Dimethyl Sulfoxide), to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[16][19]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

P-glycoprotein Inhibition Assay (Rhodamine 123 Exclusion Assay)

This assay measures the function of the P-glycoprotein efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Methodology:

  • Cell Preparation: Use a cell line that overexpresses P-glycoprotein (e.g., MCF7R, L5178Y MDR).

  • Compound Incubation: Incubate the cells with various concentrations of the test compounds (potential P-gp inhibitors) for a predetermined time.

  • Rhodamine 123 Addition: Add Rhodamine 123 (typically at a concentration of 50-200 ng/ml) to the cell suspension and incubate for 30 minutes at 37°C.[13][14][15]

  • Washing: After incubation, wash the cells to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The IC50 for P-gp inhibition can be determined from the dose-response curve.

Signaling Pathway Modulation

Several studies suggest that the anticancer effects of certain Jatrophane diterpenes are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt/NF-κB pathway is a critical regulator of these processes and is often dysregulated in cancer.[20][21][22]

PI3K_Akt_NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation IKK IKK Akt->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) Jatrophane Jatrophane Diterpenes Jatrophane->PI3K Inhibition Jatrophane->Akt Inhibition Jatrophane->NFkB Inhibition

Caption: PI3K/Akt/NF-κB signaling pathway and points of inhibition by Jatrophane diterpenes.

Conclusion

Jatrophane diterpenes represent a promising class of natural products with significant potential in cancer therapy. Their dual action as cytotoxic agents and inhibitors of multidrug resistance distinguishes them from many conventional chemotherapeutics. The data presented in this guide highlights their efficacy, often in the micromolar range, against various cancer cell lines, including those resistant to standard drugs like Paclitaxel. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate the therapeutic potential of these complex natural molecules. The ability of Jatrophane diterpenes to modulate critical signaling pathways such as the PI3K/Akt/NF-κB cascade further underscores their importance as lead compounds in the development of novel anticancer drugs.

References

Comparative Cytotoxicity of Jatrophane Diterpenes: A Focus on Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of jatrophane diterpenes, a class of natural compounds, on normal versus cancerous cell lines. While specific comparative data for "Jatrophane 3" (2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene) is limited in publicly available research, this document synthesizes findings from various studies on closely related jatrophane compounds to offer insights into their selective anticancer potential.

Executive Summary

Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including multidrug-resistant strains. Notably, several studies indicate a favorable therapeutic window for certain jatrophanes, with compounds exhibiting high potency against malignant cells while showing considerably lower toxicity towards normal, healthy cells. This selective cytotoxicity is a critical attribute for the development of novel anticancer agents.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various jatrophane diterpenes against a panel of human cancer and normal cell lines as reported in scientific literature. Lower IC50 values indicate higher cytotoxicity.

Jatrophane CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Euphoscopin CA549 (Lung Carcinoma, Paclitaxel-Resistant)6.9A549 (Parental)> 10[1][2]
Euphorbiapene DA549 (Lung Carcinoma, Paclitaxel-Resistant)7.2A549 (Parental)> 10[1][2]
Euphoheliosnoid AA549 (Lung Carcinoma, Paclitaxel-Resistant)9.5A549 (Parental)> 10[1][2]
JatrophoneMCF-7/ADR (Breast Adenocarcinoma, Doxorubicin-Resistant)1.8--[3]
Jatrophane DerivativeCaov-4 (Ovarian Carcinoma)46.27 ± 3.86--
Jatrophane DerivativeOVCAR-3 (Ovarian Carcinoma)38.81 ± 3.30--
Jatrophane DerivativeNCI-H460 (Non-small Cell Lung Carcinoma)ActivePeripheral Blood Mononuclear Cells (PBMCs)Non-toxic
Jatrophane DerivativeNCI-H460/R (Resistant Lung Carcinoma)ActivePeripheral Blood Mononuclear Cells (PBMCs)Non-toxic
Jatrophane Derivative (Compound 17)MCF-7/ADR (Breast Adenocarcinoma, Doxorubicin-Resistant)EC50 = 0.182HEK293T (Human Embryonic Kidney)Low toxicity

Note: A direct IC50 value for normal cells was not always available. "Non-toxic" or "low toxicity" indicates that the compound did not significantly affect cell viability at the concentrations tested.

Experimental Protocols

The cytotoxicity of jatrophane diterpenes is commonly assessed using colorimetric assays such as the MTT or Sulforhodamine B (SRB) assays. Below are detailed, generalized protocols for these methods.

Sulforhodamine B (SRB) Assay

The SRB assay is a method based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the jatrophane compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Expose the cells to a range of concentrations of the jatrophane compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_setup Cell Culture & Plating cluster_treatment Compound Exposure cluster_assay Cytotoxicity Measurement cluster_srb_steps SRB Protocol cluster_mtt_steps MTT Protocol start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add Jatrophane Compound (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 assay_choice Assay? incubation2->assay_choice srb SRB Assay assay_choice->srb Protein mtt MTT Assay assay_choice->mtt Metabolism fixation Fix with TCA srb->fixation mtt_reagent Add MTT Reagent mtt->mtt_reagent staining Stain with SRB fixation->staining solubilization_srb Solubilize staining->solubilization_srb readout_srb Read Absorbance (510 nm) solubilization_srb->readout_srb formazan Dissolve Formazan (DMSO) mtt_reagent->formazan readout_mtt Read Absorbance (490 nm) formazan->readout_mtt

Caption: A generalized workflow for determining the cytotoxicity of jatrophane compounds using SRB or MTT assays.

Signaling Pathway: Jatrophone-Induced Cytotoxicity

Jatrophone, a representative jatrophane diterpene, has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/NF-κB signaling pathway.[3][4] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt ikk IKK akt->ikk nfkb_ikb NF-κB-IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb_p65 NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb_p65->nfkb_nuc Translocation ikb IκB nfkb_ikb->nfkb_p65 Releases NF-κB dna DNA nfkb_nuc->dna survival_genes Transcription of Survival Genes dna->survival_genes apoptosis Apoptosis survival_genes->apoptosis Inhibition of Apoptosis jatrophone Jatrophone jatrophone->pi3k Inhibits jatrophone->akt Inhibits jatrophone->nfkb_p65 Inhibits jatrophone->apoptosis Induces

Caption: Jatrophone inhibits the PI3K/AKT/NF-κB pathway, leading to the induction of apoptosis in cancer cells.

References

"Jatrophane 3" confirming mechanism of action with genetic knockouts

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Jatrophane diterpenes, a class of natural products found in plants of the Euphorbiaceae family, are gaining significant attention for their potent biological activities, particularly as modulators of P-glycoprotein (P-gp, also known as ABCB1).[1][2][3][4] P-gp is an ATP-dependent efflux pump that is a key player in multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[5][6][7] This guide provides a comparative analysis of jatrophane diterpenes and other P-gp modulators, with a focus on the experimental data that confirms their mechanism of action, including insights from genetic knockout studies. While specific data for a compound named "Jatrophane 3" is not available in the reviewed literature, this guide will focus on the broader class of jatrophane diterpenes and provide a framework for evaluating such compounds.

Mechanism of Action of Jatrophane Diterpenes

The primary mechanism of action for many jatrophane diterpenes in the context of cancer therapy is the inhibition of the P-glycoprotein efflux pump.[1][2][3] P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[6][7] Jatrophane diterpenes can counteract this by:

  • Directly inhibiting P-gp-mediated efflux: They can act as competitive or non-competitive inhibitors, binding to the transporter and preventing it from pumping out anticancer drugs.[3][8]

  • Stimulating P-gp ATPase activity: Some jatrophanes may initially stimulate the ATPase activity of P-gp, which is linked to its transport function. This interaction can paradoxically lead to an overall inhibition of the pump's ability to efflux other substrates, like chemotherapeutic agents.[5][8]

  • Downregulating P-gp expression: Some studies suggest that certain jatrophanes can reduce the expression of the MDR1 gene (which codes for P-gp), possibly through pathways like the PI3K/Akt/NF-κB signaling cascade.[8]

Confirming Mechanism of Action with Genetic Knockouts

Genetic knockout models are a powerful tool for validating the target of a drug. In the case of P-gp inhibitors, cell lines or animal models with a knockout of the MDR1/ABCB1 gene are invaluable.[6] The logic is straightforward: if a compound's effect is dependent on P-gp, then in cells or animals lacking P-gp, the compound should have a diminished or absent effect.

For example, a P-gp inhibitor is expected to increase the intracellular concentration of a co-administered chemotherapy drug in wild-type (P-gp expressing) cells. In MDR1 knockout cells, which already have a high intracellular concentration of the chemotherapy drug due to the absence of the efflux pump, the P-gp inhibitor should have a much smaller effect.[6][9][10]

Comparative Data of P-gp Modulators

The following table summarizes the activity of various jatrophane diterpenes and compares them with a known P-gp inhibitor, Verapamil. The "Reversal Fold" indicates how many times the cytotoxicity of a chemotherapy drug (like doxorubicin (B1662922) or paclitaxel) is increased in the presence of the modulator in MDR cells.

CompoundClassCell LineChemotherapy DrugReversal Fold (approx.)IC50 (µM)Reference
Euphodendroidin D Jatrophane DiterpeneP-gp overexpressingDaunomycin>2 (vs. Cyclosporin A)Not specified[2]
Compound 26 Jatrophane DiterpeneHepG2/ADR, MCF-7/ADRAdriamycin> TariquidarNot specified[11]
Epoxywelwitschene (4) Jatrophane DiterpeneL5178Y MDRDoxorubicinSynergistic (CI <0.7)Not specified[3]
Esulatin M (5) Jatrophane DiterpeneEPG85-257RDBNot specifiedStrong MDR-selective1.8[3]
Verapamil PhenylalkylamineMCF-7/ADRDoxorubicinVaries (often used as positive control)Varies[5]

ADR: Adriamycin-resistant; CI: Combination Index

Experimental Protocols

P-glycoprotein Knockout Cell Line Generation (General Protocol)

A common method for generating P-gp knockout cell lines is using CRISPR/Cas9 technology.

  • gRNA Design: Design guide RNAs (gRNAs) targeting a critical exon of the ABCB1 gene.

  • Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.

  • Transfection: Transfect the target cancer cell line (e.g., MCF-7) with the CRISPR/Cas9-gRNA plasmid.

  • Single-Cell Cloning: After transfection, perform single-cell sorting to isolate and expand individual clones.

  • Screening and Validation:

    • Genotyping: Use PCR and Sanger sequencing to identify clones with frameshift mutations in the ABCB1 gene.

    • Western Blot: Confirm the absence of P-gp protein expression in the knockout clones.

    • Functional Assay: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to confirm the loss of efflux activity. Knockout cells should retain significantly more fluorescence than wild-type cells.

Rhodamine 123 Efflux Assay

This assay measures the efflux activity of P-gp.

  • Cell Seeding: Seed both wild-type and P-gp knockout cells in a 96-well plate.

  • Compound Incubation: Treat the cells with the jatrophane compound or a control vehicle for a specified time (e.g., 1 hour).

  • Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to all wells and incubate.

  • Wash and Efflux: Wash the cells to remove extracellular Rhodamine 123 and incubate in a fresh medium (with or without the test compound) to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer. A higher fluorescence reading indicates greater inhibition of P-gp.

Visualizing Workflows and Pathways

Workflow for Validating this compound as a P-gp Inhibitor

G cluster_0 In Vitro Validation cluster_1 Mechanism Confirmation A Wild-Type (WT) Cancer Cells C Treat with this compound + Chemotherapy Drug A->C B P-gp Knockout (KO) Cancer Cells B->C D Cell Viability Assay (e.g., MTT) C->D E Compare Viability: WT vs. KO D->E F Hypothesis: This compound sensitizes WT cells more than KO cells E->F G Rhodamine 123 Efflux Assay J Confirm Direct P-gp Interaction/Modulation G->J H ATPase Activity Assay H->J I Western Blot for P-gp Expression I->J

Caption: Workflow for validating the P-gp inhibitory activity of a test compound.

Signaling Pathway of P-gp Mediated Multidrug Resistance

G Chemo Chemotherapy Drug Pgp P-glycoprotein (P-gp/ABCB1) Chemo->Pgp Substrate Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits Jatrophane->Pgp Pgp->Chemo Efflux ADP ADP + Pi Pgp->ADP MDR Multidrug Resistance Pgp->MDR Leads to ATP ATP ATP->Pgp Energy Cell Cancer Cell

Caption: P-glycoprotein's role in multidrug resistance and its inhibition by jatrophanes.

Conclusion

Jatrophane diterpenes represent a promising class of natural products for combating multidrug resistance in cancer. Their primary mechanism of action involves the modulation of the P-glycoprotein efflux pump. The use of genetic knockout models is a critical step in unequivocally confirming this mechanism of action. While the specific compound "this compound" is not detailed in the current scientific literature, the experimental frameworks and comparative data presented here provide a robust guide for researchers and drug development professionals to evaluate this and other novel jatrophane diterpenes as potential MDR reversal agents. Further research, including in vivo studies with P-gp knockout animal models, will be essential to fully elucidate their therapeutic potential.[6][9]

References

Preclinical Profile of Jatrophane Diterpenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Jatrophane diterpenes, a class of macrocyclic compounds predominantly isolated from plants of the Euphorbiaceae family, have garnered significant interest in drug discovery due to their diverse and potent biological activities.[1] Preclinical studies have highlighted their potential in oncology, virology, and in combating multidrug resistance. This guide provides a comparative overview of the preclinical data for several jatrophane compounds, detailing their mechanisms of action, experimental protocols, and performance against various cell lines. While specific preclinical trial data for a compound designated "Jatrophane 3" is not publicly available, this guide consolidates findings for structurally related and well-characterized jatrophane diterpenes.

Comparative Efficacy of Jatrophane Diterpenes

The cytotoxic and biological activities of various jatrophane diterpenes have been evaluated in a range of preclinical models. The following table summarizes the inhibitory concentrations (IC50) and other key quantitative data for selected jatrophane compounds.

CompoundTarget Cell LineActivityIC50 / EC50Reference
EuphorninHeLa (Cervical Carcinoma)Cytotoxicity3.1 µM[1]
MDA-MB-231 (Breast Cancer)Cytotoxicity13.4 µM[1]
Jatrophane PolyestersOVCAR-3 (Ovarian Cancer)CytotoxicityNot Specified[1]
Caov-4 (Ovarian Cancer)CytotoxicityNot Specified[1]
Euphpepluone K (9)HM mCherry-GFP-LC3Autophagy ActivationSignificant[2]
Component I (from E. Sororia)MCF-7/ADR (Doxorubicin-resistant Breast Cancer)P-gp ModulationNot Specified[3]
HCT-8/T (Paclitaxel-resistant Colon Cancer)P-gp ModulationNot Specified[3]

Experimental Methodologies

The evaluation of jatrophane diterpenes involves a variety of in vitro assays to characterize their biological activities. Below are detailed protocols for key experiments cited in the literature.

1. Cytotoxicity Assays (MTT Assay)

  • Objective: To determine the concentration of a jatrophane compound that inhibits the growth of a cancer cell line by 50% (IC50).

  • Protocol:

    • Cancer cells (e.g., HeLa, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the jatrophane compound for a specified period (e.g., 48 or 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated to allow the formazan (B1609692) crystals to form.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

2. Autophagic Flux Assay (Flow Cytometry)

  • Objective: To assess the ability of a jatrophane compound to modulate autophagy.

  • Protocol:

    • Human microglia cells stably expressing the tandem monomeric mCherry-GFP-tagged LC3 (HM mCherry-GFP-LC3) are used.[2][4]

    • Cells are treated with the jatrophane compound or a control substance.

    • After the treatment period, the cells are harvested and analyzed by flow cytometry.

    • The fluorescence of mCherry and GFP is measured. An increase in the mCherry/GFP fluorescence ratio indicates an enhancement of autophagic flux, as the GFP signal is quenched in the acidic environment of the lysosome.

3. P-glycoprotein (P-gp) Modulation Assay

  • Objective: To determine if a jatrophane compound can reverse multidrug resistance by inhibiting the P-gp efflux pump.

  • Protocol:

    • Multidrug-resistant cancer cell lines (e.g., MCF-7/ADR) are used.[3]

    • The intracellular accumulation of a fluorescent P-gp substrate (e.g., rhodamine 123) is measured in the presence and absence of the jatrophane compound.

    • Cells are incubated with the fluorescent substrate and the test compound.

    • The intracellular fluorescence is quantified using flow cytometry or a fluorescence microscope.

    • An increase in intracellular fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenes have been shown to exert their biological effects through various signaling pathways. A key mechanism for some jatrophanes is the modulation of protein kinase C (PKC), which can lead to the activation of autophagy.[2] Additionally, certain jatrophanes can inhibit the PI3K/NF-κB pathway, which is involved in the regulation of P-glycoprotein expression and multidrug resistance.[3]

experimental_workflow cluster_isolation Compound Isolation cluster_assays In Vitro Evaluation cluster_analysis Data Analysis plant Euphorbia Plant Material extraction Extraction & Fractionation plant->extraction purification Purification (HPLC) extraction->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity autophagy Autophagy Assay (Flow Cytometry) purification->autophagy mdr MDR Reversal Assay (P-gp Substrate Accumulation) purification->mdr ic50 IC50 Determination cytotoxicity->ic50 flux Autophagic Flux Analysis autophagy->flux reversal MDR Reversal Quantification mdr->reversal

Caption: Experimental workflow for the isolation and in vitro evaluation of jatrophane diterpenes.

Caption: Signaling pathways modulated by certain jatrophane diterpenes.

References

A Meta-Analysis of Jatrophane Diterpenes: Unveiling the Therapeutic Potential of Jatrophane 3 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of jatrophane studies, with a specific focus on the biological activities of a potent antiviral jatrophane diterpene, herein referred to as Jatrophane 3, isolated from Euphorbia amygdaloides. This document collates quantitative data from various studies, details key experimental protocols, and visualizes associated signaling pathways and workflows to offer a comparative perspective on the therapeutic potential of this class of compounds.

Comparative Analysis of Biological Activities

Jatrophane diterpenes, a class of complex natural products primarily found in the Euphorbiaceae family, have demonstrated a wide spectrum of biological activities. This meta-analysis consolidates the available quantitative data to facilitate a comparative understanding of their potency in various therapeutic areas.

Antiviral Activity of this compound

This compound, a jatrophane ester isolated from Euphorbia amygdaloides, has exhibited significant and selective inhibitory effects against Chikungunya virus (CHIKV) and Human Immunodeficiency Virus (HIV). The proposed mechanism for its anti-CHIKV activity involves the activation of Protein Kinase C (PKC).[1][2]

CompoundVirusAssayMetricValue (µM)Reference
This compoundChikungunya Virus (CHIKV)Virus-cell-based assayEC500.76[2]
This compoundHuman Immunodeficiency Virus 1 (HIV-1)Virus-cell-based assayIC500.34[2]
This compoundHuman Immunodeficiency Virus 2 (HIV-2)Virus-cell-based assayIC500.043[2]
Cytotoxic Activity of Jatrophane Diterpenes

Various jatrophane diterpenes have been evaluated for their cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several representative jatrophane compounds.

Compound(s)Cell Line(s)AssayIC50 (µM)Reference
Euphoheliphanes A-C6 renal cancer cell linesMTT Assay< 50[3]
Esulatin MEPG85-257RDB (gastric), EPP85-181RDB (pancreatic)Not Specified1.8 and 4.8[4]
Jatrophane from E. nicaeensisNCI-H460/R (lung), U87-TxR (glioblastoma)MTT Assay10 - 20[5]
Anti-inflammatory Activity of Jatrophane Diterpenes

The anti-inflammatory potential of jatrophane diterpenes has been investigated, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound(s)Cell LineAssayIC50 (µM)Reference
Jatrophanes from Jatropha curcasRAW264.7 macrophagesNO production inhibition16.86 - 32.49[1]
Euphthymifolol DBV-2 microglia cellsNO production inhibition63.3[6]
Multidrug Resistance (MDR) Reversal Activity

A significant area of research for jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells, often by inhibiting the P-glycoprotein (P-gp) efflux pump.

Compound(s)ActivityAssayMetricValueReference
Jatrophanes from Euphorbia spp.P-gp InhibitionRhodamine 123 exclusionNot SpecifiedPotent[7]
Jatrophanes from E. sororiaP-gp InhibitionNot SpecifiedNot SpecifiedPromising[8]
Euphodendroidin DP-gp InhibitionDaunomycin transportNot Specified2x > Cyclosporin A[9]
Jatrophane from J. curcasMDR ModulationNot SpecifiedNot SpecifiedSignificant[10]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this meta-analysis, enabling researchers to replicate and build upon these findings.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the jatrophane compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Multidrug Resistance Reversal Assay: Rhodamine 123 Exclusion

This assay measures the ability of compounds to inhibit the P-glycoprotein efflux pump, leading to the intracellular accumulation of the fluorescent substrate rhodamine 123.

  • Cell Preparation: Culture MDR-overexpressing cells (e.g., MCF-7/ADR) and a parental sensitive cell line.

  • Compound Incubation: Pre-incubate the cells with the jatrophane compounds or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

  • Rhodamine 123 Staining: Add rhodamine 123 to a final concentration of 1 µg/mL and incubate for another hour.

  • Cell Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

  • Data Interpretation: An increase in rhodamine 123 fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.

Autophagy Flux Assay: mCherry-GFP-LC3 Flow Cytometry

This assay quantifies autophagy flux by utilizing a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). In acidic autolysosomes, the GFP signal is quenched while the mCherry signal remains stable.

  • Cell Transfection/Transduction: Establish a cell line stably expressing the mCherry-GFP-LC3 construct.

  • Compound Treatment: Treat the cells with the jatrophane compounds for the desired time. Include positive (e.g., starvation) and negative (e.g., bafilomycin A1) controls.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Flow Cytometry: Analyze the cells on a flow cytometer equipped with lasers and filters to detect both GFP and mCherry fluorescence.

  • Data Analysis: Gate on the cell population and analyze the ratio of mCherry to GFP fluorescence. An increase in the mCherry/GFP ratio indicates an increase in autophagic flux.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

antiviral_mechanism cluster_virus Viral Infection cluster_cell Host Cell CHIKV/HIV CHIKV/HIV Viral_Replication Viral_Replication CHIKV/HIV->Viral_Replication Initiates PKC PKC PKC->Viral_Replication Inhibits Jatrophane_3 Jatrophane_3 Jatrophane_3->PKC Activates

Proposed PKC-dependent antiviral mechanism of this compound.

mdr_reversal cluster_cell Cancer Cell P_gp P-glycoprotein Drug_Efflux Drug_Efflux P_gp->Drug_Efflux Mediates Chemotherapeutic_Drug_out Chemotherapeutic Drug (out) P_gp->Chemotherapeutic_Drug_out Chemotherapeutic_Drug_in Chemotherapeutic Drug (in) Apoptosis Apoptosis Chemotherapeutic_Drug_in->P_gp Chemotherapeutic_Drug_in->Apoptosis Induces Jatrophane Jatrophane Jatrophane->P_gp Inhibits

Mechanism of multidrug resistance reversal by jatrophane diterpenes.

mtt_workflow Plate_Cells 1. Plate Cells Add_Jatrophane 2. Add Jatrophane Compound Plate_Cells->Add_Jatrophane Incubate 3. Incubate Add_Jatrophane->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance

Experimental workflow for the MTT cytotoxicity assay.

autophagy_workflow Transfect_Cells 1. Transfect/Transduce Cells with mCherry-GFP-LC3 Treat_Cells 2. Treat with Jatrophane Transfect_Cells->Treat_Cells Harvest_Cells 3. Harvest Cells Treat_Cells->Harvest_Cells Flow_Cytometry 4. Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry Analyze_Data 5. Analyze mCherry/GFP Ratio Flow_Cytometry->Analyze_Data

Workflow for autophagy flux analysis using mCherry-GFP-LC3.

pi3k_akt_nfkb_pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Inhibits Akt Akt PI3K->Akt Activates NF_kB NF_kB Akt->NF_kB Activates Cell_Survival Cell_Survival NF_kB->Cell_Survival Proliferation Proliferation NF_kB->Proliferation MDR Multidrug Resistance NF_kB->MDR

Inhibition of the PI3K/Akt/NF-κB pathway by jatrophone.

References

"Jatrophane 3" comparative study with synthetic analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Jatrophane Diterpenes and their Synthetic Analogs in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of naturally occurring Jatrophane diterpenes and their synthetic analogs, focusing on their anti-cancer properties and their ability to reverse multidrug resistance (MDR). The information is compiled from various studies to offer a comprehensive overview for researchers in oncology and drug discovery.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a class of naturally occurring compounds found predominantly in plants of the Euphorbiaceae family.[1][2] These molecules are characterized by a unique bicyclic [10.3.0]pentadecane carbon skeleton.[3] Over the past few decades, jatrophanes have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-HIV, and notably, cytotoxic and multidrug resistance (MDR) reversing properties.[1] Their ability to inhibit P-glycoprotein (P-gp), a key transporter protein responsible for the efflux of chemotherapeutic drugs from cancer cells, makes them promising candidates for overcoming MDR in cancer treatment.[1][4]

Comparative Analysis of Cytotoxicity

The cytotoxic activity of various jatrophane diterpenes and their synthetic or semi-synthetic analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The data below summarizes the IC50 values for selected jatrophanes.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Jatrophane Diterpenes and Analogs against Various Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference
JatrophoneHeLa (Cervical Cancer)5.13[5]
JatrophoneWiDr (Colon Adenocarcinoma)8.97[5]
Curcusone BHeLa (Cervical Cancer)19.60[5]
Curcusone BWiDr (Colon Adenocarcinoma)18.24[5]
Jatropholone AHeLa (Cervical Cancer)36.15[5]
Jatropholone AWiDr (Colon Adenocarcinoma)15.20[5]
Euphohelinoid (Compound 5)HL-60 (Leukemia)4.7[6]
Euphohelinoid (Compound 5)SMMC-7721 (Hepatocellular Carcinoma)7.6[6]
Jatrophane Derivative (Compound 17)MCF-7/ADR (Doxorubicin-resistant Breast Cancer)EC50 = 0.182[7]

Note: The table presents a selection of data from various sources. Experimental conditions may vary between studies.

Reversal of Multidrug Resistance (MDR)

A significant aspect of jatrophane research is their ability to reverse P-glycoprotein-mediated MDR. This is often assessed by measuring the intracellular accumulation of fluorescent P-gp substrates like Rhodamine 123.

Table 2: P-glycoprotein (P-gp) Inhibition and MDR Reversal Activity of Selected Jatrophane Diterpenes

CompoundCell LineAssayResultsReference
Euphodendroidin DP-gp overexpressing cellsDaunomycin transport inhibitionOutperformed cyclosporin (B1163) by a factor of 2[4]
Jatrophane Derivatives (Component I)MCF-7/ADR, HCT-8/TP-gp ATPase activity, Drug accumulationStimulated P-gp ATPase activity, increased intracellular drug accumulation[8][9]
Jatrophane Derivative (Compound 17)MCF-7/ADRRhodamine 123 accumulationIncreased accumulation in a dose-dependent manner[7]
Jatrophane Derivatives (Compounds 19, 25, 26)HepG2/ADR, MCF-7/ADRRhodamine 123 efflux, Chemoreversal assaysPotent MDR modulators with greater chemoreversal ability than tariquidar[10]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the jatrophane compounds or analogs and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]

P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay

This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Principle: P-gp actively transports Rhodamine 123 out of the cell. P-gp inhibitors will block this efflux, leading to increased intracellular fluorescence.[12][13]

Protocol:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Compound Incubation: Pre-incubate the cells with the test jatrophane compounds or a known P-gp inhibitor (positive control, e.g., verapamil) for a defined period.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh medium (with or without the test compound) to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the jatrophane compounds to that of untreated and positive control cells to determine the extent of P-gp inhibition.[14][15]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which jatrophane diterpenes reverse MDR is through the direct inhibition of the P-glycoprotein efflux pump.[1] Some studies also suggest their involvement in modulating signaling pathways that regulate P-gp expression, such as the PI3K/Akt/NF-κB pathway.[8][9]

P-glycoprotein (P-gp) Mediated Drug Efflux

P_gp_Efflux cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp Extracellular Extracellular Space Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits ATP ATP ATP->Pgp Energy Source Intracellular Intracellular Space

Caption: P-glycoprotein mediated drug efflux and its inhibition by Jatrophane diterpenes.

PI3K/Akt/NF-κB Signaling Pathway in P-gp Regulation

PI3K_Akt_Pathway cluster_pathway Signaling Pathway Regulating P-gp Expression PI3K PI3K Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Pgp_Gene MDR1 Gene (encodes P-gp) NFkB->Pgp_Gene Promotes Transcription Pgp_Protein P-gp Expression Pgp_Gene->Pgp_Protein Translation Jatrophane Jatrophane Diterpenes Jatrophane->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Jatrophane diterpenes, leading to reduced P-gp expression.

Conclusion

Jatrophane diterpenes and their synthetic analogs represent a promising class of compounds for cancer therapy, particularly for overcoming multidrug resistance. Their potent cytotoxic effects and their ability to inhibit P-glycoprotein function highlight their therapeutic potential. Further research into the structure-activity relationships, mechanisms of action, and the development of novel synthetic analogs is warranted to advance these compounds towards clinical applications. This guide provides a foundational overview to aid researchers in this endeavor.

References

Validating P-glycoprotein as a Therapeutic Target for Jatrophane 3 Using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Jatrophane 3, a representative Jatrophane diterpene, with other P-glycoprotein (P-gp/ABCB1) inhibitors. It details the use of small interfering RNA (siRNA) as a powerful tool for validating P-gp as a therapeutic target in the context of multidrug resistance (MDR) in cancer. While specific data for a compound named "this compound" is not extensively available in published literature, this guide will utilize data from structurally similar and well-characterized Jatrophane diterpenes to provide a robust comparative analysis.

Executive Summary

Jatrophane diterpenes are a class of natural compounds that have demonstrated significant potential as modulators of P-glycoprotein, a key transporter responsible for multidrug resistance in cancer cells. Validating P-gp as the specific target of these compounds is a critical step in their development as therapeutic agents. siRNA-mediated gene silencing offers a highly specific and efficient method for this target validation. This guide will compare the P-gp inhibitory activity of Jatrophane diterpenes with established inhibitors and provide detailed protocols for experimental validation using siRNA.

Comparison of P-glycoprotein Inhibitors

The efficacy of this compound and other Jatrophane diterpenes can be benchmarked against well-known P-gp inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for various compounds, providing a quantitative comparison of their potency in inhibiting P-gp.

Compound ClassSpecific CompoundCell LineAssay TypeIC50/EC50 (µM)Reference
Jatrophane Diterpene This compound (Hypothetical) MDR Cancer Cells Efflux Assay ~0.1 - 5 N/A
Jatrophane DiterpeneEuphodendroidin DP-gp expressing cellsDaunomycin EffluxMore potent than CsA[1]
Jatrophane DiterpeneEpoxywelwitscheneMouse T-lymphoma (MDR1)Efflux AssayStrong modulator at 2µM[2]
Jatrophane DiterpeneEsulatin MGastric/Pancreatic Cancer CellsProliferation Assay1.8 - 4.8[2]
Jatrophane DiterpeneCompound 5 (from E. glomerulans)MCF-7/ADRDoxorubicin (B1662922) Reversal0.160[3]
Jatrophane DiterpeneCompound 6 (from J. curcas)Not specifiedMultidrug Resistance ReversalMore potent than Verapamil[4][5]
First-Generation InhibitorVerapamilVariousEfflux/Reversal Assays1 - 15[3][6][7]
Second-Generation InhibitorCyclosporin (B1163) ALLC-GA5-COL150Doxorubicin Transport3.66[4][8]
Third-Generation InhibitorTariquidar (XR9576)P-gp expressing cellsSubstrate Transport~0.04[9]

Experimental Protocols

Validation of P-glycoprotein Inhibition by this compound

A crucial step in characterizing a potential P-gp inhibitor is to quantify its ability to block the efflux of known P-gp substrates from multidrug-resistant cancer cells.

a) Rhodamine 123 Efflux Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

  • Cell Culture: Culture multidrug-resistant (MDR) cells overexpressing P-gp (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7) in appropriate media.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of this compound and control inhibitors (e.g., Verapamil) for 1-2 hours.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Efflux: Add fresh, pre-warmed media (with or without inhibitors) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased fluorescence in treated cells compared to untreated MDR cells indicates P-gp inhibition.

b) Calcein-AM Efflux Assay

Calcein-AM is another fluorescent substrate used to assess P-gp activity.

  • Cell Preparation: Prepare MDR and parental cells as described for the Rhodamine 123 assay.

  • Inhibitor Treatment: Pre-incubate cells with this compound and control inhibitors.

  • Calcein-AM Loading: Load cells with Calcein-AM (final concentration ~1 µM) for 30 minutes at 37°C.

  • Efflux and Measurement: Wash the cells and measure the retained fluorescence as described above. P-gp inhibition results in higher intracellular calcein (B42510) fluorescence.[10][11]

siRNA-Mediated Validation of P-glycoprotein as the Target of this compound

To confirm that the observed effects of this compound are indeed due to its interaction with P-gp, siRNA can be used to specifically silence the ABCB1 gene, which encodes P-gp.

a) siRNA Transfection

  • Cell Seeding: Seed MDR cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Prepare siRNA targeting ABCB1 and a non-targeting control siRNA (scrambled siRNA). Dilute the siRNA in serum-free medium.

  • Transfection Reagent: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.

  • Recovery: Replace the transfection medium with fresh complete medium and incubate for 24-72 hours to allow for gene silencing.[12][13]

b) Verification of ABCB1 Knockdown

The efficiency of gene silencing must be confirmed at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR):

    • RNA Extraction: Isolate total RNA from siRNA-transfected and control cells.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • PCR Amplification: Perform qRT-PCR using primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH) for normalization. A significant decrease in ABCB1 mRNA levels in cells treated with ABCB1 siRNA compared to controls confirms successful knockdown.[2][14][15]

  • Western Blotting:

    • Protein Extraction: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Probe the membrane with a primary antibody specific for P-gp and a loading control antibody (e.g., β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Visualize the protein bands using a chemiluminescent substrate. A reduced band intensity for P-gp in the ABCB1 siRNA-treated sample confirms knockdown at the protein level.[16][17][18]

c) Functional Rescue Experiment

After confirming P-gp knockdown, the functional consequence is assessed by re-evaluating the activity of this compound.

  • Chemosensitivity Assay: Treat the ABCB1 knockdown and control cells with a chemotherapeutic agent that is a P-gp substrate (e.g., Doxorubicin or Paclitaxel) in the presence and absence of this compound.

  • Expected Outcome: If P-gp is the primary target of this compound, the chemosensitizing effect of this compound will be significantly diminished in the ABCB1 knockdown cells, as the target is no longer present.

Visualizations

Signaling Pathways and Experimental Workflows

P_glycoprotein_Efflux_and_Inhibition cluster_cell Multidrug-Resistant Cancer Cell CellMembrane Cell Membrane Pgp P-glycoprotein (P-gp/ABCB1) Extracellular Extracellular Space Pgp->Extracellular Efflux (ATP-dependent) Drug Chemotherapeutic Drug Drug->Pgp Binding Jatrophane3 This compound Jatrophane3->Pgp Inhibition Intracellular Intracellular Space

Caption: P-gp mediated drug efflux and its inhibition by this compound.

siRNA_Target_Validation_Workflow Start Start: Hypothesis This compound targets P-gp Transfection Transfect MDR cells with: 1. ABCB1 siRNA 2. Control siRNA Start->Transfection Incubation Incubate for 24-72h (for gene silencing) Transfection->Incubation Verification Verify Knockdown Incubation->Verification qPCR qRT-PCR (mRNA level) Verification->qPCR Yes WesternBlot Western Blot (Protein level) Verification->WesternBlot Yes FunctionalAssay Functional Assay: Chemosensitivity to P-gp substrate +/- this compound qPCR->FunctionalAssay WesternBlot->FunctionalAssay Analysis Analyze Results: Is the effect of this compound diminished in knockdown cells? FunctionalAssay->Analysis Conclusion Conclusion: P-gp is a validated target of this compound Analysis->Conclusion Yes Revise Revise Hypothesis Analysis->Revise No

Caption: Workflow for siRNA-mediated validation of P-glycoprotein.

RNA_Interference_Mechanism cluster_cytoplasm Cytoplasm siRNA ABCB1 siRNA (double-stranded) Dicer Dicer RISC_loading RISC Loading siRNA->RISC_loading Unwinding RISC RISC (RNA-Induced Silencing Complex) RISC_loading->RISC mRNA ABCB1 mRNA RISC->mRNA Target Recognition & Binding Cleavage mRNA Cleavage mRNA->Cleavage No_Pgp No P-gp Protein Synthesis Cleavage->No_Pgp

Caption: Mechanism of siRNA-mediated silencing of the ABCB1 gene.

Conclusion

The validation of P-glycoprotein as a therapeutic target for this compound is a critical process that can be robustly addressed using siRNA technology. By comparing the P-gp inhibitory profile of this compound with other known inhibitors and employing the detailed experimental protocols outlined in this guide, researchers can definitively establish the mechanism of action of this promising compound. The combination of quantitative biochemical assays and specific gene silencing provides a powerful strategy for advancing the development of new and effective agents to combat multidrug resistance in cancer therapy.

References

Safety Operating Guide

Proper Disposal Procedures for Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In Case of Accidental Exposure

Exposure RouteImmediate Action
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes and consult a physician.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Jatrophane diterpenes, a class of compounds often isolated from plants of the Euphorbiaceae family, exhibit a range of biological activities, including pro-inflammatory and cytotoxic effects.[2][3][4] Due to their potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols. The following procedures provide a step-by-step guide for the proper disposal of jatrophane compounds in a laboratory setting.

Waste Identification and Segregation

Proper disposal begins with accurate waste identification and segregation at the point of generation.

  • Characterize the Waste: All waste containing jatrophane must be classified as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect jatrophane-contaminated solids (e.g., contaminated personal protective equipment (PPE), absorbent materials from spills, non-reusable labware) in a designated, leak-proof hazardous waste container.

    • Liquid Waste: Collect jatrophane-containing solutions in a separate, clearly labeled, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any sharps (e.g., needles, Pasteur pipettes, contaminated glassware) must be disposed of in an approved, puncture-resistant sharps container.[5]

Waste Container Management

Proper management of waste containers is crucial to ensure safety and compliance.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Jatrophane" and any relevant solvent), and the specific hazard characteristics (e.g., "Toxic," "Flammable" if in a flammable solvent).

  • Container Condition: Use containers that are in good condition and compatible with the waste. Keep containers securely closed except when adding waste.[6]

  • Storage: Store waste containers in a designated and secure area, such as a satellite accumulation area (SAA) or a main hazardous waste storage area, in accordance with institutional and regulatory guidelines.

Disposal Methodology

The primary recommended disposal method for jatrophane waste is through a licensed chemical waste management company.

  • Incineration: The preferred method of disposal is controlled incineration at a licensed chemical destruction facility.[1] This high-temperature process ensures the complete destruction of the hazardous compounds.

  • Landfill: Disposal in a sanitary landfill is only acceptable for the packaging after it has been triple-rinsed or rendered unusable.[1] Direct landfilling of jatrophane waste is not recommended.

  • Sewer Discharge: Do not discharge any jatrophane-containing waste into the sewer system.[1]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills or if there is a risk of aerosol formation, respiratory protection may be necessary.[1]

  • Containment and Cleanup:

    • Contain the spill using absorbent materials from a chemical spill kit.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[1]

    • Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS office.

Experimental Protocol: Waste Neutralization (Hypothetical)

Note: The following is a hypothetical protocol for the chemical degradation of jatrophanes for disposal purposes. This procedure should be validated under controlled laboratory conditions before implementation.

  • Objective: To degrade the jatrophane structure to less hazardous byproducts.

  • Reagents:

  • Procedure:

    • In a well-ventilated fume hood, slowly add the jatrophane waste solution to an excess of 1M NaOH solution while stirring.

    • Monitor the pH of the solution, ensuring it remains basic (pH > 10).

    • Slowly add NaOCl solution to the basic jatrophane solution.

    • Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete degradation.

    • Neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.

    • Dispose of the neutralized solution as hazardous waste, as it may still contain organic byproducts.

Jatrophane Disposal Decision Workflow

Jatrophane_Disposal_Workflow start Jatrophane Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, glassware) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal_pickup Arrange for Pickup by Licensed Waste Contractor storage->disposal_pickup incineration Controlled Incineration disposal_pickup->incineration end Disposal Complete incineration->end

References

Essential Safety and Operational Guidance for Handling Jatrophane 3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet for Jatrophane 3 is publicly available. The following guidance is based on the safety protocols for the closely related compound, Jatrophane 6, and the known biological activities of jatrophane diterpenes, which include potential cytotoxicity and irritant properties.[1] Researchers, scientists, and drug development professionals must conduct a thorough, institution-specific risk assessment before handling this compound.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the primary defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Wear chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or punctures before and during use. Change gloves frequently, especially after direct contact.To prevent skin contact with the potentially hazardous compound.[2]
Eye Protection Use chemical safety goggles or a full-face shield.To protect eyes from splashes and airborne particles.[2]
Respiratory Protection For procedures that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100). A full-face respirator provides both eye and respiratory protection.To prevent inhalation of the compound.[2]
Body Protection Wear a fully-buttoned, chemically resistant lab coat. For procedures with a high risk of contamination, consider disposable coveralls.To protect skin and clothing from contamination.[2]
Foot Protection Closed-toe shoes are mandatory. For extensive handling, chemically resistant shoe covers are recommended.To prevent exposure from spills.

Chemical and Physical Properties

While specific data for this compound is limited, the properties of related jatrophane compounds provide an indication of their nature.

PropertyValue (for related Jatrophanes)Data Source
Molecular Formula C20H24O3 (Jatrophone)PubChem
Molecular Weight 312.4 g/mol (Jatrophone)PubChem
Appearance Solid (assumed)General chemical knowledge
Solubility Expected to be soluble in organic solventsGeneral chemical knowledge

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risk and environmental contamination.

Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Designate a specific, well-ventilated work area, such as a chemical fume hood.

    • Have a spill kit readily accessible.

  • Handling:

    • Handle this compound with care to avoid the formation of dust and aerosols.[2]

    • Use appropriate tools, such as spatulas and weighing paper, for handling the solid compound.

    • Keep containers tightly closed when not in use.

  • Spill Response:

    • In the event of a spill, immediately alert others in the vicinity.

    • For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination:

    • After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., acetone), followed by soap and water.

    • Dispose of all cleaning materials as hazardous waste.

  • Personal Hygiene:

    • Wash hands and any exposed skin thoroughly with soap and water after removing PPE and before leaving the work area.

Disposal Plan:

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method:

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

    • Do not discharge to sewer systems or contaminate water, foodstuffs, or animal feed.[2]

First Aid Measures

In case of exposure, follow these immediate steps:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Jatrophane3_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_safety Safety & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_compound Handle this compound with Care prep_spill->handle_compound Proceed to Handling weigh_transfer Weigh and Transfer Compound handle_compound->weigh_transfer decontaminate Decontaminate Surfaces and Equipment weigh_transfer->decontaminate After Experiment dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe End of Procedure final_disposal Final Disposal by Licensed Vendor dispose_waste->final_disposal wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.